Procaine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBIBCJNVBAKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044435 | |
| Record name | Procaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-05-8 | |
| Record name | Procaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROCAINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-amino-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Procaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95URV01IDQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Procaine Hydrochloride's Core Mechanism of Action on Voltage-Gated Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procaine (B135) hydrochloride, a classic ester-type local anesthetic, exerts its primary pharmacological effect by blocking voltage-gated sodium channels (Nav). This blockade is the fundamental mechanism underlying its ability to reversibly inhibit the initiation and propagation of action potentials in excitable tissues, thereby producing local anesthesia. The interaction of procaine with Nav channels is not a simple occlusion but a dynamic, state-dependent process. This technical guide provides a comprehensive overview of this mechanism, summarizing key quantitative data, detailing experimental protocols for its investigation, and illustrating the conceptual frameworks that govern this interaction.
Core Mechanism: State-Dependent Blockade
The central paradigm for understanding the action of procaine on Nav channels is the Modulated Receptor Hypothesis . This model posits that the affinity of procaine for its binding site on the channel is not constant but is modulated by the conformational state of the channel. Nav channels cycle through three primary functional states:
-
Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed and capable of opening in response to depolarization.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing the influx of Na+ ions that generates the rising phase of the action potential.
-
Inactivated State: Following a brief period in the open state, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen.
Procaine exhibits differential affinity for these states, with a significantly higher affinity for the open and inactivated states compared to the resting state.[1][2] This state-dependent binding has several important functional consequences, including use-dependent and voltage-dependent block.
An alternative, though less widely accepted, model is the Guarded Receptor Hypothesis . This hypothesis suggests that the affinity of the binding site for procaine is constant, but access to the site is "guarded" by the channel's gates.[3][4][5] In this model, the open state provides ready access to the binding site, while the closed and inactivated states restrict access.
Binding Site
Experimental evidence from site-directed mutagenesis studies on various Nav channel isoforms has identified the local anesthetic binding site within the inner pore of the channel.[6] This site is formed by amino acid residues located on the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel's α-subunit.
Quantitative Analysis of Procaine-Sodium Channel Interactions
The potency and kinetics of procaine's interaction with Nav channels can be quantified by several parameters, most notably the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).
| Parameter | Channel State | Value (Procaine) | Species/Preparation | Reference |
| IC50 | Tonic Block (Resting State) | 60 µM | Xenopus laevis sciatic nerve fibers | [7] |
| Tonic Block (Resting State) | 60-200 µM | Not Specified | ||
| Apparent Kd | Open State | ~20 µM (at -80 mV) | Frog end-plate | |
| Closed State | Similar to Open State | Frog end-plate | ||
| Fractional Block | Equilibrium | 0.81 (at 1.0 mM) | Frog myelinated nerve fibres | [8] |
Effects on Channel Gating Kinetics
Procaine modifies the gating kinetics of Nav channels. While specific quantitative data on the alteration of activation (τm) and inactivation (τh) time constants by procaine are not extensively reported, the qualitative effects are well-established for local anesthetics in general:
-
Slowing of Inactivation: Procaine can slow the rate of channel inactivation.
-
Delayed Recovery from Inactivation: A key feature of use-dependent block is the prolongation of the time it takes for the channel to recover from the inactivated state and return to the resting state. This leads to an accumulation of blocked channels during high-frequency stimulation.
Experimental Protocols
The investigation of procaine's mechanism of action on sodium channels predominantly relies on the patch-clamp technique , specifically in the whole-cell voltage-clamp configuration.[9][10]
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the control of the membrane potential of a single cell while measuring the ionic currents flowing across the cell membrane.
4.1.1 Solutions and Reagents
-
External (Bath) Solution (Typical Composition):
-
NaCl: 140 mM
-
KCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 5 mM
-
pH adjusted to 7.4 with NaOH
-
-
Internal (Pipette) Solution (Typical Composition):
-
CsF or CsCl (to block K+ channels): 120-140 mM
-
NaCl: 10 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
pH adjusted to 7.2 with CsOH
-
-
Procaine Hydrochloride: Prepared as a stock solution and diluted to the desired final concentrations in the external solution.
4.1.2 Voltage-Clamp Protocols to Assess State-Dependent Block
-
Tonic (Resting) Block Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure most channels are in the resting state.
-
Apply brief depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit Na+ currents.
-
Apply different concentrations of procaine and measure the reduction in the peak current amplitude to determine the IC50 for tonic block.
-
-
Use-Dependent (Phasic) Block Protocol:
-
Hold the cell at a hyperpolarized potential.
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 1-10 Hz).
-
Measure the progressive decrease in peak current amplitude during the pulse train in the presence of procaine. This demonstrates the accumulation of block with repeated channel opening and inactivation.
-
-
Recovery from Inactivation Protocol:
-
Use a two-pulse protocol. A conditioning prepulse (e.g., to 0 mV for 500 ms) is applied to inactivate the channels in the presence of procaine.
-
A variable recovery interval at a hyperpolarized potential (e.g., -100 mV) is then applied.
-
A test pulse to the same depolarizing potential is used to measure the fraction of channels that have recovered from inactivation.
-
The time course of recovery is fitted with an exponential function to determine the recovery time constant(s), which will be prolonged in the presence of procaine.
-
Data Analysis
-
IC50 Determination: Concentration-response curves are generated by plotting the fractional block of the Na+ current against the logarithm of the procaine concentration. The data are then fitted with the Hill equation to determine the IC50.
-
Kinetic Analysis: The time course of current decay (inactivation) and recovery from inactivation are fitted with single or multiple exponential functions to extract the respective time constants (τ).
Visualizations
Signaling Pathway: The Modulated Receptor Hypothesis
Caption: State-dependent binding of procaine to sodium channels as described by the Modulated Receptor Hypothesis.
Experimental Workflow: Patch-Clamp Analysis
Caption: A generalized workflow for investigating procaine's effect on sodium channels using patch-clamp.
Conclusion
The mechanism of action of this compound on voltage-gated sodium channels is a classic example of state-dependent drug-receptor interaction. Its preferential binding to the open and inactivated states of the channel underlies its efficacy as a local anesthetic. While the qualitative aspects of this mechanism are well-understood, further research is warranted to precisely quantify the binding affinities and kinetic effects of procaine on specific sodium channel isoforms. A deeper understanding of these quantitative parameters will be invaluable for the rational design and development of novel local anesthetics with improved efficacy and safety profiles.
References
- 1. rupress.org [rupress.org]
- 2. Local anesthetics disrupt energetic coupling between the voltage-sensing segments of a sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic effects of quaternary lidocaine block of cardiac sodium channels: a gating current study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saxitoxin and procaine act independently on separate sites of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. Patch-clamp analysis of anesthetic interactions with recombinant SK2 subtype neuronal calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of procaine hydrochloride from p-aminobenzoic acid
Introduction: Procaine (B135) hydrochloride is a well-established local anesthetic of the amino ester group.[1][2] Its synthesis is a fundamental process in pharmaceutical chemistry, demonstrating key organic reactions. This guide provides an in-depth overview of its synthesis, focusing on a common and well-documented route starting from a p-substituted benzoic acid precursor. The core of the synthesis involves an esterification reaction to form the procaine base, which is subsequently converted to its more stable and water-soluble hydrochloride salt.[1][3] While direct esterification of p-aminobenzoic acid is one possible pathway, a more prevalent industrial method begins with p-nitrobenzoic acid, followed by a reduction step.[4][5] This document details the latter approach.
Synthetic Pathway Overview
The synthesis of procaine hydrochloride is a multi-step process that begins with the esterification of a para-substituted benzoic acid with 2-(diethylamino)ethanol (B1670525). The most common industrial routes utilize p-nitrobenzoic acid or its acyl chloride derivative due to the higher reactivity and yield. The pathway can be summarized in three main stages:
-
Esterification: p-Nitrobenzoic acid (or p-nitrobenzoyl chloride) is reacted with 2-(diethylamino)ethanol to form the ester intermediate, 2-(diethylamino)ethyl 4-nitrobenzoate (B1230335) (Nitrocaine).[6][7]
-
Reduction: The nitro group of the intermediate is reduced to a primary amine (–NH2) to yield the procaine base (2-(diethylamino)ethyl 4-aminobenzoate).[6] This can be achieved through methods like catalytic hydrogenation or by using reducing agents such as tin and hydrochloric acid.[7][8]
-
Salt Formation: The resulting procaine base is treated with hydrochloric acid (HCl) to form the final, stable this compound salt, which enhances its stability and solubility for pharmaceutical applications.[1][6]
Quantitative Data Summary
The following table summarizes quantitative parameters from various cited experimental protocols for the synthesis of procaine and its intermediates.
| Parameter | Value | Reactants & Conditions | Source |
| Esterification | |||
| Reaction Time | 2 - 12 hours | p-nitrobenzoyl chloride, 2-(diethylamino)ethanol | [7] |
| Reaction Temperature | 120 - 143°C | p-nitrobenzoic acid, 2-(diethylamino)ethanol in xylene | [7][9] |
| Reduction | |||
| Reaction Temperature | 35 - 40°C | Sn / HCl reduction | [7] |
| Reaction Temperature | 80 - 130°C | Catalytic hydrogenation (Raney Nickel) | [8] |
| Hydrogen Pressure | 2.0 - 3.0 MPa | Catalytic hydrogenation (Raney Nickel) | [8] |
| Product Yield & Properties | |||
| Yield (Procaine Base) | 78.4 - 79.2% | From catalytic hydrogenation route | [8] |
| Yield (Procaine HCl) | 95% | From final salt formation | [10] |
| Melting Point (Procaine Base) | 51°C (hydrated), 61°C (anhydrous) | [2][7] | |
| Melting Point (Procaine HCl) | 153 - 158°C | [7][11][12] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound, starting from p-nitrobenzoyl chloride.
Protocol 1: Esterification of p-Nitrobenzoyl Chloride
This procedure details the formation of the intermediate, 2-(diethylamino)ethyl 4-nitrobenzoate.
-
Materials:
-
p-Nitrobenzoyl chloride (185.4 g)
-
2-(diethylamino)ethanol (117 g)
-
-
Methodology:
-
Combine 185.4 g of p-nitrobenzoyl chloride with 117 g of 2-(diethylamino)ethanol in a suitable reaction vessel.
-
The reaction proceeds spontaneously. Heat the mixture to 120°C for 2 hours to ensure completion.[7]
-
Allow the reaction mixture to cool. The solid product, 2-(diethylamino)ethyl 4-nitrobenzoate hydrochloride, can be carried forward to the next step without extensive purification.[7]
-
Protocol 2: Reduction of 2-(diethylamino)ethyl 4-nitrobenzoate
This protocol describes the reduction of the nitro group to an amine using tin and hydrochloric acid.
-
Materials:
-
Crude product from Protocol 1
-
Diluted Hydrochloric Acid (800 mL)
-
Granulated Tin (240 g)
-
Sodium Carbonate solution
-
-
Methodology:
-
Dissolve the crude ester intermediate in 800 mL of diluted hydrochloric acid.[7]
-
Gradually add 240 g of granulated tin to the solution while stirring. Maintain the reaction temperature between 35-40°C.[7]
-
After the reduction is complete, the tin can be removed by saturating the solution with hydrogen sulfide (B99878) to precipitate tin sulfide, followed by filtration.[7]
-
Make the filtrate solution alkaline by adding sodium carbonate solution until the procaine base separates as an oil, which then crystallizes.[7]
-
Collect the crystalline procaine base by filtration. The crude base can be recrystallized from dilute alcohol. The hydrated form melts at 51°C.[7]
-
Protocol 3: Formation of this compound Salt
This final protocol details the conversion of the procaine base into its stable hydrochloride salt.[6]
-
Materials:
-
Purified procaine base (from Protocol 2)
-
Ethanol or other suitable solvent
-
Hydrochloric Acid (concentrated or as HCl gas)
-
-
Methodology:
-
Dissolve the purified procaine base in a suitable solvent like ethanol.[6]
-
Neutralize the solution by adding one molecular equivalent of hydrochloric acid. This can be achieved by carefully adding concentrated HCl or bubbling HCl gas through the solution until the pH is approximately 5.5 - 6.0.[6][13]
-
The this compound will precipitate out of the solution.[6]
-
Collect the white, crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum. The final product should have a melting point of 154-156°C.[7]
-
Visualizations
The following diagrams illustrate the synthesis workflow and the core chemical transformation.
Caption: Synthetic workflow for this compound.
Caption: Core reaction of p-aminobenzoic acid to Procaine HCl.
References
- 1. nbinno.com [nbinno.com]
- 2. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Preparation of Benzocaine | PDF [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN1233620C - Preparation method of procaine - Google Patents [patents.google.com]
- 9. A synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. EP0492494A1 - Process for the preparation of procaine - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. scribd.com [scribd.com]
A Technical Guide to the Physicochemical Properties of Procaine Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine (B135) hydrochloride, a synthetic organic compound, is a well-established local anesthetic of the amino ester group.[1] Historically marketed as Novocaine, it functions primarily by blocking voltage-gated sodium channels in nerve membranes, thereby reversibly inhibiting the transmission of pain signals.[2][3] While its use in clinical practice has been partially superseded by newer anesthetics with more favorable stability and duration of action, procaine hydrochloride remains a valuable compound for specific medical and dental procedures and serves as a crucial reference in pharmacological research.[2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound powder, offering critical data and methodologies for researchers, scientists, and professionals in drug development.
General Properties
This compound is a white, odorless, crystalline powder.[4][5] It is known to be stable in air but sensitive to light and moisture.[1][6] The compound's ester linkage makes it susceptible to hydrolysis, particularly in alkaline solutions or when exposed to heat, breaking down into p-aminobenzoic acid (PABA) and diethylaminoethanol.[7][8]
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound powder.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₁₃H₂₁ClN₂O₂ | [7] |
| Molecular Weight | 272.77 g/mol | [2][9] |
| Melting Point | 154-158 °C | [6][7][10][11] |
| Boiling Point | 195-196 °C at 17 mmHg | [7][12] |
| pKa | 8.9 | [5] |
| Density | Approximately 1.17 - 1.23 g/cm³ | [4][13] |
| LogP | 3.15 | [2] |
Table 2: Solubility Profile
| Solvent | Solubility | References |
| Water | Freely soluble / Very soluble (1 g in 1 mL) | [4][7][10][11][13][14][15] |
| Ethanol | Soluble (1 g in 15 mL) | [6][10][11][14][15] |
| Chloroform | Slightly soluble / Sparingly soluble | [5][11][14][15] |
| Diethyl Ether | Practically insoluble / Almost insoluble | [5][7][10][11][14][15] |
| Dimethylformamide (DMF) | 20 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL | [7] |
Table 3: Spectroscopic Data
| Technique | Wavelengths / Wavenumbers | References |
| UV-Vis (in aqueous solution) | Maxima between 219-223 nm and 289-293 nm | [10][16] |
| Infrared (IR) Spectroscopy | Characteristic peaks available in spectral databases | [9][17][18] |
Experimental Protocols
The following are detailed methodologies for determining key physicochemical properties of this compound powder.
Determination of Melting Point
Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point.
-
Determination of Solubility
Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.
Methodology (Shake-Flask Method):
-
Sample Preparation: Accurately weigh an excess amount of this compound powder.
-
Procedure:
-
Add the weighed powder to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, temperature-controlled flask.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]
-
After agitation, allow the solution to stand, permitting the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary.
-
Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. The resulting concentration represents the solubility at that temperature.
-
A general workflow for solubility testing is depicted below.
UV-Visible Spectrophotometry
Objective: To determine the wavelengths of maximum absorbance of this compound in a given solvent.
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., 1 in 100,000 in water) to ensure the absorbance falls within the linear range of the instrument.[10]
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Use the pure solvent as a blank to zero the instrument.
-
Fill a quartz cuvette with the prepared this compound solution.
-
Scan the solution across a range of ultraviolet and visible wavelengths (e.g., 200-400 nm).
-
Record the wavelengths at which maximum absorbance (λmax) occurs.
-
Mechanism of Action and Signaling Pathway
This compound exerts its anesthetic effect by blocking the initiation and conduction of nerve impulses.[7][15] The primary mechanism involves the inhibition of voltage-gated sodium channels within the neuronal cell membrane.[3][15][20]
The process can be summarized as follows:
-
Penetration: In its non-ionized, lipid-soluble form, this compound penetrates the nerve cell membrane.[21]
-
Ionization: Once inside the neuron's cytoplasm, it re-equilibrates to its ionized form.[21]
-
Binding and Blockade: The ionized form of the drug binds to the inner portion of the voltage-gated sodium channels.[15][21]
-
Inhibition of Action Potential: This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the generation of an action potential.[20][21] Consequently, the transmission of the pain signal is inhibited.[20]
The following diagram illustrates the signaling pathway of this compound's anesthetic action.
Stability and Storage
This compound is stable under ambient temperatures but should be stored in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation.[1][22] It is incompatible with strong oxidizing agents, alkalis, and heavy metal salts.[1][7] Aqueous solutions of this compound are most stable in the pH range of 3.0 to 5.5.[5][12] The stability of this compound in solution can be affected by factors such as pH, temperature, and the presence of other substances.[8][23][24]
Conclusion
This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound powder. The data and protocols presented are intended to support researchers, scientists, and drug development professionals in their work with this important local anesthetic. A thorough understanding of these properties is fundamental for its effective and safe application in both research and clinical settings.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound(51-05-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. What is this compound?_Chemicalbook [chemicalbook.com]
- 6. This compound - CAS-Number 51-05-8 - Order from Chemodex [chemodex.com]
- 7. This compound | 51-05-8 [chemicalbook.com]
- 8. Investigation on stability of this compound injection [yxsj.smmu.edu.cn]
- 9. This compound | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. This compound | 51-05-8 | TCI AMERICA [tcichemicals.com]
- 12. This compound CAS#: 51-05-8 [m.chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. This compound [chemister.ru]
- 15. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. UV-Vis Spectrum of Procaine | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound(51-05-8) IR Spectrum [chemicalbook.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. This compound: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 21. What is the mechanism of this compound? [synapse.patsnap.com]
- 22. cjhp-online.ca [cjhp-online.ca]
- 23. Stability of Hospital Preparations of this compound Injection [jstage.jst.go.jp]
- 24. Stability of this compound in a buffered cardioplegia formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Procaine Hydrochloride: Molecular Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procaine (B135) hydrochloride, a synthetic amino ester local anesthetic, has been a subject of extensive research due to its well-characterized mechanism of action and diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure of procaine hydrochloride and delves into its primary biological function as a voltage-gated sodium channel blocker. Furthermore, it explores its interactions with other molecular targets, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the pharmacological profile of this compound.
Molecular Structure of this compound
This compound is the hydrochloride salt of procaine, a synthetic compound derived from para-aminobenzoic acid (PABA) and diethylaminoethanol.[1] The addition of hydrochloride enhances its stability and water solubility.[2]
Chemical Formula: C₁₃H₂₁ClN₂O₂[3]
Molecular Weight: 272.77 g/mol [3]
IUPAC Name: 2-(diethylamino)ethyl 4-aminobenzoate;hydrochloride[3]
Synonyms: Novocaine, Procaine HCl, 2-(Diethylamino)ethyl p-aminobenzoate hydrochloride[1][3]
The molecular structure of this compound consists of three key components:
-
A lipophilic aromatic ring (p-aminobenzoic acid ester): This portion is essential for the molecule's ability to penetrate the lipid membranes of nerve cells.
-
An intermediate ester linkage: This bond is susceptible to hydrolysis by plasma esterases, which contributes to the relatively short duration of action of procaine.
-
A hydrophilic tertiary amine group: This group can exist in both a charged (protonated) and uncharged form, a critical feature for its mechanism of action. The protonated form is the active conformation that binds to the sodium channel.
Below are the 2D and 3D representations of the this compound molecule.
2D Structure:
3D Structure:
A 3D conformer of procaine can be visualized on PubChem (CID 4914).
Biological Activity
The primary and most well-understood biological activity of this compound is its function as a local anesthetic, which it achieves by blocking nerve impulse conduction.[4] This effect is primarily mediated through its interaction with voltage-gated sodium channels. However, procaine also exhibits effects on other ion channels and receptors.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
This compound's anesthetic properties stem from its ability to reversibly block voltage-gated sodium channels in the neuronal cell membrane.[4] These channels are crucial for the initiation and propagation of action potentials, the electrical signals that transmit nerve impulses, including pain sensations.[4]
The mechanism of sodium channel blockade by this compound can be summarized in the following steps:
-
Penetration of the Nerve Sheath and Cell Membrane: In its uncharged (lipid-soluble) form, this compound can diffuse across the nerve sheath and the lipid bilayer of the neuronal membrane.
-
Equilibrium and Protonation: Once inside the neuron's cytoplasm (axoplasm), the molecule equilibrates, and a portion becomes protonated (charged) due to the intracellular pH.
-
Binding to the Sodium Channel: The protonated, active form of procaine then binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is thought to occur from the intracellular side of the channel.
-
Inhibition of Sodium Ion Influx: The binding of procaine to the sodium channel stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.
-
Blockade of Action Potential Propagation: By preventing depolarization, this compound effectively blocks the generation and conduction of action potentials along the nerve fiber, resulting in a loss of sensation in the innervated area.
Other Biological Activities
Beyond its primary role as a sodium channel blocker, this compound has been shown to interact with other molecular targets, which may contribute to its broader pharmacological profile.
-
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Procaine can act as an inhibitor of nAChRs.[5] This interaction is non-competitive and voltage-dependent, suggesting that procaine may block the open channel form of the receptor.[6][7]
-
5-HT3 Receptors: Procaine has been demonstrated to be an inhibitor of the 5-HT3 receptor, a ligand-gated ion channel.[8]
-
NMDA Receptors: Procaine also exhibits inhibitory effects on N-methyl-D-aspartate (NMDA) receptors.[2][9]
-
DNA Methylation: Some studies have indicated that procaine can act as a DNA methylation inhibitor.[10]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for its interaction with different molecular targets.
Table 1: Inhibitory Activity of this compound on Various Ion Channels and Receptors
| Target | Assay Type | Species | IC₅₀ / Kₑ | Reference |
| Voltage-Gated Sodium Channels | Whole-cell patch clamp | Peripheral Nerve | 60 µM | [11] |
| Voltage-Gated Sodium Channels | Not specified | Not specified | 60-200 µM | [10] |
| Nicotinic Acetylcholine Receptors (nAChR) | Not specified | Not specified | 45.5 µM | [2][9] |
| NMDA Receptors | Not specified | Not specified | 0.296 mM | [2][9] |
| 5-HT3 Receptors | Whole-cell patch clamp | Rat nodose ganglion neurons | 1.7 µM (Kₑ) | [8] |
| Voltage-Gated Potassium Channels | Whole-cell patch clamp | Peripheral Nerve | 6302 µM | [11] |
Table 2: Pharmacokinetic Properties of Procaine
| Parameter | Value | Species | Administration | Reference |
| Distribution Half-life (t₁/₂α) | ~2.49 ± 0.36 minutes | Human | Intravenous infusion | [12] |
| Elimination Half-life (t₁/₂β) | ~7.69 ± 0.99 minutes | Human | Intravenous infusion | [12] |
Experimental Protocols
The characterization of this compound's biological activity relies on well-established experimental techniques. This section provides detailed methodologies for two key experiments: whole-cell voltage-clamp electrophysiology and radioligand binding assays.
Whole-Cell Voltage-Clamp Electrophysiology for Sodium Channel Inhibition
This protocol outlines the general steps for assessing the inhibitory effect of this compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells).
Objective: To determine the concentration-dependent inhibition of sodium currents by this compound and to characterize its state-dependent block.
Materials:
-
HEK293 cells stably expressing the desired sodium channel subtype.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Cell culture medium.
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target sodium channel on glass coverslips. On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: Approach a single, healthy cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane.
-
Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).
-
Eliciting Sodium Currents: Apply a series of depolarizing voltage steps (e.g., to 0 mV) to activate the sodium channels and record the resulting inward currents.
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Data Acquisition: Record the sodium currents in the presence of different concentrations of this compound to determine the tonic block. To assess use-dependent block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).
-
Data Analysis: Measure the peak sodium current amplitude before and after drug application. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value. Analyze the reduction in current amplitude during the pulse train to quantify use-dependent block.
Radioligand Binding Assay for Receptor Affinity
This protocol provides a general framework for determining the binding affinity (Kᵢ) of this compound for a specific receptor (e.g., nAChR or 5-HT3 receptor) using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [³H]-epibatidine for nAChRs).
-
Unlabeled this compound.
-
A known non-specific binding agent.
-
Binding buffer (composition will be receptor-specific).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a series of tubes, prepare the reaction mixtures containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific agent).
-
Incubation: Incubate the reaction mixtures at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Structure-Activity Relationship
The chemical structure of this compound is intrinsically linked to its biological activity. The key structural features that determine its efficacy as a local anesthetic include:
-
The Aromatic Ring: The lipophilicity of the aromatic ring influences the potency of the anesthetic. Modifications to this ring can alter the drug's ability to penetrate the nerve membrane.
-
The Ester Linkage: The ester bond is crucial for the metabolism of procaine by plasma esterases. This rapid metabolism results in a shorter duration of action compared to amide-linked local anesthetics.
-
The Tertiary Amine: The pKa of the tertiary amine determines the proportion of the molecule that is in the charged and uncharged forms at physiological pH. This balance is critical for both membrane penetration (uncharged form) and binding to the sodium channel (charged form).
Conclusion
This compound remains a fundamentally important molecule in the study of local anesthesia and ion channel pharmacology. Its well-defined molecular structure and extensively characterized biological activities, particularly its mechanism of action as a voltage-gated sodium channel blocker, provide a solid foundation for further research and drug development. This technical guide has provided a detailed overview of its molecular properties, a summary of its quantitative biological data, and comprehensive experimental protocols for its characterization. The included visualizations of its signaling pathway, experimental workflows, and structure-activity relationships offer a clear and concise framework for understanding the multifaceted nature of this compound. It is hoped that this guide will serve as a valuable and practical resource for scientists and researchers in their ongoing efforts to explore the therapeutic potential of this compound and to design novel anesthetic and analgesic agents.
References
- 1. This compound | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Inhibition of the nicotinic acetylcholine receptor by barbiturates and by procaine: do they act at different sites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory properties of acetylcholine receptor: evidence for two different inhibitory sites, one for acetylcholine and the other for a noncompetitive inhibitor of receptor function (procaine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the nicotinic acetylcholine receptor by barbiturates and by procaine: Do they act at different sites? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procaine impairs the function of 5-HT3 receptor-ion channel complex in rat sensory ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. doc.abcam.com [doc.abcam.com]
- 11. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
The Advent of a Safer Anesthetic: A Technical Guide to the Historical Development of Procaine as a Cocaine Substitute
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the late 19th and early 20th centuries, the medical field grappled with the dual nature of cocaine. While it was a revolutionary local anesthetic, its significant toxicity and addictive properties posed considerable risks to patients. This spurred the search for a safer alternative, culminating in the synthesis of procaine (B135) in 1905 by the German chemist Alfred Einhorn.[1][2][3][4] Marketed as Novocain, procaine offered a comparable anesthetic effect without the severe central nervous system stimulation and addictive potential of cocaine, marking a pivotal moment in the history of pharmacology and patient safety.[2][3] This technical guide provides an in-depth analysis of the historical development of procaine, presenting comparative data, detailed experimental protocols used in the early 20th century, and visualizations of its mechanism of action and the experimental workflows that established its viability as a cocaine substitute.
The Imperative for a Cocaine Substitute
Cocaine, a naturally occurring tropane (B1204802) alkaloid, was the first effective local anesthetic, transforming surgical and dental procedures.[2][4] However, its clinical utility was marred by a range of adverse effects, including:
-
High Toxicity: Incidents of systemic toxicity, including seizures and heart attacks, were a significant concern.[2]
-
Addiction Potential: Cocaine's potent central nervous system stimulant effects, mediated by the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake, led to a high risk of addiction.[2]
-
Psychoactive Effects: The euphoric and dependence-inducing properties of cocaine made its medical use problematic.[2]
The growing awareness of these dangers created an urgent need for a synthetic local anesthetic that could replicate cocaine's nerve-blocking capabilities without its detrimental side effects.
The Synthesis and Introduction of Procaine (Novocain)
In 1905, Alfred Einhorn synthesized procaine, an amino ester local anesthetic.[1][2][3] He gave it the trade name Novocain, derived from the Latin "novus" (new) and "caine," a common suffix for anesthetics.[1] The surgeon Heinrich Braun introduced procaine into medical use, recognizing its potential as a safer alternative to cocaine.[1]
Einhorn's work is an early example of rational drug design. By modifying the chemical structure of the cocaine molecule, he was able to eliminate the properties responsible for addiction and systemic toxicity while retaining the ester linkage crucial for its anesthetic activity.[2]
Comparative Analysis: Procaine vs. Cocaine
The superiority of procaine as a local anesthetic in the early 20th century was established through a series of preclinical and clinical observations.
Quantitative Data Summary
The following tables summarize the key quantitative differences between cocaine and procaine based on data available from early 20th-century studies and modern analysis of historical compounds.
| Feature | Cocaine | Procaine (Novocain) | Source |
| Chemical Class | Naturally Occurring Tropane Alkaloid | Synthetic Amino Ester | [2] |
| Mode of Action | Sodium Channel Blocker + CNS Stimulant (Dopamine/Norepinephrine Reuptake Inhibition) | Pure Sodium Channel Blocker | [2] |
| Addiction Risk | High | None | [2] |
| Vasoconstriction | Yes | No (often co-administered with epinephrine) | [2] |
| Metabolism | Liver (slow, variable) | Plasma Esterases (rapid) | [2] |
Table 1: Qualitative Pharmacological Comparison
| Parameter | Cocaine | Procaine (Novocain) | Source |
| Relative Toxicity | High | Low (estimated to be 1/5th to 1/6th that of cocaine) | [5] |
| Anesthetic Potency | High | Lower than cocaine | [5] |
| Duration of Action | Moderate | Short (prolonged with the addition of epinephrine) | [2] |
Table 2: Comparative Anesthetic and Toxicological Properties
| Animal Model | Route of Administration | LD50 (mg/kg) | Source |
| Procaine | |||
| Mouse | Intravenous | 45 | [2] |
| Mouse | Oral | 500 - 1280 | [2] |
| Mouse | Subcutaneous | 300 | [2] |
| Rat | Intravenous | 35 | [2] |
Table 3: Lethal Dose (LD50) of Procaine in Animal Models
Key Experimental Protocols of the Era
The evaluation of new local anesthetics in the early 20th century relied on a set of standardized animal-based experimental protocols to assess their efficacy and safety.
The Frog Sciatic Nerve Block
This ex vivo model was a cornerstone for directly measuring the nerve-blocking capacity of a compound.
Methodology:
-
Nerve Preparation: A frog was doubly pithed (destruction of the brain and spinal cord) to eliminate sensation. The sciatic nerve was then carefully dissected from the leg, keeping it moist with Ringer's solution.[1]
-
Experimental Setup: The isolated nerve was mounted in a nerve chamber equipped with stimulating and recording electrodes.[1]
-
Anesthetic Application: A solution of the test compound (e.g., procaine hydrochloride) was applied to the segment of the nerve between the stimulating and recording electrodes.[1]
-
Measurement of Nerve Conduction Block: The nerve was stimulated with a supramaximal electrical stimulus, and the resulting compound action potential (CAP) was recorded. A decrease in the amplitude of the CAP signified a nerve block. Key parameters measured were the time to onset of the block and the duration of the block (time for the CAP to return to baseline after washing with Ringer's solution).[1]
The Guinea Pig Intradermal Wheal Test
This in vivo model was used to assess the efficacy of a local anesthetic when injected into the skin.
Methodology:
-
Animal Preparation: The hair on the back of a guinea pig was clipped to expose the skin.[1]
-
Intradermal Injection: A small, standardized volume of the local anesthetic solution was injected intradermally to create a raised wheal. A control injection of saline was administered in a separate, adjacent area.[1]
-
Assessment of Anesthesia: At predetermined intervals following the injection, the center of the wheal was stimulated with a sharp object, such as a pin. The absence of a flinch response from the animal was indicative of successful local anesthesia. The duration of anesthesia was recorded as the time until the flinch response returned.[1]
Visualizing the Science
Signaling Pathway of Local Anesthetics
Both cocaine and procaine exert their primary anesthetic effect by blocking voltage-gated sodium channels in nerve fibers. This action prevents the influx of sodium ions necessary for the generation and propagation of an action potential, thereby blocking the transmission of pain signals.
References
- 1. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Cocaine to Novocain: The Development of Safer Local Anesthesia | OpenOChem Learn [learn.openochem.org]
- 3. Local anesthetic - Wikipedia [en.wikipedia.org]
- 4. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 5. zenodo.org [zenodo.org]
A Technical Whitepaper on the In Vitro Antioxidant and ROS-Modulating Effects of Procaine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procaine (B135) hydrochloride, a well-established local anesthetic, has been the subject of numerous studies for its potential systemic effects, including its influence on cellular oxidative stress. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions. This technical guide provides an in-depth review of the in vitro effects of procaine hydrochloride on antioxidant activity and ROS generation. It consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes key processes and pathways. The evidence suggests a dual role for this compound: it can exhibit direct antioxidant and ROS scavenging properties, yet under specific conditions, particularly at high concentrations in cancer cell lines, it can promote ROS generation, leading to apoptosis.
In Vitro Antioxidant Effects of this compound
This compound has demonstrated antioxidant capabilities across a range of in vitro models by inhibiting ROS generation and protecting against lipid peroxidation.
Inhibition of Superoxide (B77818) Radical (O₂•⁻) Generation
Early studies identified procaine's ability to inhibit the generation of superoxide radicals. In an electron carrier system (NADH-PMS-NBT), this compound inhibited O₂•⁻ generation at concentrations ranging from 0.2 to 2.0 mM.[1] However, its effect can be modest compared to other compounds or formulations. For instance, in an enzymatic system (xanthine-xanthine oxidase-INT), 10 mM this compound showed only a slight inhibitory effect (5%) on superoxide generation, whereas the procaine-based drug Gerovital H3 (GH3) achieved 62% inhibition.[1][2]
Inhibition of Lipid Peroxidation
Procaine has shown significant protective effects against lipid peroxidation in various biological membranes and systems.
-
Mitochondrial Membranes: In rat liver mitochondria, procaine inhibited lipid peroxidation in a dose-dependent manner, with a 0.5 mM concentration achieving a 42% inhibition.[1]
-
Cellular Membranes: When Jurkat cells were exposed to cumene (B47948) hydroperoxide to induce lipid peroxidation, pre-incubation with procaine reduced the formation of lipoperoxides. At a concentration of 2.5 mM, procaine prevented lipid peroxidation by 5%.[1][3]
-
LDL Oxidation: Procaine can inhibit the copper-induced oxidation of low-density lipoproteins (LDL). A 1 mM concentration of procaine significantly inhibited the formation of conjugated dienes at 20 and 60 minutes post-induction.[1][2]
-
Drug-Induced Oxidative Stress: In a model of cisplatin-induced nephrotoxicity, 2 mM procaine completely inhibited the formation of malondialdehyde (MDA), a key marker of lipid peroxidation, in rat renal cortical slices.[4]
Data Summary: Antioxidant Effects
The following table summarizes the quantitative data on the in vitro antioxidant effects of this compound.
| Effect Studied | Model System | Procaine HCl Concentration | Quantitative Outcome | Reference |
| Superoxide Inhibition | Xanthine-Xanthine Oxidase-INT | 10 mM | 5% inhibition of INT reduction | [1][2] |
| LDL Oxidation Inhibition | Cu²⁺-induced human LDL oxidation | 1 mM | Significant inhibition at 20 and 60 min | [1][2] |
| Mitochondrial Lipid Peroxidation | Rat liver mitochondria | 0.5 mM | 42% inhibition | [1] |
| Cell Membrane Lipid Peroxidation | Cumene hydroperoxide-induced in Jurkat cells | 2.5 mM | 5% inhibition | [1][3] |
| Drug-Induced Lipid Peroxidation | Cisplatin-induced in rat renal cortical slices | 2 mM | Complete inhibition of MDA formation | [4] |
In Vitro Effects on ROS Generation
Contrary to its antioxidant effects, some studies report that procaine can induce ROS generation, particularly in cancer cell lines. This pro-oxidant activity is often linked to the induction of apoptosis.
In human tongue squamous carcinoma cells (CAL27 and SCC-15), procaine treatment led to a significant increase in intracellular ROS production.[5] This effect was associated with mitochondrial damage, a reduction in mitochondrial membrane potential (ΔΨm), and the induction of apoptosis.[5] This suggests that the effect of procaine on ROS is context-dependent, potentially differing between normal and cancerous cells and varying with concentration. At high concentrations (12, 15, and 20 mM), procaine was shown to increase neurotoxicity in human neuroblastoma SH-SY5Y cells by inducing mitochondrial dysfunction and ROS overproduction.[1]
Data Summary: Pro-Oxidant Effects
| Effect Studied | Model System | Procaine HCl Concentration | Quantitative Outcome | Reference |
| Intracellular ROS Production | Human Tongue Carcinoma Cells (CAL27, SCC-15) | Not specified | Significant increase in intracellular ROS | [5] |
| ROS Overproduction | Human Neuroblastoma Cells (SH-SY5Y) | 12, 15, 20 mM | Overproduction of ROS, mitochondrial dysfunction | [1] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key assays used to evaluate the effects of this compound on oxidative stress.
Superoxide Radical Scavenging Assay (Xanthine Oxidase-NBT/INT Method)
This assay measures the ability of a compound to scavenge superoxide radicals (O₂•⁻) generated by the xanthine (B1682287)/xanthine oxidase enzymatic system. The O₂•⁻ reduces a chromogenic detector molecule like nitroblue tetrazolium (NBT) or 2-(4-iodophenyl)-3-(4-nitrophenol)-5-phenyltetrazolium chloride (INT), and the inhibition of this color change is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare solutions of xanthine, xanthine oxidase, and NBT or INT in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Mixture: In a 96-well plate or cuvette, add the buffer, xanthine solution, NBT/INT solution, and the test compound (this compound) at various concentrations.
-
Initiation: Start the reaction by adding the xanthine oxidase solution to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration.
-
Measurement: Measure the absorbance of the resulting formazan (B1609692) product at the appropriate wavelength (e.g., ~560 nm for NBT).
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
Lipid Peroxidation Assay (TBARS Method)
This method quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of this process. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex (TBA-MDA adduct) that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare the biological sample (e.g., tissue homogenate, cell lysate, mitochondria).
-
Induction of Peroxidation: Induce lipid peroxidation using an agent like Fe²⁺/ascorbate, cumene hydroperoxide, or cisplatin (B142131). Incubate with various concentrations of this compound.
-
Reaction: Add a solution of TBA and an acid (e.g., trichloroacetic acid, TCA) to the sample.
-
Heating: Heat the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 30-60 minutes) to facilitate the reaction between MDA and TBA.
-
Cooling & Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at ~532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
Intracellular ROS Detection (DCFH-DA Assay)
This is a widely used assay to measure overall intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6][7]
Protocol:
-
Cell Culture: Seed adherent cells in a multi-well plate and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and wash the cells with a serum-free medium or PBS. Load the cells with a DCFH-DA working solution (e.g., 10-25 µM) and incubate in the dark (e.g., 37°C for 30-60 minutes).[8]
-
Washing: Wash the cells twice with serum-free medium or PBS to remove excess probe.
-
Treatment: Add the medium containing various concentrations of this compound (and a positive control, e.g., H₂O₂) to the cells.
-
Incubation: Incubate for the desired treatment period.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for DCF are typically ~485 nm and ~530 nm, respectively.[6][7]
Signaling Pathways Modulated by this compound
In the context of cancer biology, the pro-oxidant effects of procaine have been linked to the modulation of key cell survival and proliferation pathways. In human tongue squamous carcinoma cells, procaine was found to inhibit the PI3K/AKT and ERK signaling pathways.[5] The inhibition of these pro-survival pathways can lead to mitochondrial dysfunction, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift disrupts the mitochondrial membrane potential, leading to an increase in intracellular ROS, which further drives the cell towards apoptosis.[5]
Conclusion
The in vitro evidence paints a complex picture of this compound's interaction with cellular redox systems. In multiple non-cancer models, it acts as a direct antioxidant, capable of scavenging superoxide radicals and significantly inhibiting lipid peroxidation in membranes and lipoproteins.[1] Conversely, in certain cancer cell lines and at higher concentrations, procaine can act as a pro-oxidant, inducing ROS generation by inhibiting critical survival signaling pathways, which culminates in apoptosis.[1][5] This dual functionality underscores the importance of the experimental context—including cell type, concentration, and the specific oxidative challenge—when evaluating the bioactivity of this compound. For drug development professionals, these findings suggest that procaine and its derivatives could be explored both as cytoprotective agents in conditions of oxidative stress and as potential adjuvants in cancer therapy, where ROS induction is a desirable outcome. Further research is warranted to delineate the precise molecular mechanisms that govern this bivalent activity.
References
- 1. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protection effects of procaine on oxidative stress and toxicities of renal cortical slices from rats caused by cisplatin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Anti-inflammatory Properties of Procaine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Procaine (B135) hydrochloride, a well-established local anesthetic, has demonstrated a range of biological activities extending beyond its neural blockade effects.[1] This technical guide provides a comprehensive overview of the existing scientific evidence supporting the anti-inflammatory properties of procaine hydrochloride. It delves into the molecular mechanisms of action, summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a synthetic amino ester local anesthetic, has been utilized in clinical practice for over a century.[2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, leading to the inhibition of nerve impulse transmission.[2][3] However, emerging evidence suggests that procaine possesses multifaceted pharmacological effects, including notable anti-inflammatory activities.[4][5][6] These properties are attributed to its ability to modulate various cellular and molecular pathways involved in the inflammatory cascade. This guide aims to consolidate and present the current understanding of this compound's anti-inflammatory potential in a structured and detailed manner.
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through several interconnected mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: Studies have shown that procaine can reduce the production of key pro-inflammatory cytokines. For instance, research indicates that procaine treatment can lead to a decrease in the mRNA synthesis of various cytokines, which are often elevated during severe viral infections and contribute to inflammation.[7] This suggests a direct modulatory effect on the signaling pathways that control cytokine gene expression.
-
Modulation of Inflammatory Signaling Pathways:
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] While direct inhibition of NF-κB by procaine is an area of ongoing research, its ability to reduce pro-inflammatory cytokine production suggests a potential downstream effect on this pathway.
-
STAT3/CCL5 Axis: Procaine has been shown to inhibit the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway.[4][9] Specifically, it can block the STAT3/CCL5 axis, which in turn affects the PI3K/Akt signaling pathway, known to be involved in inflammatory pain.[9] This inhibition can also suppress the M1 polarization of microglia, a pro-inflammatory phenotype.[9]
-
-
Reduction of Reactive Oxygen Species (ROS): Oxidative stress, characterized by an overproduction of ROS, is intricately linked to inflammation. Procaine has demonstrated antioxidant properties by scavenging ROS and inhibiting lipid peroxidation.[4][10] It has been shown to preserve endothelium-dependent vasorelaxation against ROS attack, potentially by scavenging hydrogen peroxide.[10][11]
-
Mast Cell Stabilization: While some local anesthetics can trigger mast cell degranulation, leading to the release of histamine (B1213489) and other inflammatory mediators, the effect of procaine on mast cells is complex and may be context-dependent.[12][13] Some evidence suggests that certain local anesthetics can stabilize mast cell membranes, thereby preventing the release of pro-inflammatory substances.[6] However, other reports indicate that procaine was ineffective in preventing histamine release from isolated rat mast cells.[12]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.
Table 1: Inhibition of Reactive Oxygen Species (ROS) and Lipid Peroxidation
| Parameter | Experimental Model | Procaine Concentration | Observed Effect | Reference |
| O₂⁻ Release | Lipopolysaccharide (LPS)-primed neutrophils | 4.0 mM | 50% inhibition | [4] |
| O₂⁻ Generation | In vitro electron carrier system | 10 mM | Slight (5%) inhibitory effect | [4] |
| Lipid Peroxidation | Isolated mitochondria fraction | 0.5 mM | 42% inhibition | [4] |
| Lipid Peroxidation | Isolated mitochondria fraction | 10 mM | >80% inhibition | [4] |
| Endothelium-dependent Relaxation | Rabbit aortic rings exposed to ROS | 10⁻⁵ M to 3 × 10⁻³ M | Dose-dependent preservation | [10][11] |
Table 2: Effects on Inflammatory Cells and Mediators
| Cell Type/Mediator | Experimental Model | Procaine Treatment | Key Findings | Reference |
| Microglia (HAPI cells) | In vitro (LPS-induced inflammation) | Not specified | Inhibited M1 polarization | [9] |
| Cytokines | SARS-CoV-2 and influenza A infected cells | Millimolar concentrations | Decreased mRNA synthesis of many cytokines | [7] |
| JAK2 and STAT3 | Rat model of neuropathic pain | Not specified | Inhibited mRNA and protein expression | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro Assessment of ROS Scavenging
-
Objective: To determine the inhibitory effect of procaine on superoxide (B77818) radical (O₂⁻) generation.
-
Methodology:
-
An in vitro electron carrier system is used to generate O₂⁻. This system typically comprises reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), phenazine (B1670421) methosulfate (PMS), and nitroblue tetrazolium (NBT).
-
Increasing concentrations of this compound (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, and 2.0 mM) are added to the system.
-
The reduction of NBT to formazan (B1609692) by O₂⁻ is measured spectrophotometrically.
-
The inhibitory effect of procaine is calculated by comparing the absorbance values in the presence and absence of the compound.
-
A known antioxidant enzyme, such as Cu/Zn-superoxide dismutase (SOD), is used as a positive control.[4]
-
-
Data Analysis: The percentage of inhibition of O₂⁻ generation is calculated for each procaine concentration.
Assessment of Anti-inflammatory Effects in a Cell-Based Assay
-
Objective: To investigate the effect of procaine on pro-inflammatory responses in microglial cells.
-
Cell Line: HAPI (immortalized rat microglial) cells.
-
Methodology:
-
HAPI cells are cultured under standard conditions.
-
Inflammation is induced by exposing the cells to lipopolysaccharide (LPS).
-
Cells are treated with varying concentrations of procaine.
-
The expression of pro-inflammatory markers, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is assessed using techniques like Western blotting or quantitative real-time PCR (qRT-PCR).
-
The polarization state of microglia (M1 vs. M2) can be determined by analyzing the expression of specific surface markers (e.g., CD86 for M1, CD206 for M2) using flow cytometry.[9]
-
The levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA.
-
-
Data Analysis: Statistical analysis is performed to compare the expression of inflammatory markers and cytokine levels between untreated, LPS-treated, and procaine-treated groups.
Ex Vivo Assessment of Endothelial Function
-
Objective: To evaluate the protective effect of procaine against ROS-induced endothelial dysfunction.
-
Experimental Model: Aortic rings isolated from rabbits.
-
Methodology:
-
Aortic rings are suspended in an organ bath containing Krebs-Henseleit (K-H) solution, bubbled with 95% O₂ and 5% CO₂ at 37.5°C.
-
The rings are pre-contracted with phenylephrine (B352888) (PE).
-
Endothelium-dependent relaxation is induced by cumulative administration of acetylcholine (B1216132) (ACh).
-
ROS are generated by electrolysis of the K-H solution to induce endothelial damage.
-
The aortic rings are pretreated with different concentrations of procaine (10⁻⁵ M to 3 × 10⁻³ M) before ROS exposure.
-
The changes in ACh-induced relaxation are measured and compared before and after ROS exposure in the presence and absence of procaine.[10][11]
-
-
Data Analysis: The percentage of vasorelaxation is calculated, and the dose-dependent protective effect of procaine is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Signaling Pathway: Procaine Inhibition of the STAT3/CCL5 Axis
Caption: Procaine inhibits the JAK2/STAT3 signaling pathway, reducing CCL5 expression and subsequent PI3K/Akt activation.
Experimental Workflow: In Vitro Anti-inflammatory Assessment
Caption: A typical workflow for evaluating the anti-inflammatory effects of this compound in vitro.
Discussion and Future Directions
The evidence presented in this guide strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to modulate key inflammatory pathways, reduce oxidative stress, and decrease pro-inflammatory cytokine production highlights its potential for therapeutic applications beyond local anesthesia. The inhibition of the STAT3/CCL5 axis is a particularly promising mechanism that warrants further investigation, especially in the context of neuroinflammation and chronic pain.[9]
However, several aspects require further elucidation. The precise molecular targets of procaine within the NF-κB pathway need to be identified. While quantitative data on its antioxidant effects are available, more comprehensive dose-response studies are needed to establish IC50 values for the inhibition of various inflammatory mediators. Furthermore, the conflicting reports on its effect on mast cell stabilization necessitate more detailed studies to clarify its role in allergic and pseudo-allergic reactions.[12][13]
Future research should focus on:
-
Conducting robust preclinical studies in various animal models of inflammatory diseases.
-
Elucidating the detailed molecular interactions of procaine with its targets using techniques such as molecular docking and surface plasmon resonance.
-
Investigating the anti-inflammatory effects of procaine's metabolites, para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[4]
-
Exploring novel drug delivery systems to enhance the targeted delivery and bioavailability of procaine for systemic anti-inflammatory applications.
Conclusion
References
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scivisionpub.com [scivisionpub.com]
- 6. scispace.com [scispace.com]
- 7. news-medical.net [news-medical.net]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procaine Regulates the STAT3/CCL5 Axis and Inhibits Microglia M1 Polarization to Alleviate Complete Freund’s Adjuvant Rats Pain Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant effect of lidocaine and procaine on reactive oxygen species-induced endothelial dysfunction in the rabbit abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant effect of lidocaine and procaine on reactive oxygen species-induced endothelial dysfunction in the rabbit abdominal aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the interaction of local anesthetics with mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mast Cell Activation Syndrome and Excipients [drbrucehoffman.com]
preliminary research on procaine hydrochloride in neuroscience applications
An In-depth Exploration of Mechanisms, Experimental Applications, and Signaling Pathways
Introduction
Procaine (B135) hydrochloride, a well-established local anesthetic, is increasingly recognized for its diverse applications in neuroscience research beyond its traditional role in nerve blockade. Its ability to modulate a variety of neuronal targets makes it a valuable tool for investigating fundamental neurobiological processes, from ion channel function and neurotransmission to intracellular signaling and neuroinflammation. This technical guide provides a comprehensive overview of the core principles of procaine hydrochloride's action, detailed experimental protocols for its use in neuroscience research, and a summary of its effects on key signaling pathways. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Core Mechanisms of Action
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal membrane.[1][2][3] By binding to the intracellular side of these channels, procaine stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[1][2][3] This reversible inhibition of nerve impulse conduction is the basis for its local anesthetic properties.
Beyond its effects on VGSCs, this compound interacts with a range of other neuronal receptors, contributing to its complex pharmacological profile. These include:
-
N-methyl-D-aspartate (NMDA) Receptors: Procaine acts as an antagonist at NMDA receptors.[1][4]
-
Nicotinic Acetylcholine (B1216132) (nACh) Receptors: It also exhibits inhibitory effects on nACh receptors.[1][4]
-
Serotonin (5-HT3) Receptors: Procaine functions as an inhibitor of 5-HT3 receptors.[1][4]
These interactions with various ligand-gated ion channels underscore its potential to modulate synaptic transmission and neuronal excitability through multiple pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data regarding the interaction of this compound with various neuronal targets and its impact on neurotransmitter levels.
Table 1: Receptor Binding Affinities of this compound
| Target Receptor/Channel | Parameter | Value | Reference |
| Voltage-Gated Sodium Channels | IC50 | 60 µM | [1][4] |
| NMDA Receptors | IC50 | 0.296 mM | [1][4] |
| Nicotinic Acetylcholine Receptors | IC50 | 45.5 µM | [1][4] |
| Serotonin (5-HT3) Receptors | Kd | 1.7 µM | [1][4] |
Table 2: Comparative Effects of Procaine and Cocaine on Extracellular Neurotransmitter Levels
| Substance | Neurotransmitter | Dosage/Concentration | Brain Region | Maximum Effect |
| Procaine | Dopamine | 10 mM (in dialysis solution) | Striatum | ~6-fold increase in dialysate levels |
| Cocaine | Dopamine | 0.1 mM (in dialysis solution) | Striatum | ~12-fold increase in dialysate levels |
| Procaine | Serotonin | Up to 16 mg/kg, i.v. | Dorsal Raphe Nucleus | No significant alteration in cell firing |
| Cocaine | Serotonin | 20 mg/kg, s.c. | Ventral Tegmental Area | Significant increase |
Signaling Pathways Modulated by this compound
This compound influences several key intracellular signaling pathways, extending its effects beyond simple channel blockade.
JAK2/STAT3 Signaling Pathway
In the context of neuropathic pain and neuroinflammation, procaine has been shown to inhibit the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] This pathway is a critical regulator of inflammatory responses in the central nervous system, particularly in microglia. By inhibiting the phosphorylation and activation of JAK2 and STAT3, procaine can attenuate the production of pro-inflammatory cytokines, thus exerting a neuroprotective and analgesic effect.
References
- 1. Procaine Regulates the STAT3/CCL5 Axis and Inhibits Microglia M1 Polarization to Alleviate Complete Freund’s Adjuvant Rats Pain Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procaine impairs the function of 5-HT3 receptor-ion channel complex in rat sensory ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the nicotinic acetylcholine receptor by barbiturates and by procaine: Do they act at different sites? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of NMDA receptors but not AMPA/kainate receptors blocks bursting in dopaminergic neurons induced by electrical stimulation of the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Procaine Hydrochloride: A Technical Whitepaper on its Potential as a Geroprotector
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procaine (B135) hydrochloride, a well-established local anesthetic, has a long and controversial history as a potential anti-aging compound. Initially popularized in the mid-20th century, its purported geroprotective effects were met with skepticism due to a lack of robust scientific evidence. However, recent research has revisited procaine's multifaceted biological activities, revealing molecular mechanisms that intersect with the core pillars of aging. This technical guide provides an in-depth analysis of the existing scientific literature, focusing on the quantitative evidence, experimental methodologies, and underlying signaling pathways that position procaine hydrochloride as a candidate for further investigation in the field of geroscience. This document summarizes key findings related to its effects on lifespan, cellular senescence, DNA methylation, and oxidative stress, offering a comprehensive resource for the research and drug development community.
Introduction: From Anesthetic to Geroprotector Candidate
Synthesized in 1905, this compound became the prototype for local anesthetics by blocking voltage-gated sodium channels.[1] Its journey into gerontology began in the 1950s with claims of rejuvenating effects, leading to the development of formulations like Gerovital H3 (GH3).[2][3] While early clinical enthusiasm outpaced rigorous scientific validation, modern molecular biology has provided tools to dissect procaine's effects at a cellular level.[2][3] The renewed interest is centered on its potential to modulate fundamental aging processes, including epigenetic alterations and oxidative damage.[2][3] This whitepaper will systematically explore the evidence supporting these claims.
Core Mechanisms of Action in Aging
Procaine's potential geroprotective effects are not attributed to a single target but rather to a range of biological activities. The primary mechanisms elucidated in the literature are its role as a DNA demethylating agent and its function as an antioxidant.
DNA Demethylation
One of the most compelling mechanisms for procaine's potential anti-aging effects is its ability to inhibit DNA methylation.[2][4] Age-associated changes in DNA methylation, often termed "epigenetic drift," are linked to the altered gene expression that drives aging phenotypes.[2] Procaine has been shown to be a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), leading to a reduction in global DNA methylation and the reactivation of genes silenced by hypermethylation.[2][4]
Antioxidant and Cytoprotective Properties
The oxidative stress theory of aging posits that the accumulation of damage from reactive oxygen species (ROS) is a major contributor to the aging process. Procaine has demonstrated significant antioxidant capabilities in various experimental models.[2][3] It has been shown to inhibit the generation of ROS, protect against lipid peroxidation, and preserve endothelial function in the face of oxidative insults.[2][5] These cytoprotective actions extend to mitigating damage in models of ischemia/reperfusion injury, neurodegeneration, and ionizing radiation.[2][3]
Quantitative Data Summary
The following tables collate the quantitative findings from key studies investigating the geroprotective potential of this compound and its formulations (e.g., GH3).
Table 1: Effects on Lifespan and Healthspan
| Parameter | Model Organism | Treatment | Result | Reference |
| Lifespan Extension | Rats | Procaine injections | 18-21% increase in lifespan compared to saline controls | [2] |
| Learning & Memory | Healthy Elderly Humans | Procaine/Haematoporphyrin (KH3) | <1% decrement in new learning consolidation (vs. 38% in placebo) | [6] |
| Physical Strength | Healthy Elderly Humans | Procaine/Haematoporphyrin (KH3) | +22% increase in grip strength (p < 0.01 vs. placebo) | [6] |
Table 2: Epigenetic Modifications
| Parameter | Experimental Model | Treatment Concentration | Result | Reference |
| Global DNA Methylation | MCF-7 Breast Cancer Cells | Not specified | 40% reduction in 5-methylcytosine (B146107) content | [2] |
| Gene Expression (DNMTs) | Bovine Skin Fibroblasts | 1 mM Procaine | Significant decrease in DNMT3B transcript levels | [2] |
Table 3: Antioxidant Activity
| Assay | Experimental Model | Treatment | Result | Reference |
| Superoxide Generation (NBT reduction) | In vitro | 2.0 mM GH3 | 68% inhibition | [2] |
| Lipid Peroxidation | Rat Liver Mitochondria | 0.5 mM Procaine | 42% inhibition | |
| Lipid Peroxidation | Jurkat Cells | 2.5 mM Procaine | 5% inhibition of lipoperoxide generation | [2] |
| Lipid Peroxidation | Jurkat Cells | 2.5 mM GH3 | 21% inhibition of lipoperoxide generation | [2] |
| Endothelial-Dependent Relaxation | Rabbit Abdominal Aorta | 10⁻⁵ M to 3x10⁻³ M Procaine | Dose-dependent preservation of vasorelaxation against ROS | [5] |
| Cisplatin-Induced Lipid Peroxidation | Rat Kidney Slices | 2 mM Procaine | Complete inhibition | [7] |
Key Signaling Pathways and Visualizations
The geroprotective effects of procaine can be understood through its influence on specific molecular pathways.
DNA Methylation Pathway
Procaine acts as a non-nucleoside inhibitor of DNA Methyltransferases (DNMTs). By reducing DNMT activity, it prevents the addition of methyl groups to CpG islands in gene promoter regions. This can lead to the re-expression of tumor suppressor genes and other genes that may be silenced during aging.
Oxidative Stress Response Pathway
Procaine can directly scavenge Reactive Oxygen Species (ROS) and inhibit processes like lipid peroxidation. This reduces cellular damage to lipids, proteins, and DNA, thereby mitigating a key driver of cellular senescence and organismal aging.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature. These protocols are representative and may require optimization for specific cell types or experimental conditions.
Global DNA Methylation Analysis
Objective: To quantify the overall percentage of 5-methylcytosine (5mC) in genomic DNA following procaine treatment.
Protocol (adapted from Villar-Garea et al., 2003):
-
Cell Culture and Treatment: Culture cells (e.g., MCF-7) to 70-80% confluency. Treat with desired concentrations of this compound for 72-96 hours, refreshing the medium every 24 hours.
-
DNA Extraction: Harvest cells and extract high-quality genomic DNA using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.
-
DNA Digestion: Digest 1 µg of genomic DNA with a methylation-sensitive restriction enzyme (e.g., HpaII) and a methylation-insensitive isoschizomer (e.g., MspI) in separate reactions. Include a no-enzyme control.
-
Quantification (High-Performance Capillary Electrophoresis):
-
Hydrolyze the DNA samples to individual nucleosides.
-
Analyze the nucleoside composition using HPCE to determine the relative amounts of cytosine and 5-methylcytosine.
-
Calculate the percentage of 5mC relative to total cytosine content.
-
-
Data Analysis: Compare the percentage of 5mC in procaine-treated samples to untreated controls. A significant decrease indicates a global demethylating effect.
Cellular Senescence-Associated β-Galactosidase (SA-β-gal) Assay
Objective: To detect senescent cells in a cultured population after procaine treatment.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Induce senescence using a standard method (e.g., replicative exhaustion or doxorubicin (B1662922) treatment) and treat a subset of wells with this compound at various concentrations for a specified period (e.g., 5-10 days).
-
Fixation: Aspirate the culture medium and wash cells once with 1X PBS. Add 1 mL of 1X Fixing Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS) and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the fixing solution and wash the cells twice with 1X PBS.
-
Staining: Add 1 mL of freshly prepared SA-β-gal Staining Solution (containing X-gal at pH 6.0) to each well.
-
Incubation: Incubate the plate at 37°C without CO₂ overnight. Protect from light.
-
Visualization: Observe cells under a light microscope. Senescent cells will stain a distinct blue color.
-
Quantification: Count the number of blue-stained cells and the total number of cells in multiple fields of view to determine the percentage of senescent cells. Compare results between procaine-treated and untreated groups.
Experimental Workflow Visualization
The logical flow for testing procaine as a geroprotector involves a multi-tiered approach, from in vitro mechanistic studies to in vivo lifespan analysis.
Clinical Perspective and Future Directions
Clinical evidence for procaine as an anti-aging agent remains controversial. Systematic reviews of older trials often conclude a lack of convincing evidence for cognitive benefits in dementia, and some studies note adverse effects.[8][9] However, a double-blind trial of a procaine-containing compound (KH3) in healthy elderly subjects did show positive effects on learning, grip strength, and incontinence.[6]
The discrepancy between some clinical findings and the promising molecular data highlights a critical gap. The historical use of procaine was not guided by a mechanistic understanding of aging. Future clinical studies should be designed to specifically test the hypotheses generated from the molecular data.
Key areas for future research include:
-
Targeted Clinical Trials: Designing trials in populations with specific age-related conditions linked to epigenetic dysregulation or high oxidative stress.
-
Biomarker Development: Using DNA methylation clocks and markers of oxidative damage to measure the biological effects of procaine in human subjects.
-
Pathway Elucidation: Investigating the potential links between procaine's effects on mitochondrial metabolism and core aging pathways like AMPK and SIRT1.
-
Derivative Development: Synthesizing and testing procaine analogs that may have enhanced DNA demethylating or antioxidant activity with an improved safety profile.
Conclusion
This compound presents a complex but intriguing case as a potential geroprotector. While its history is fraught with unsubstantiated claims, modern research has unveiled plausible mechanisms of action, particularly its roles as a DNA demethylating agent and an antioxidant. The quantitative data from preclinical studies are compelling enough to warrant a renewed and rigorous investigation into its potential to modulate the aging process. For drug development professionals, procaine and its derivatives represent a class of molecules with known pharmacokinetics and a long history of clinical use, albeit for different indications. This foundation, combined with a modern, mechanism-based approach, could unlock its therapeutic potential in the prevention and treatment of age-associated diseases.
References
- 1. This compound | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects [ouci.dntb.gov.ua]
- 4. neuraltherapy.gr [neuraltherapy.gr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The effects of procaine/haematoporphyrin on age-related decline: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection effects of procaine on oxidative stress and toxicities of renal cortical slices from rats caused by cisplatin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Procaine is a controversial substance that has been used for "antiageing" effects including cognitive improvement for more than 50 years | Cochrane [cochrane.org]
- 9. agsjournals.onlinelibrary.wiley.com [agsjournals.onlinelibrary.wiley.com]
Procaine Hydrochloride and Neuronal Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine (B135) hydrochloride, a well-established local anesthetic, exerts its primary pharmacological effect by reversibly blocking nerve impulse conduction. This action is fundamentally linked to its intricate interactions with the neuronal cell membrane. Understanding the molecular underpinnings of these interactions is crucial for the development of novel anesthetics and for repurposing existing drugs. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the interaction of procaine hydrochloride with neuronal cell membranes.
Core Mechanism of Action: Ion Channel Blockade and Membrane Perturbation
This compound's principal mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1] As a weak base, procaine exists in both ionized (cationic) and un-ionized forms at physiological pH. The un-ionized form, being lipid-soluble, readily penetrates the lipid bilayer of the neuronal membrane. Once in the cytoplasm, it re-equilibrates into its ionized form, which then binds to a receptor site on the intracellular side of the VGSC.[1] This binding stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[1] This leads to a conduction block and the sensation of numbness.
Beyond its primary action on VGSCs, this compound also interacts with other neuronal ion channels and receptors, including N-methyl-D-aspartate (NMDA) receptors, nicotinic acetylcholine (B1216132) receptors (nAChRs), and serotonin (B10506) (5-HT3) receptors.[2][3] Furthermore, it directly perturbs the lipid bilayer, altering its physical properties such as fluidity.[4][5]
Quantitative Data on this compound Interactions
The following table summarizes key quantitative data regarding the interaction of this compound with various components of the neuronal cell membrane.
| Target | Parameter | Value | Species/Cell Type | Reference |
| Voltage-Gated Sodium Channels | ||||
| Rate of block onset (t½) at 1 mM (20 Hz) | 0.27 s | Frog myelinated nerve fibres | [6] | |
| Recovery from block (1 mM) within 1 s | 54% | Frog myelinated nerve fibres | [6] | |
| NMDA Receptors | IC50 (at -60 mV) | 0.296 ± 0.031 mM | Mouse hippocampal pyramidal neurons | [2] |
| Nicotinic Acetylcholine Receptors (nAChR) | Apparent dissociation constant (Kd) for open channels (at -80 mV) | ~20 µM | Frog end-plate | [7] |
| Action Potential | ||||
| Concentration for significant increase in firing threshold | ≤ 0.5 mM | Rat hippocampal pyramidal cells | [8] | |
| Concentration for significant decrease in spike amplitude | > 0.5 mM | Rat hippocampal pyramidal cells | [8] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the interaction of this compound with neuronal cell membranes.
Caption: Mechanism of this compound blockade of voltage-gated sodium channels.
Caption: General experimental workflows for studying procaine-membrane interactions.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in cultured neurons.
Materials:
-
Cultured neuronal cells (e.g., dorsal root ganglion neurons).
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system).
-
Borosilicate glass pipettes (resistance 3-5 MΩ).
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP (pH 7.2).[1]
-
This compound stock solution (e.g., 100 mM in deionized water).
Protocol:
-
Cell Preparation: Plate dissociated neurons on coverslips and culture for 1-5 days.
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull glass pipettes to the desired resistance and fill with the internal solution.
-
Giga-ohm Seal Formation: Approach a neuron with the pipette under positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction to rupture the membrane patch and establish the whole-cell configuration.
-
Baseline Recording: Clamp the cell membrane potential at a holding potential of -60 mV.[1] Elicit sodium currents using a depolarizing voltage step (e.g., to 0 mV for 20 ms). Record the baseline current amplitude.
-
Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 1 µM to 1 mM).
-
Data Acquisition: At each concentration, record the sodium current amplitude using the same voltage protocol as in the baseline recording.
-
Data Analysis: Measure the peak inward sodium current at each procaine concentration. Normalize the current to the baseline current and plot the percentage of inhibition against the procaine concentration to generate a dose-response curve and determine the IC50 value.
Fluorescence Spectroscopy for Membrane Fluidity Assessment
Objective: To determine the effect of this compound on the fluidity of a model lipid bilayer using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Materials:
-
Phospholipids (B1166683) (e.g., Dipalmitoylphosphatidylcholine - DPPC).
-
Fluorescent probe DPH.
-
Buffer solution (e.g., Tris-HCl, pH 7.4).
-
This compound.
-
Spectrofluorometer with polarization capabilities.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by the extrusion method. Dissolve DPPC in chloroform, evaporate the solvent to form a thin lipid film, and hydrate (B1144303) the film with buffer. The resulting multilamellar vesicles are then extruded through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs.
-
Probe Incorporation: Add a small aliquot of DPH solution in a suitable solvent (e.g., tetrahydrofuran) to the LUV suspension and incubate to allow the probe to partition into the lipid bilayer.
-
Baseline Measurement: Transfer the liposome-DPH suspension to a cuvette and measure the steady-state fluorescence anisotropy at a constant temperature. Excite the sample at ~360 nm and measure the emission at ~430 nm with polarizers in the excitation and emission paths.
-
Procaine Addition: Add increasing concentrations of this compound to the cuvette, allowing for equilibration at each concentration.
-
Anisotropy Measurement: Measure the fluorescence anisotropy after each addition of procaine.
-
Data Analysis: A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the DPH probe, which corresponds to an increase in membrane fluidity. Plot the change in anisotropy as a function of procaine concentration.
Molecular Dynamics (MD) Simulation of Procaine-Membrane Interaction
Objective: To simulate the interaction of this compound with a model neuronal membrane at an atomic level to understand its localization, orientation, and effect on membrane properties.
Methodology:
-
System Setup:
-
Membrane Model: Construct a model lipid bilayer representative of a neuronal membrane (e.g., a mixture of phospholipids like POPC, POPE, POPS, and cholesterol) using a tool like CHARMM-GUI.
-
Procaine Molecule: Obtain or build the 3D structure of procaine and its hydrochloride salt. Parameterize the molecule using a suitable force field (e.g., CHARMM36, AMBER).
-
System Assembly: Place one or more procaine molecules in the solvent phase near the lipid bilayer. Solvate the entire system with a water model (e.g., TIP3P) and add ions to neutralize the system and achieve physiological concentration.
-
-
Simulation Protocol:
-
Force Field: Employ a well-established force field for lipids, proteins (if any), water, and the drug molecule (e.g., CHARMM36, AMBER).[9][10][11]
-
Minimization: Perform energy minimization to remove any steric clashes in the initial system configuration.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate under constant pressure (e.g., 1 atm) to allow the system to relax to a stable state. This is typically done in several steps with restraints on different parts of the system that are gradually released.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the procaine-membrane system.
-
-
Data Analysis:
-
Trajectory Analysis: Analyze the simulation trajectory to determine the preferred location and orientation of procaine within the membrane.
-
Permeability: Calculate the potential of mean force (PMF) for procaine translocation across the membrane to understand its permeability.
-
Membrane Properties: Analyze changes in membrane properties such as thickness, area per lipid, and lipid order parameters to assess the effect of procaine on the bilayer structure.
-
Interactions: Identify specific interactions (e.g., hydrogen bonds, electrostatic interactions) between procaine and lipid molecules.
-
Conclusion
The interaction of this compound with neuronal cell membranes is a multifaceted process involving direct blockade of ion channels and modulation of the lipid bilayer's physical properties. A thorough understanding of these interactions, supported by robust quantitative data and detailed experimental investigation, is paramount for the rational design of new local anesthetics with improved efficacy and safety profiles. The methodologies outlined in this guide provide a framework for researchers to further explore the intricate relationship between this compound and the neuronal membrane, ultimately contributing to advancements in pain management and neuropharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. The inhibition of the N-methyl-D-aspartate receptor channel by local anesthetics in mouse CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the nicotinic acetylcholine receptor by barbiturates and by procaine: Do they act at different sites? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Rates of block by procaine and benzocaine and the procaine-benzocaine interaction at the node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage jump analysis of procaine action at frog end-plate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low concentrations of procaine and diethylaminoethanol reduce the excitability but not the action potential amplitude of hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
The Pharmacokinetic Profile of Procaine Hydrochloride in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of procaine (B135) hydrochloride in various animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of this widely used local anesthetic. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows.
Introduction to Procaine Hydrochloride Pharmacokinetics
This compound, an ester-type local anesthetic, is characterized by its rapid onset and relatively short duration of action. Its pharmacokinetic profile is largely dictated by its rapid hydrolysis in the plasma. Understanding the species-specific differences in the pharmacokinetics of this compound is crucial for the preclinical assessment of its efficacy and safety, and for the extrapolation of animal data to human clinical settings.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters of this compound and the closely related procainamide (B1213733) hydrochloride in various animal models. It is important to note that data for this compound is limited in some species, and therefore, data from procainamide studies are included for comparative purposes, as they share similar metabolic pathways.
Table 1: Pharmacokinetic Parameters of this compound in Horses
| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | t½ (hours) | Animal Model |
| Intravenous | 2.5 mg/kg | - | - | α: 0.08, β: 0.84 | Thoroughbred Mares[1] |
| Subcutaneous | 3.3 mg/kg | ~400 | - | ~1.25 | Thoroughbred Mares[1] |
| Intramuscular | 10 mg/kg | ~600 | - | ~2 | Thoroughbred Mares[1] |
| Intramuscular (Procaine Penicillin) | 33,000 I.U./kg | ~270 | - | ~9 | Thoroughbred Mares[1] |
| Subcutaneous | 80 - 1600 mg | - | < 1 | - | Standardbred Mares[2] |
Table 2: Pharmacokinetic Parameters of Procainamide Hydrochloride in Dogs
| Administration Route | Dose | Bioavailability (%) | t½ absorption (hours) | t½ elimination (hours) | Vd (L/kg) | CL (L/kg/hr) | Animal Model |
| Intravenous | 8 mg/kg | - | - | 2.43 | 1.44 | 0.412 | Dogs[3] |
| Intravenous | 25.5 mg/kg | - | - | 2.85 | 2.13 | 0.519 | Dogs[3] |
| Oral | 25.5 mg/kg | 85 | 0.5 | - | - | - | Dogs[3] |
Table 3: Pharmacokinetic Parameters of Procainamide in Rats
| Administration Route | Dose | t½ (hours) | Animal Model |
| Intravenous | 75 mg/kg | 0.66 | Rats[3] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, t½ = Half-life, Vd = Volume of distribution, CL = Clearance. '-' indicates data not available from the cited source.
Experimental Protocols
This section outlines a general methodology for conducting a pharmacokinetic study of this compound in a rat model, based on established principles of preclinical pharmacokinetic research.[4][5]
Animal Model and Housing
-
Species: Sprague-Dawley rats
-
Age: 8-10 weeks
-
Weight: 250-300g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard laboratory chow and water. Acclimatization for at least 3-5 days prior to the experiment is necessary.[4]
Dosing and Administration
-
Formulation: this compound is dissolved in sterile 0.9% saline solution to the desired concentration.
-
Intravenous (IV) Administration: A single dose (e.g., 10 mg/kg) is administered via the tail vein.
-
Subcutaneous (SC) Administration: A single dose (e.g., 20 mg/kg) is administered into the subcutaneous tissue of the dorsal region.
-
Oral (PO) Administration: A single dose (e.g., 50 mg/kg) is administered via oral gavage.
Blood Sample Collection
-
Blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent the in-vitro hydrolysis of procaine.[6]
Sample Processing and Storage
-
Immediately after collection, blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma is transferred to clean microcentrifuge tubes and stored at -80°C until analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Kromosil ODS C18) is commonly used.[7]
-
Mobile Phase: A mixture of a buffer solution (e.g., 30 mM potassium dihydrogen phosphate (B84403) with 0.16% triethylamine, pH adjusted to 4.9) and acetonitrile (B52724) (e.g., in a 63:37 v/v ratio).[7]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 290 nm.[7]
-
Sample Preparation: Plasma samples are prepared for injection using a liquid-liquid extraction or solid-phase extraction method to remove proteins and other interfering substances.[7][8]
-
Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the drug.
Visualizations
Metabolic Pathway of this compound
Procaine is primarily metabolized in the plasma by the enzyme pseudocholinesterase (butyrylcholinesterase) through hydrolysis.[9] This rapid breakdown results in the formation of two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[9]
Metabolic pathway of this compound.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of this compound in an animal model.[4][5]
References
- 1. A review of the pharmacology, pharmacokinetics and behavioral effects of procaine in thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma elimination and urinary excretion of procaine after administration of different products to standardbred mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of procainamide hydrochloride in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. admescope.com [admescope.com]
- 6. Determination of procaine in equine plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Initial Studies on the Antifungal Properties of Procaine Hydrochloride: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the antifungal properties of procaine (B135) hydrochloride. The document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the current understanding of its mechanism of action. This information is intended to serve as a resource for researchers and professionals involved in the development of novel antifungal therapies.
Quantitative Antifungal Activity
Initial in vitro studies have demonstrated the efficacy of procaine hydrochloride against various fungal species, particularly within the Aspergillus genus. The quantitative data from these experiments are summarized below, providing a clear comparison of its activity.
Table 1: Antifungal Activity of this compound against Aspergillus Species
| Fungal Species | Assay Type | Concentration | Observed Effect | Source |
| Aspergillus fumigatus | Absorption Measurement (48h) | 2.5 mM | Significant reduction in fungal growth | [1][2] |
| Aspergillus fumigatus (in co-infection with IAV) | Fluorescence Microscopy (10h) | 2.5 mM | Reduction in fungal pathogen load | [1][2] |
| Aspergillus flavus | Absorption Measurement (48h) | Not specified | Growth inhibition | [1][2] |
| Aspergillus terreus | Absorption Measurement (48h) | Not specified | Growth inhibition | [1][2] |
Note: IAV refers to Influenza A Viruses.
Detailed Experimental Protocols
The following sections outline the methodologies employed in the key studies investigating the antifungal properties of this compound.
Fungal Growth Inhibition Assay (Absorption Measurement)
This protocol was utilized to assess the long-term antimycotic effect of this compound.
-
Preparation of Fungal Spores: Conidia of various Aspergillus species were harvested and suspended in an appropriate medium.
-
Treatment Application: The fungal spore suspensions were seeded in 96-well plates. This compound was added to the wells at concentrations ranging from 0.31 to 10 mM. A solvent control was also included.
-
Incubation: The plates were incubated for 48 hours to allow for fungal growth.
-
Data Acquisition: Following incubation, the absorbance at 620 nm was measured to quantify fungal growth. The absorption of fungi in media without any inhibitor was set as 100%.[2]
In Vitro Co-infection Model
This experiment was designed to evaluate the efficacy of this compound in a more complex biological environment.
-
Cell Culture: Human lung epithelial cells (Calu-3) were cultured to form a monolayer.
-
Viral Infection: The cells were infected with Influenza A virus (H1N1) at a multiplicity of infection (MOI) of 0.5 for 30 minutes.
-
Fungal Infection and Treatment: Subsequently, the cells were infected with conidia of A. fumigatus at an MOI of 10. Concurrently, the cells were treated with 2.5 mM this compound or a solvent control.
-
Incubation: The co-infected and treated cells were incubated for 10 hours.
-
Analysis: The effects on both the virus and the fungus were analyzed using fluorescence microscopy, standard plaque assays, and Western blot analysis.[1][2]
Proposed Mechanism of Action and Signaling Pathway
The leading hypothesis for the antifungal mechanism of this compound involves the disruption of fungal calcium (Ca²⁺) homeostasis. Local anesthetics, including procaine, are thought to interfere with this critical signaling pathway, leading to growth inhibition.[1][2] The antifungal effect of a related compound was reversed by the addition of CaCl₂, strongly supporting this proposed mechanism.[1][2][3]
Experimental Workflow Visualization
The general workflow for in vitro testing of the antifungal properties of this compound can be visualized as follows. This process outlines the key stages from initial fungal culture to the final data analysis.
While initial studies have focused on Aspergillus and suggested a mechanism involving calcium homeostasis, other local anesthetics have shown activity against Candida species by impairing metabolism at lower concentrations and causing direct cytoplasmic membrane damage at higher concentrations.[4][5] Further research is warranted to fully elucidate the spectrum of antifungal activity and the precise molecular targets of this compound.
References
- 1. ProcCluster® and this compound inhibit the growth of Aspergillus species and exert antimicrobial properties during coinfection with influenza A viruses and A. fumigatus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ProcCluster® and this compound inhibit the growth of Aspergillus species and exert antimicrobial properties during coinfection with influenza A viruses and A. fumigatus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of local anesthetics against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of local anesthetics against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
Procaine Hydrochloride: An In-depth Technical Guide to its Role in Modulating Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procaine (B135) hydrochloride, a well-established local anesthetic, exerts its primary pharmacological effects through the modulation of ion channel function. This technical guide provides a comprehensive overview of the molecular mechanisms underlying procaine's interaction with various ion channels, with a principal focus on voltage-gated sodium channels. We delve into the quantitative aspects of this modulation, present detailed experimental protocols for its investigation, and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of procaine hydrochloride's ion channel pharmacology.
Introduction
This compound, an ester-type local anesthetic, has been a cornerstone of clinical practice for over a century.[1][2] Its ability to induce a transient and reversible loss of sensation in a localized area stems from its interaction with key proteins involved in nerve impulse transmission: ion channels.[1][2] The primary mechanism of action involves the blockade of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons.[2][3] By inhibiting the influx of sodium ions, this compound effectively dampens neuronal excitability, thereby preventing the transmission of pain signals to the central nervous system.[2] Beyond its well-documented effects on sodium channels, procaine also modulates the function of other ion channels, including potassium and calcium channels, contributing to its broader pharmacological profile.[4][5] A thorough understanding of these interactions is critical for optimizing its clinical use and for the development of novel therapeutics targeting ion channels.
Modulation of Voltage-Gated Sodium Channels
The principal mechanism of action of this compound is the blockade of voltage-gated sodium channels (Nav).[1][2][3] As a weak base, procaine exists in both an uncharged (lipid-soluble) and a charged (cationic) form at physiological pH. The uncharged form readily crosses the neuronal cell membrane.[6] Once in the axoplasm, it re-equilibrates, and the protonated, charged form binds to a specific receptor site on the intracellular side of the sodium channel pore.[7] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential.[3] The blockade is use-dependent, meaning that the anesthetic has a higher affinity for sodium channels that are frequently opening and closing, as is the case in rapidly firing neurons transmitting pain signals.
Quantitative Analysis of Sodium Channel Blockade
The potency of this compound's effect on sodium channels can be quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the sodium current. These values can vary depending on the specific sodium channel subtype and the experimental conditions.
| Ion Channel Subtype | IC50 / KD (µM) | Experimental Condition | Reference |
| Voltage-gated Na+ Channels | 60 | General | [8] |
| Nicotinic Acetylcholine Receptors (nAChR) | 45.5 | [8] | |
| NMDA Receptors | 296 | [8] | |
| 5-HT3 Receptors | 1.7 (KD) | [8] |
Modulation of Potassium Channels
This compound also exerts effects on various potassium channels, which are crucial for the repolarization of the neuronal membrane and for maintaining the resting membrane potential. The modulation of potassium channels can contribute to both the therapeutic and potential side effects of the drug.
Human Ether-à-go-go-Related Gene (HERG) Channels
Procaine has been shown to inhibit HERG (Kv11.1) potassium channels, which play a critical role in cardiac repolarization.[9][10] Inhibition of HERG channels can prolong the cardiac action potential, which is a mechanism of action for some antiarrhythmic drugs but also carries a risk of proarrhythmic events. The interaction of procaine with HERG channels is complex and state-dependent.[9]
Other Potassium Channels
Studies have also indicated that procaine can inhibit other types of potassium channels, such as voltage-gated Kv channels.[5][11] This inhibition can lead to membrane depolarization and an increase in membrane excitability at lower concentrations, while higher concentrations tend to suppress spontaneous activity.[5]
Quantitative Analysis of Potassium Channel Blockade
| Ion Channel Subtype | IC50 / KD (µM) | Experimental Condition | Reference |
| HERG (Kv11.1) | ~139 (Procainamide) | Whole-cell patch-clamp in HEK 293 cells at 37°C | [10] |
| K+ Channels | 0.26 (KD) | High affinity site in canine tracheal smooth muscle | [5] |
Note: Data for procainamide (B1213733) is included for comparative purposes as it is a closely related molecule, but it is important to note the structural and pharmacological differences.
Modulation of Calcium Channels
This compound's influence extends to calcium channels, which are involved in a wide array of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.
Inhibition of Calcium Influx
Research has demonstrated that procaine can inhibit the opening of calcium channels and the release of calcium from intracellular stores.[4] This effect has been observed in both vascular and intestinal smooth muscles, where procaine was found to relax contractions induced by high potassium concentrations and various agonists.[4] This inhibition of calcium influx is a key component of its relaxant effects on smooth muscle.
Experimental Protocols
The investigation of this compound's effects on ion channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the effects of compounds on ion channels in real-time.[8][12]
Objective: To measure the effect of this compound on the ionic currents of a specific ion channel (e.g., Nav1.5) expressed in a cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the ion channel of interest.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal solution (pipette solution, in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
This compound stock solution.
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture and passage the HEK293 cells according to standard protocols. On the day of the experiment, detach the cells and plate them onto glass coverslips in a recording chamber.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Voltage-Clamp Protocol: Clamp the cell membrane at a holding potential of -100 mV. Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit ionic currents through the channels.
-
Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Data Acquisition: Record the ionic currents before, during, and after the application of procaine.
-
Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
45Ca2+ Uptake Assay
This method is used to assess the effect of procaine on calcium influx.[4]
Objective: To measure the inhibition of depolarization-induced calcium uptake by this compound in smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., rabbit aorta).
-
Physiological salt solution (PSS).
-
High K+ solution (e.g., 65.4 mM KCl).
-
45Ca2+ radioisotope.
-
Scintillation counter.
-
This compound.
Procedure:
-
Tissue Preparation: Dissect and prepare strips of smooth muscle tissue.
-
Equilibration: Equilibrate the tissue strips in PSS.
-
Stimulation and 45Ca2+ Loading: Incubate the tissue in PSS containing 45Ca2+ in the presence or absence of this compound. Then, stimulate the tissue with a high K+ solution to induce depolarization and calcium influx.
-
Washing: Wash the tissue strips in a Ca2+-free solution to remove extracellular 45Ca2+.
-
Lysis and Scintillation Counting: Lyse the tissue and measure the amount of intracellular 45Ca2+ using a scintillation counter.
-
Data Analysis: Compare the 45Ca2+ uptake in procaine-treated tissues to control tissues to determine the extent of inhibition.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound's action on sodium channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for analyzing procaine's effect using patch-clamp.
Logical Relationship of Procaine's Multi-Channel Effects
Caption: Procaine's modulation of multiple ion channels and effects.
Conclusion
This compound's role as a modulator of ion channel function is central to its anesthetic properties. While its primary mechanism of blocking voltage-gated sodium channels is well-established, its interactions with potassium and calcium channels contribute to a more complex pharmacological profile. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of procaine and the development of new ion channel-targeting therapeutics. The visualization of its mechanism and experimental workflows offers a clear and concise understanding for researchers in the field. Further research into the subtype-specific effects of procaine on various ion channels will continue to refine our understanding of this venerable anesthetic and may unveil new therapeutic applications.
References
- 1. This compound: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of procaine on contraction and calcium movement in vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of procaine on potassium permeability of canine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Procaine, a state-dependent blocker, inhibits HERG channels by helix residue Y652 and F656 in the S6 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Kv7/M Channel Currents by the Local Anesthetic Chloroprocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Procaine Hydrochloride Solution in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine (B135) hydrochloride, a well-established local anesthetic of the ester type, is a valuable tool in in vivo research for inducing local or regional anesthesia. Its mechanism of action involves the blockade of voltage-gated sodium channels on the neuronal cell membrane, which inhibits the initiation and propagation of nerve impulses, resulting in a transient and reversible loss of sensation.[1][2][3][4] These application notes provide detailed protocols for the preparation, quality control, and in vivo administration of procaine hydrochloride solutions, ensuring safe and effective use in a research setting.
Physicochemical Properties and Stability
This compound is a white crystalline powder that is highly soluble in water.[5][6][7] Aqueous solutions are most stable in a pH range of 3.0 to 5.5.[8][9][10] The stability of the solution is influenced by both temperature and pH, with degradation occurring more rapidly at higher temperatures and in alkaline conditions. When stored in glass vials and protected from light, this compound solutions have demonstrated chemical stability for at least 168 days at both 4°C and 22°C.[11]
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 1 g/mL | [12] |
| Ethanol (B145695) (95%) | Soluble | [5] |
| Diethyl ether | Practically insoluble | [5] |
| Chloroform | Slightly soluble | [12] |
| Benzene | Soluble | [12] |
Table 2: Stability of this compound Solutions
| Condition | Stability | Key Considerations | Reference |
| pH | Optimal stability at pH 3.0-5.5 | The solution becomes more acidic as it ages.[8][10] | [13] |
| Temperature | Stable for at least 168 days at 4°C and 22°C | Avoid high temperatures to prevent hydrolysis.[11] | [11][14] |
| Light | Protect from light | To prevent photo-degradation. | [11] |
| Storage | Store in well-closed, preferably Type I or Type II glass containers. | Prevents contamination and interaction with the container. | [8] |
Table 3: Recommended In Vivo Concentrations and Dosages for Rodents
| Application | Species | Concentration (%) | Dosage | Reference |
| Local Infiltration | Rat | 0.25 - 0.5 | Up to 15 mg/kg | [15] |
| Peripheral Nerve Block | Rat | 0.5 - 2 | Up to 50 mL of 2% solution | [15] |
| Intrathecal Injection | Rat | 2 | 10 µL/kg | [16] |
| Sciatic Nerve Block | Rat | 1 | 0.1 - 0.2 mL | [17] |
| Local Anesthesia | Mouse/Rat | 0.5 | Do not exceed 7 mg/kg total dose | [18] |
Table 4: Quality Control Specifications for Injectable this compound Solution
| Parameter | Specification | Reference |
| Assay | 95.0% - 105.0% of labeled amount | [8][19] |
| pH | 3.0 - 5.5 | [8][10] |
| Bacterial Endotoxins | Not more than 0.6 USP Endotoxin (B1171834) Unit/mg | [8][10][20] |
| Particulate Matter | Meets requirements for small-volume injections | [8] |
| Clarity and Color | Solution is clear and colorless | [5] |
Signaling Pathway of this compound
This compound functions by blocking voltage-gated sodium channels in the neuronal membrane. In its non-ionized form, it penetrates the lipid-rich membrane. Once inside the neuron, it reverts to its ionized form and binds to the intracellular side of the sodium channel. This action prevents the influx of sodium ions that is necessary for the generation and propagation of an action potential, thereby blocking the transmission of pain signals.[1][2]
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of a Sterile 1% (10 mg/mL) this compound Solution
This protocol describes the preparation of a 100 mL sterile 1% this compound solution suitable for in vivo use.
Materials:
-
This compound powder (USP grade)
-
Sterile Water for Injection (WFI)
-
0.9% Sodium Chloride for Injection (optional, for isotonicity)
-
1 M Hydrochloric Acid (HCl) and 1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile vials for storage
-
Sterile graduated cylinders and beakers
-
pH meter
Procedure:
-
Weighing: Aseptically weigh 1.0 g of this compound powder.
-
Dissolution: In a sterile beaker, dissolve the this compound powder in approximately 80 mL of Sterile WFI or 0.9% Sodium Chloride for Injection. Stir gently with a sterile stir bar until fully dissolved.
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. The pH should be between 3.0 and 5.5.[8][10] If necessary, adjust the pH by adding 1 M HCl dropwise to lower the pH or 1 M NaOH dropwise to raise it.
-
Volume Adjustment: Transfer the solution to a sterile 100 mL graduated cylinder and add Sterile WFI or 0.9% Sodium Chloride for Injection to bring the final volume to 100 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a sterile final container (e.g., a sterile glass vial). This method is preferable to autoclaving for heat-sensitive preparations.[14][21]
-
Storage: Seal the vial and store it at 4°C, protected from light.[11] Label the vial with the compound name, concentration, preparation date, and expiration date (based on internal stability studies, but generally stable for at least 168 days).[11]
Protocol 2: Quality Control of the Prepared Solution
Procedures:
-
Visual Inspection: The final solution should be clear, colorless, and free of any particulate matter.[5]
-
pH Measurement: Confirm that the pH of the final solution is within the acceptable range of 3.0-5.5.[8]
-
Concentration Verification (Assay): The concentration of this compound can be verified using UV spectrophotometry. A diluted sample's absorbance is measured at approximately 290 nm and compared against a standard curve prepared from a USP reference standard.[5] The final concentration should be between 95.0% and 105.0% of the target concentration (10 mg/mL).[8]
-
Bacterial Endotoxin Testing: Use a Limulus Amebocyte Lysate (LAL) test to ensure that the endotoxin level is below the limit of 0.6 USP Endotoxin Units per mg of this compound.[8][20] For preclinical research, endotoxin limits are derived based on the threshold pyrogenic human dose of 5 EU/kg.[22][23]
Protocol 3: Subcutaneous Administration for Local Anesthesia in a Rat Model
This protocol provides a general guideline for subcutaneous administration of this compound for local anesthesia.
Materials:
-
Sterile 1% this compound solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Properly restrain the rat. Shave the fur over the injection site if necessary and disinfect the skin with 70% ethanol.
-
Dose Calculation: Calculate the required volume of the 1% this compound solution based on the animal's body weight. Do not exceed a total dose of 7 mg/kg.[18] For a 300 g rat, a 0.1 mL injection of a 1% solution (1 mg of procaine) would be well within this limit.
-
Injection: Gently lift a fold of skin at the injection site. Insert the needle into the subcutaneous space, being careful not to penetrate the underlying muscle.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Administration: Slowly inject the solution to form a small bleb under the skin.
-
Anesthetic Onset: Allow sufficient time for the anesthetic to take effect (typically 5-10 minutes) before beginning the procedure. The duration of action is relatively short, often lasting 60-90 minutes.[9]
-
Monitoring: Monitor the animal for the desired anesthetic effect (e.g., lack of response to a gentle pinch) and for any adverse reactions.
Experimental Workflow
Caption: Experimental workflow for this compound solution.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Local anesthetic - Wikipedia [en.wikipedia.org]
- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels [pubmed.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | 51-05-8 [chemicalbook.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. droracle.ai [droracle.ai]
- 10. drugfuture.com [drugfuture.com]
- 11. cjhp-online.ca [cjhp-online.ca]
- 12. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. This compound Injection [doi.usp.org]
- 20. This compound [drugfuture.com]
- 21. CN102366399A - this compound injection and its production technology - Google Patents [patents.google.com]
- 22. Endotoxin limits in formulations for preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Quantification of Procaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated stability-indicating high-performance liquid chromatography (HPLC) method for the accurate quantification of procaine (B135) hydrochloride in bulk drug substances and pharmaceutical formulations. The method is designed to separate procaine hydrochloride from its potential degradation products, ensuring specificity and reliability for stability studies. This document provides comprehensive experimental protocols, method validation data, and insights into the degradation pathways of this compound under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a local anesthetic agent of the ester type.[1] Its stability is a critical quality attribute that can be compromised by factors such as pH, temperature, and light, primarily through hydrolysis of its ester linkage.[2][3] Therefore, a validated stability-indicating analytical method is essential for monitoring the integrity and shelf-life of this compound-containing products. This HPLC method provides a robust and reliable tool for the quantitative determination of this compound in the presence of its degradation products, most notably p-aminobenzoic acid (PABA).[4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) 25 mM Phosphate (B84403) Buffer (pH 3.0) containing 50 mM Heptanesulfonic Acid Sodium Salt : Acetonitrile (B52724) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
Mobile Phase Preparation: Dissolve an appropriate amount of monobasic potassium phosphate and heptanesulfonic acid sodium salt in HPLC grade water to achieve concentrations of 25 mM and 50 mM, respectively. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing this buffer with acetonitrile in an 80:20 ratio.
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound USP reference standard in the mobile phase in a 100 mL volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 5-100 µg/mL.
Sample Preparation (for a 1% injection formulation): Dilute the injection formulation with the mobile phase to achieve a theoretical this compound concentration within the calibration range (e.g., 50 µg/mL).
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration.
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute with the mobile phase. Procaine is susceptible to base-catalyzed hydrolysis, which leads to the formation of p-aminobenzoic acid and diethylaminoethanol.[2][3]
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase.
Thermal Degradation: Expose the solid this compound powder to dry heat at 70 °C for 48 hours. Dissolve the stressed powder in the mobile phase to a known concentration.
Photolytic Degradation: Expose the this compound solution (in a quartz cuvette) to UV light (254 nm) and fluorescent light in a photostability chamber for a period sufficient to observe degradation. A control sample should be wrapped in aluminum foil to protect it from light. Photodecomposition of this compound solutions has been observed even under fluorescent room lighting.[6]
Method Validation
The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[7]
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 5-100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.4% - 102.0% |
| Precision (Intra-day RSD) | < 2.0% |
| Precision (Inter-day RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Specificity | No interference from degradation products or excipients. |
Data is a representative summary based on literature.[4][8]
Results and Discussion
The developed HPLC method successfully separated this compound from its degradation products. The primary degradation product observed under hydrolytic (acid and base) conditions was p-aminobenzoic acid (PABA). The chromatograms from the forced degradation studies showed that all degradation product peaks were well-resolved from the parent this compound peak, demonstrating the specificity and stability-indicating nature of the method.
Visualizations
Caption: Experimental workflow for the development and validation of the stability-indicating HPLC method.
Caption: Primary hydrolytic degradation pathway of this compound.
Conclusion
The stability-indicating HPLC method described in this application note is specific, accurate, precise, and linear for the quantification of this compound. The method is effective in separating the parent drug from its degradation products generated under various stress conditions, making it suitable for routine quality control and stability testing of this compound in pharmaceutical products.
References
- 1. This compound | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Procaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of procaine (B135) hydrochloride in pharmaceutical preparations using UV-Visible spectrophotometry. The methods described are based on sensitive and reliable colorimetric reactions suitable for quality control and research purposes.
Introduction
Procaine hydrochloride is a local anesthetic of the ester type.[1] Its quantification in pharmaceutical dosage forms is crucial to ensure product quality and therapeutic efficacy. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. The methods detailed below are based on two primary chemical reactions: diazotization-coupling and oxidative coupling, which produce intensely colored and stable chromogens that can be measured spectrophotometrically.
Principle of Methods
The spectrophotometric methods for the determination of this compound primarily involve the derivatization of the primary aromatic amine group in the procaine molecule to form a colored product.
-
Diazotization-Coupling Reaction: this compound is first diazotized with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This salt is then coupled with a chromogenic agent (e.g., 2,5-dimethylphenol (B165462), 7-iodo-8-hydroxyquinoline-5-sulphonic acid, or phenol) in an alkaline medium to produce a stable and intensely colored azo dye. The absorbance of this dye is proportional to the concentration of this compound.[2][3][4]
-
Oxidative Coupling Reaction: This method is based on the reaction of this compound with a chromogenic agent, such as phenothiazine (B1677639), in the presence of an oxidizing agent like ferric nitrate (B79036). This reaction forms a stable, colored product that can be quantified spectrophotometrically.[5][6]
Quantitative Data Summary
The following tables summarize the key analytical parameters for different spectrophotometric methods for the determination of this compound.
Table 1: Summary of Analytical Parameters for Diazotization-Coupling Methods
| Coupling Reagent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| 2,5-dimethylphenol | 466 | 1 - 15 | 2.193 x 10⁴ |
| 7-iodo-8-hydroxyquinoline-5-sulphonic acid | 500 | 1 - 14 | 1.429 x 10⁴ |
| Phenol | 450 | 2 - 22 | 2.469 x 10⁴ |
| 8-hydroxyquinoline (8-HQ) | 509 | 0.8 - 8.0 | 2.0814 x 10⁴ |
Data sourced from multiple studies.[2][3][4][7]
Table 2: Summary of Analytical Parameters for Oxidative Coupling Method
| Chromogenic Reagent | Oxidizing Agent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Phenothiazine | Ferric Nitrate | 610 | 2 - 80 | 5.51 x 10³ |
Data sourced from a study on oxidative coupling.[5]
Experimental Protocols
Protocol 1: Determination of this compound via Diazotization-Coupling with 2,5-dimethylphenol
This protocol is based on the diazotization of this compound and subsequent coupling with 2,5-dimethylphenol to form a yellow-orange azo dye.[2]
1. Reagents and Solutions:
-
Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in distilled water in a 100 mL volumetric flask. Make up to the mark with distilled water.
-
Sodium Nitrite Solution (0.25% w/v): Dissolve 0.25 g of sodium nitrite in 100 mL of distilled water.
-
Acetic Acid (1 M): Dilute 5.7 mL of glacial acetic acid to 100 mL with distilled water.
-
2,5-dimethylphenol Solution: Prepare a suitable concentration as specified in the original research, ensuring it is in excess for the coupling reaction.
-
Sodium Hydroxide (B78521) Solution (1 M): Dissolve 4.0 g of sodium hydroxide in 100 mL of distilled water.
2. Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm quartz cuvettes
3. Standard Curve Preparation:
-
Into a series of 10 mL volumetric flasks, pipette aliquots (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mL) of the 100 µg/mL standard this compound solution to obtain concentrations ranging from 1 to 15 µg/mL.
-
To each flask, add 1 mL of 1 M acetic acid and 1 mL of 0.25% sodium nitrite solution. Mix well and allow to stand for 5 minutes for complete diazotization.
-
Add 1.5 mL of the 2,5-dimethylphenol solution to each flask, followed by 2.5 mL of 1 M sodium hydroxide solution to make the medium alkaline.[2]
-
Dilute to the mark with distilled water and mix thoroughly.
-
Measure the absorbance of the resulting yellow-orange solution at 466 nm against a reagent blank prepared in the same manner but without this compound.[2]
-
Plot a calibration curve of absorbance versus concentration.
4. Sample Preparation (for Injections):
-
The contents of a this compound injection vial should be diluted with distilled water to obtain a theoretical concentration within the linearity range of the method.
-
Treat an aliquot of the diluted sample solution as described in the standard curve preparation (step 2 onwards).
-
Measure the absorbance and determine the concentration from the calibration curve.
Protocol 2: Determination of this compound via Oxidative Coupling with Phenothiazine
This protocol utilizes the oxidative coupling of this compound with phenothiazine in the presence of ferric nitrate to form a green-colored product.[5][6]
1. Reagents and Solutions:
-
Standard this compound Stock Solution (1000 µg/mL): Accurately weigh 0.1 g of pure this compound and dissolve it in distilled water in a 100 mL volumetric flask. Make up to the mark with distilled water.[5]
-
Phenothiazine Solution (5 x 10⁻³ M): Prepare by dissolving the appropriate amount of phenothiazine in a suitable solvent.
-
Ferric Nitrate Solution: Prepare a suitable concentration to act as the oxidizing agent.
2. Instrumentation:
-
UV-Visible Spectrophotometer
-
1 cm quartz cuvettes
3. Standard Curve Preparation:
-
Into a series of 25 mL volumetric flasks, add aliquots of the standard this compound solution to get final concentrations in the range of 2-80 µg/mL.[5]
-
To each flask, add a specified volume of the phenothiazine solution followed by the ferric nitrate solution.
-
Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature for full color development.[5]
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the green solution at 610 nm against a reagent blank.[5]
-
Construct a calibration curve by plotting absorbance versus concentration.
4. Sample Preparation (for Injections):
-
For injections containing procaine penicillin, an accurately weighed portion of the mixed powder from three vials, equivalent to about 0.241 g of Procaine HCl, is dissolved in distilled water and diluted to 100 mL. Further dilutions are made to bring the concentration within the calibration range.[5]
-
An aliquot of the diluted sample is then treated according to the standard procedure.
-
The concentration is determined from the calibration curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the spectrophotometric determination of this compound.
Caption: Workflow for Diazotization-Coupling Method.
Caption: Workflow for Oxidative Coupling Method.
Signaling Pathway Diagram
The following diagram illustrates the chemical reaction pathway for the diazotization-coupling method.
Caption: Diazotization-Coupling Reaction Pathway.
References
- 1. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. sphinxsai.com [sphinxsai.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Determination of this compound in pharmaceutical preparations Via Oxidative Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. jbarbiomed.com [jbarbiomed.com]
Application Notes and Protocols for Procaine Hydrochloride in Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine (B135) hydrochloride, a well-established local anesthetic, has garnered renewed interest for its potential therapeutic applications in the management of neuropathic pain.[1][2] Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant clinical challenge. Procaine hydrochloride's primary mechanism of action involves the blockade of voltage-gated sodium channels, which inhibits the generation and propagation of ectopic nerve impulses, a key pathophysiological feature of neuropathic pain.[3] Furthermore, emerging research indicates that procaine may also exert its analgesic effects through the modulation of inflammatory and neuronal signaling pathways, including the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the STAT3/C-C motif chemokine ligand 5 (STAT3/CCL5) axes.[1][2][4]
These application notes provide detailed protocols for the administration of this compound in preclinical rodent models of neuropathic pain, offering a framework for investigating its efficacy and mechanisms of action. The protocols described herein focus on the widely used Chronic Constriction Injury (CCI) model of neuropathic pain in rats and detail various administration routes, including intrathecal, perineural, and intravenous delivery.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in animal models of neuropathic pain.
Table 1: Efficacy of Intrathecal this compound in the Rat Chronic Constriction Injury (CCI) Model
| Time Point (Post-Surgery) | Treatment Group | Mechanical Withdrawal Threshold (MWT) (g) | Paw Withdrawal Thermal Latency (PWTL) (s) |
| Day 10 | CCI + Procaine | ~10.5 | ~9.0 |
| CCI (Control) | ~4.5 | ~6.0 | |
| Day 15 | CCI + Procaine | ~12.0 | ~10.5 |
| CCI (Control) | ~4.0 | ~5.5 | |
| Day 20 | CCI + Procaine | ~11.5 | ~11.0 |
| CCI (Control) | ~4.0 | ~5.0 |
Data adapted from a study by Li et al. (2016).[1] Values are approximate and graphically derived. Procaine was administered intrathecally at a dose of 10 μL/kg of a 2% solution.
Experimental Protocols
Protocol 1: Induction of the Chronic Constriction Injury (CCI) Model in Rats
This protocol describes the surgical procedure for inducing the CCI model of neuropathic pain in rats, a widely used model that mimics features of human neuropathic pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave the lateral aspect of the thigh of the desired hind limb.
-
Disinfect the surgical area with an antiseptic solution.
-
-
Sciatic Nerve Exposure:
-
Make a small skin incision on the lateral surface of the mid-thigh.
-
Separate the biceps femoris muscle by blunt dissection to expose the common sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue for a length of approximately 1-2 cm, proximal to its trifurcation.
-
-
Nerve Ligation:
-
Loosely tie four ligatures (4-0 chromic gut or silk) around the exposed sciatic nerve, with about 1 mm of spacing between each ligature.
-
The ligatures should be tightened just enough to cause a slight constriction of the nerve, without arresting the epineural blood flow.
-
-
Closure:
-
Close the muscle layer with absorbable sutures.
-
Close the skin incision with wound clips or non-absorbable sutures.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as per institutional guidelines for the first 24-48 hours.
-
House the animals individually with soft bedding to prevent injury to the affected paw.
-
Monitor the animals for signs of infection, distress, and changes in body weight.
-
Behavioral testing for allodynia and hyperalgesia can typically begin 3-7 days post-surgery.
-
Protocol 2: Intrathecal Administration of this compound
This protocol details the procedure for direct administration of this compound into the subarachnoid space of the spinal cord.
Materials:
-
Rat with an established neuropathic pain model (e.g., CCI)
-
This compound solution (e.g., 2% in DMSO or sterile saline)
-
Microsyringe (e.g., Hamilton syringe) with a 30-gauge needle
-
Anesthetic (light isoflurane, if necessary)
Procedure:
-
Animal Restraint:
-
Gently restrain the rat. For experienced researchers, this procedure can often be performed without anesthesia. If needed, light isoflurane anesthesia can be used.
-
-
Injection Site Identification:
-
Palpate the iliac crests of the rat's pelvis. The injection site is located on the midline between the L5 and L6 vertebrae.
-
-
Injection:
-
Insert the 30-gauge needle connected to the microsyringe at a slight angle into the intervertebral space.
-
A characteristic tail-flick or paw-flick response upon needle entry confirms correct placement in the intrathecal space.
-
Slowly inject the desired volume of the this compound solution (e.g., 10 µL/kg).
-
-
Post-Injection Monitoring:
-
Return the animal to its home cage and monitor for any signs of motor impairment or adverse reactions.
-
Behavioral testing can be performed at various time points post-injection to assess the analgesic effect.
-
Protocol 3: Perineural Administration of this compound
This protocol describes the local administration of this compound directly to the site of nerve injury.
Materials:
-
Rat with an established neuropathic pain model (e.g., CCI)
-
This compound solution (e.g., 1-2% in sterile saline)
-
Microsyringe with a fine-gauge needle (e.g., 30-gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthesia and Nerve Re-exposure:
-
Anesthetize the rat.
-
Carefully reopen the original surgical incision to re-expose the ligated sciatic nerve.
-
-
Injection:
-
Using a microsyringe, slowly inject a small volume (e.g., 50-100 µL) of the this compound solution into the tissue immediately surrounding the constricted portion of the sciatic nerve.
-
-
Closure and Recovery:
-
Close the muscle and skin layers as described in Protocol 1.
-
Allow the animal to recover from anesthesia and monitor for any adverse effects.
-
Behavioral testing can be conducted at predetermined time points following the injection.
-
Protocol 4: Intravenous Administration of this compound
This protocol outlines the systemic administration of this compound via intravenous infusion.
Materials:
-
Rat with an established neuropathic pain model (e.g., CCI)
-
This compound solution (e.g., 1-2% in sterile saline)
-
Infusion pump
-
Catheter for intravenous access (e.g., tail vein or jugular vein catheter)
-
Anesthetic (for catheter placement, if necessary)
Procedure:
-
Catheter Placement:
-
If not already in place, insert a catheter into a suitable vein (e.g., tail vein or jugular vein) under appropriate anesthesia.
-
Allow the animal to recover from the catheterization procedure.
-
-
Infusion:
-
Connect the catheter to an infusion pump.
-
Administer the this compound solution as a continuous infusion over a defined period. The infusion rate and total dose should be determined based on the specific study design. For example, a starting point could be a bolus dose followed by a continuous infusion to maintain a steady-state plasma concentration.
-
-
Behavioral Assessment and Monitoring:
-
Behavioral testing for pain can be performed during and after the infusion.
-
Monitor the animal for any signs of systemic toxicity, such as changes in heart rate, respiration, or behavior.
-
Mandatory Visualization
Caption: Signaling pathways of this compound in neuropathic pain.
Caption: Experimental workflow for neuropathic pain studies with procaine.
References
- 1. Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Procaine Regulates the STAT3/CCL5 Axis and Inhibits Microglia M1 Polarization to Alleviate Complete Freund’s Adjuvant Rats Pain Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Procaine Hydrochloride to Investigate Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine (B135) hydrochloride, a well-established local anesthetic, is gaining increasing attention in cancer research for its potential anti-proliferative effects.[1] These application notes provide a comprehensive guide for utilizing procaine hydrochloride in cell culture to study its impact on cell proliferation. Procaine has been shown to influence cell growth through various mechanisms, including DNA demethylation and modulation of key signaling pathways, making it a valuable tool for cancer biology and drug development research.[1][2]
The primary mechanism of action of procaine as a local anesthetic is the blockade of voltage-gated sodium channels.[3][4][5] However, its anti-cancer effects are attributed to several other mechanisms. Procaine acts as a DNA-demethylating agent, reducing the overall level of 5-methylcytosine (B146107) and leading to the re-expression of silenced tumor suppressor genes.[2][6] Furthermore, it has been demonstrated to inhibit critical signaling pathways for cell survival and proliferation, such as the PI3K/AKT and ERK pathways, and can induce oxidative stress, leading to apoptosis.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on the proliferation of various cancer cell lines as documented in scientific literature.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Concentration(s) | Incubation Time | Key Findings | Reference(s) |
| HCT116 | Colon Cancer | CCK-8 | 1.5 µM and 2 µM | 48 hours | Significant decrease in cell viability. | [1] |
| A549 | Non-Small Cell Lung Cancer | MTT | 100 nM | Not Specified | Significant inhibition of proliferation. | [7] |
| NCI-H1975 | Non-Small Cell Lung Cancer | MTT | 100 nM | Not Specified | Significant inhibition of proliferation. | [7] |
| MCF-7 | Breast Cancer | Cell Counting | 0.5 mM | 72 hours | Growth inhibition. | [6] |
| HLE | Hepatoma | Not Specified | Not Specified | Not Specified | Significantly decreased viability. | [2][8] |
| HuH7 | Hepatoma | Not Specified | Not Specified | Not Specified | Significantly decreased viability. | [2][8] |
| HuH6 | Hepatoblastoma | Not Specified | Not Specified | Not Specified | Significantly decreased viability. | [2][8] |
| CAL27 | Tongue Squamous Carcinoma | Cell Viability Assay | 0.5 mg/ml and 1.0 mg/ml | Not Specified | Significant reduction in cell viability. | [9] |
| SCC-15 | Tongue Squamous Carcinoma | Cell Viability Assay | 2 mg/ml | Not Specified | Significant inhibitory effect. | [9] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Concentration(s) | Incubation Time | Key Findings | Reference(s) |
| HCT116 | Colon Cancer | 0.5, 1, 1.5, and 2 µM | Not Specified | Arrested the cell cycle at the G1 stage. | [10] |
| HLE | Hepatoma | Not Specified | Not Specified | Inhibition of S/G2/M transition. | [2][8] |
| MCF-7 | Breast Cancer | 0.5 mM | 72 hours | Mitotic arrest. | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Target cancer cell lines (e.g., A549, NCI-H1975)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 8 x 10³ cells/well and culture overnight to allow for attachment.[3]
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-treated control group.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Target cancer cell lines (e.g., HCT116)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at a density of 2 x 10⁵ cells/well and culture overnight.[3]
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.[3]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[3]
-
Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for studying procaine's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. europeanreview.org [europeanreview.org]
- 8. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Procaine Hydrochloride in the Study of Nerve Impulse Conduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine (B135) hydrochloride, a well-established local anesthetic, serves as a important tool in neuroscience research for investigating the mechanisms of nerve impulse conduction.[1][2][3] Its primary mode of action involves the blockade of voltage-gated sodium channels, essential proteins responsible for the generation and propagation of action potentials in neurons.[1][2][3][4] By reversibly inhibiting these channels, procaine hydrochloride effectively dampens or completely blocks nerve signaling, providing a valuable method for studying the physiological and pathological processes dependent on nerve impulses.[1][4] These application notes provide a comprehensive overview of the use of this compound in studying nerve impulse conduction, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
This compound is a weak base that, in its non-ionized form, can penetrate the lipid-rich neuronal membrane.[2] Once inside the neuron's cytoplasm, it reverts to its ionized form and binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[2][5][6] This binding stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[2][3] Consequently, the threshold for nerve excitation is increased, and the generation and conduction of nerve impulses are inhibited.[1][7]
Data Presentation
The following tables summarize quantitative data regarding the application of this compound in nerve impulse conduction studies.
Table 1: Effective Concentrations of this compound for Nerve Block
| Preparation | Species | Effective Concentration | Effect | Reference |
| Sciatic Nerve | Rat | 0.5% - 2% | Peripheral nerve block | [8] |
| Hippocampal Pyramidal Cells | Rat | ≤ 0.5 mM | Increased firing threshold | [7] |
| Cultured DRG Neurons | Rat | 2 µM - 200 µM | Induction of inward current | [5] |
| Embryonic Chick Heart Cells | Chick | 5 x 10⁻⁵ M - 10⁻³ M | Reduced action potential amplitude | [9] |
Table 2: Effects of this compound on Action Potential Parameters
| Parameter | Effect | Concentration Range | Cell/Tissue Type | Reference |
| Firing Threshold | Increased | ≤ 0.5 mM | Rat Hippocampal Pyramidal Cells | [7] |
| Action Potential Amplitude | Minimally altered at low conc., decreased at high conc. | ≤ 0.5 mM (low), > 0.5 mM (high) | Rat Hippocampal Pyramidal Cells | [7] |
| Action Potential Amplitude | Reduced | 10⁻⁵ - 10⁻⁴ M | Cultured Embryonic Chick Heart Cells | [9] |
| Maximum Rate of Rise (Vmax) | Reduced | 10⁻⁵ - 10⁻⁴ M | Cultured Embryonic Chick Heart Cells | [9] |
| Action Potential Duration (APD50) | Increased | 5 x 10⁻⁵ M - 10⁻³ M | Cultured Embryonic Chick Heart Cells | [9] |
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology on Cultured Neurons
This protocol is designed to measure the effect of this compound on ion channel activity and neuronal excitability.[5][10][11]
Objective: To record whole-cell currents and action potentials from cultured neurons in the presence and absence of this compound.
Materials:
-
Primary neuronal culture (e.g., dorsal root ganglion neurons or hippocampal neurons)
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
External (extracellular) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal (pipette) solution (e.g., in mM: 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP, pH 7.2)
-
This compound stock solution (e.g., 100 mM in deionized water)
-
Perfusion system
Procedure:
-
Cell Preparation: Plate dissociated neurons on coverslips and culture for the desired period.
-
Electrode Preparation: Pull glass pipettes to the desired resistance and fire-polish the tips.
-
Recording Setup: Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution.
-
Whole-Cell Configuration: Approach a neuron with the recording pipette and establish a gigaohm seal. Rupture the membrane patch to achieve the whole-cell configuration.
-
Baseline Recording: In voltage-clamp mode, hold the neuron at a membrane potential of -60 mV and record baseline currents. In current-clamp mode, record resting membrane potential and spontaneous or evoked action potentials.
-
Drug Application: Using the perfusion system, apply this compound at various concentrations (e.g., 1 µM to 1 mM) to the recording chamber.
-
Data Acquisition: Record changes in holding current, voltage-gated currents (e.g., sodium currents evoked by depolarizing steps), resting membrane potential, and action potential firing in response to this compound application.
-
Washout: Perfuse the chamber with the external solution to wash out the drug and observe the reversibility of the effects.
Protocol 2: In Vivo Nerve Conduction Velocity (NCV) Measurement
This protocol is used to assess the effect of locally applied this compound on the speed of nerve impulse propagation in an animal model.[12][13][14][15]
Objective: To measure the change in nerve conduction velocity of a peripheral nerve (e.g., sciatic nerve) following local administration of this compound.
Materials:
-
Anesthetized animal (e.g., rat)
-
Stimulating and recording electrodes (needle or surface electrodes)
-
Electrophysiology recording system with a stimulator
-
This compound solution for injection (e.g., 1% or 2%)
-
Surgical instruments for nerve exposure (if necessary)
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature.
-
Electrode Placement:
-
Stimulating Electrodes: Place a pair of stimulating electrodes along the course of the target nerve at a proximal site (e.g., sciatic notch).
-
Recording Electrodes: Place a pair of recording electrodes at a distal site along the nerve or on a muscle innervated by the nerve.
-
-
Baseline NCV Measurement:
-
Deliver a supramaximal electrical stimulus at the proximal site and record the latency of the evoked compound muscle action potential (CMAP) or sensory nerve action potential (SNAP) at the distal recording site.
-
Move the stimulating electrode to a more distal site along the nerve and repeat the stimulation, recording the new latency.
-
Calculate the baseline NCV using the formula: NCV = Distance between stimulating sites / (Proximal latency - Distal latency).
-
-
This compound Administration: Inject a defined volume and concentration of this compound solution around the nerve, between the stimulating and recording electrodes.
-
Post-Injection NCV Measurements: At specific time intervals after injection, repeat the NCV measurements as described in step 3.
-
Data Analysis: Plot the NCV over time to determine the onset, depth, and duration of the nerve conduction block induced by this compound.
References
- 1. This compound: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Local anesthetic - Wikipedia [en.wikipedia.org]
- 7. Low concentrations of procaine and diethylaminoethanol reduce the excitability but not the action potential amplitude of hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of lidocaine, procaine, procainamide and quinidine on electrophysiological properties of cultured embryonic chick hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 12. The effects of anesthesia on measures of nerve conduction velocity in male C57Bl6/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nerve Conduction Velocity (NCV) Test [ebme.co.uk]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
- 15. Nerve Conduction Velocity - UF Health [ufhealth.org]
Application Note: In Vitro Assay for Testing Procaine Hydrochloride's Effects on Aspergillus Species
Introduction
Aspergillus species are ubiquitous molds responsible for a range of human diseases, from allergic reactions to life-threatening invasive aspergillosis, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the exploration of new therapeutic agents. Procaine (B135) hydrochloride, a well-established local anesthetic, has demonstrated potential antifungal properties.[1][2][3] Recent studies indicate that procaine hydrochloride can inhibit the growth of various Aspergillus species, including A. fumigatus, A. flavus, and A. terreus.[1][2] The proposed mechanism of action involves the disruption of fungal calcium (Ca²⁺) homeostasis, a critical pathway for fungal growth, virulence, and stress tolerance.[1][2][4] This application note provides a detailed protocol for determining the in vitro antifungal activity of this compound against Aspergillus species using a standardized broth microdilution method.
Principle of the Assay
This protocol is based on the established broth microdilution methods for antifungal susceptibility testing of filamentous fungi, such as those outlined by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) M38-A standard.[5][6][7] The assay determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of the compound that prevents visible growth of the fungus after a defined incubation period. The method involves challenging a standardized inoculum of Aspergillus conidia with serial dilutions of this compound in a 96-well microtiter plate. A supplementary protocol is included to investigate the proposed mechanism of action by attempting to reverse the antifungal effect with the addition of exogenous calcium chloride.[1][4]
Materials and Reagents
-
Aspergillus Strains:
-
Aspergillus fumigatus (e.g., ATCC 46645)
-
Aspergillus flavus
-
Aspergillus terreus
-
Other clinical or environmental isolates as required.
-
-
Culture Media and Reagents:
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Glucose (Dextrose)
-
This compound (powder, analytical grade)
-
Calcium Chloride (CaCl₂)
-
Sterile 0.85% Saline with 0.05% Tween 20
-
Sterile Distilled Water
-
Dimethyl Sulfoxide (DMSO, if needed for solubility, though procaine HCl is water-soluble[8])
-
-
Labware and Equipment:
-
Sterile 96-well flat-bottom microtiter plates
-
Adhesive, breathable plate sealers
-
Spectrophotometer or plate reader (optional, for quantitative reading)
-
Hemocytometer or cell counter
-
Incubator set to 35-37°C
-
Vortex mixer
-
Biological safety cabinet
-
Micropipettes and sterile tips
-
Experimental Protocols
Preparation of Media and Stock Solutions
-
Assay Medium Preparation (RPMI-2G): Prepare RPMI 1640 medium according to the manufacturer's instructions. Supplement with glucose to a final concentration of 2%.[5][6] For example, add 20 g of glucose to 1 L of RPMI. Sterilize by filtration and store at 4°C.
-
This compound Stock Solution (e.g., 100 mM): this compound has a molecular weight of 272.77 g/mol . To prepare a 100 mM stock solution, dissolve 2.728 g of this compound powder in 100 mL of sterile distilled water. Sterilize by filtration through a 0.22 µm filter. Store at 4°C.
-
Calcium Chloride Stock Solution (e.g., 1 M): To prepare a 1 M stock solution, dissolve 11.098 g of anhydrous CaCl₂ in 100 mL of sterile distilled water. Sterilize by filtration. Store at room temperature.
Inoculum Preparation
-
Grow the Aspergillus isolates on PDA or SDA plates for 5-7 days at 35°C to obtain mature conidial growth.
-
Harvest the conidia by flooding the plate surface with sterile 0.85% saline containing 0.05% Tween 20. Gently scrape the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube. Allow heavy particles to settle for 5 minutes.
-
Transfer the upper suspension to a new tube and vortex for 15-20 seconds to break up conidial clumps.
-
Count the conidia using a hemocytometer.
-
Adjust the conidial suspension with the assay medium (RPMI-2G) to a final working concentration of 1-5 x 10⁵ CFU/mL. This suspension will be used to inoculate the microtiter plates.
Broth Microdilution Assay Procedure
-
Plate Setup: Add 100 µL of RPMI-2G to wells in columns 2 through 12 of a 96-well plate.
-
Drug Dilution: Add 200 µL of the desired starting concentration of this compound (prepared from the stock solution in RPMI-2G) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of RPMI-2G. This well will receive the inoculum but no drug.
-
Column 12 (Sterility Control): Add 200 µL of RPMI-2G. This well will not be inoculated.
-
-
Inoculation: Add 100 µL of the adjusted Aspergillus inoculum suspension to wells in columns 1 through 11. This brings the final volume in these wells to 200 µL and halves the drug concentration, achieving the final desired test concentrations. The final inoculum density will be 0.5-2.5 x 10⁵ CFU/mL.
-
Incubation: Seal the plate with a breathable sealer and incubate at 35°C for 48 hours.[5][6]
Reading and Interpreting Results
-
After 48 hours, read the plate visually.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (a clear well or a small, non-germinated pellet) compared to the drug-free growth control well (Column 11).
-
The sterility control (Column 12) should remain clear. The growth control (Column 11) should show robust fungal growth (e.g., a distinct mycelial mat).
Calcium Reversal Confirmatory Assay
To test the hypothesis that this compound's activity is due to Ca²⁺ disruption, the assay can be repeated with the addition of exogenous calcium.
-
Prepare two sets of microtiter plates with serial dilutions of this compound as described in section 4.3.
-
For the "Reversal" plate set, supplement the RPMI-2G assay medium with CaCl₂ to a final concentration of 10-50 mM before performing the assay.[1][2]
-
Inoculate and incubate both sets of plates (with and without added CaCl₂) as previously described.
-
Compare the MIC values. A significant increase in the MIC in the presence of added CaCl₂ suggests that the antifungal activity of this compound is at least partially mediated by interference with calcium-dependent pathways.[1][4]
Data Presentation
Results should be recorded and presented clearly. MIC values are typically reported in µg/mL or mM. It is recommended to perform experiments in triplicate to ensure reproducibility.
Table 1: Example MIC Data for this compound against Aspergillus Species
| Aspergillus Species | Procaine HCl MIC (mM) | Procaine HCl MIC (mM) with 25 mM CaCl₂ | Fold Change in MIC |
| A. fumigatus | 2.5 | >10 | >4 |
| A. flavus | 2.5 | >10 | >4 |
| A. terreus | 5.0 | >10 | >2 |
| A. niger | 5.0 | >10 | >2 |
Note: Data are hypothetical and for illustrative purposes only, based on findings suggesting growth inhibition at concentrations around 2.5 mM.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for determining the MIC of this compound against Aspergillus.
Proposed Signaling Pathway
Caption: Proposed inhibition of Ca²⁺ influx in Aspergillus by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ProcCluster® and this compound inhibit the growth of Aspergillus species and exert antimicrobial properties during coinfection with influenza A viruses and A. fumigatus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProcCluster® and this compound inhibit the growth of Aspergillus species and exert antimicrobial properties during coinfection with influenza A viruses and A. fumigatus in vitro. - Balance of the Microverse [microverse-cluster.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 7. Antifungal susceptibility of the aspergillus species by Etest and CLSI reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols: Procaine Hydrochloride as a Tool for Studying Voltage-gated Sodium Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procaine (B135) hydrochloride, a classic ester-type local anesthetic, serves as a valuable pharmacological tool for the investigation of voltage-gated sodium channels (VGSCs).[1][2][3] Its primary mechanism of action involves the blockade of these channels, which are critical for the initiation and propagation of action potentials in excitable cells such as neurons.[1][2] By reversibly binding to and inhibiting VGSCs, procaine hydrochloride effectively reduces neuronal excitability, a property that has been harnessed for local anesthesia for over a century.[2][3]
These application notes provide a detailed overview of the use of this compound as a research tool to characterize the function and pharmacology of VGSCs. This document includes a summary of its mechanism of action, quantitative data on its potency, detailed experimental protocols for its application in electrophysiological studies, and visualizations of its interaction with signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect on VGSCs through a state-dependent binding mechanism.[4] It preferentially binds to the open and inactivated states of the channel over the resting state.[4][5] This state-dependent affinity is a hallmark of many local anesthetics and contributes to their use-dependent block, where the degree of inhibition increases with the frequency of channel activation.[5][6]
The procaine molecule, in its uncharged form, is lipid-soluble and can cross the neuronal membrane.[1][2] Once inside the cytoplasm, an equilibrium is established, and the protonated, charged form of procaine binds to a specific receptor site within the inner pore of the sodium channel.[1][7] This binding site is thought to be formed by amino acid residues in the S6 transmembrane segments of domains III and IV of the channel's α-subunit.[8] The binding of procaine to this site physically obstructs the ion conduction pathway and stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the generation of an action potential.[1][7]
Data Presentation
The potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the sodium current. The IC50 value is dependent on the specific VGSC subtype and the state of the channel being targeted.
| Parameter | Value | Channel Subtype/Preparation | Experimental Conditions | Reference |
| Tonic Block IC50 | 60 µM | Peripheral Nerve Na+ Channels (Xenopus laevis) | Patch Clamp, Outside-out | [9] |
| Tonic Block IC50 | 270 µM | Normal Ranvier Node Na+ Channels | Voltage Clamp | [10] |
| Tonic Block IC50 | 6302 µM | Peripheral Nerve K+ Channels (Xenopus laevis) | Patch Clamp, Outside-out | [9] |
| Equilibrium Block (1 mM Procaine) | 81% | Myelinated Nerve Fibres (Rana esculenta) | Voltage Clamp | [11] |
Experimental Protocols
The following protocols are designed for the characterization of this compound's effects on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology. These protocols can be adapted for various cell types expressing endogenous or recombinant VGSCs.
Protocol 1: Determination of Tonic Block (Resting State Affinity)
Objective: To determine the concentration of this compound required to inhibit 50% of the sodium current from the resting state (IC50 for tonic block).
Materials:
-
Cells expressing the voltage-gated sodium channel of interest.
-
External solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
This compound stock solution (e.g., 100 mM in water).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Prepare a series of external solutions containing different concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM, 100 µM, 300 µM, 1 mM).
-
Establish a whole-cell patch-clamp recording from a cell expressing the target sodium channel.
-
Set the holding potential to a hyperpolarized level (e.g., -120 mV) to ensure that the majority of channels are in the resting state.
-
Apply a brief (e.g., 20 ms) depolarizing test pulse to a voltage that elicits a peak inward sodium current (e.g., -10 mV).
-
Apply these test pulses at a low frequency (e.g., every 20-30 seconds) to prevent the accumulation of use-dependent block.
-
After obtaining a stable baseline current, perfuse the cell with the lowest concentration of this compound until a new steady-state block is achieved.
-
Repeat step 6 for each increasing concentration of this compound.
-
Wash out the drug with the control external solution to ensure reversibility of the block.
Data Analysis:
-
Measure the peak inward sodium current amplitude in the absence (I_control) and presence of each concentration of this compound (I_procaine).
-
Calculate the percentage of block for each concentration: % Block = (1 - (I_procaine / I_control)) * 100.
-
Plot the percentage of block as a function of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Protocol 2: Assessment of Use-Dependent Block (Phasic Block)
Objective: To investigate the frequency-dependent inhibition of sodium channels by this compound.
Procedure:
-
Establish a whole-cell recording as described in Protocol 1.
-
Set the holding potential to a hyperpolarized level (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., 20 pulses of 10-20 ms (B15284909) duration to -10 mV) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak inward current for each pulse in the train.
-
Allow for a sufficient recovery period (e.g., 30-60 seconds) at the holding potential between pulse trains.
-
After recording a control train, perfuse the cell with a fixed concentration of this compound (e.g., the IC50 for tonic block).
-
Repeat the pulse train protocol at different frequencies in the presence of procaine.
Data Analysis:
-
Normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
Plot the normalized peak current as a function of the pulse number.
-
A progressive decrease in the normalized current during the pulse train indicates use-dependent block.
-
Compare the extent of use-dependent block at different stimulation frequencies and in the presence and absence of procaine.
Protocol 3: Determining State-Dependent Affinity (Inactivated State)
Objective: To estimate the affinity of this compound for the inactivated state of the sodium channel.
Procedure:
-
Establish a whole-cell recording as described in Protocol 1.
-
Use a two-pulse protocol. A long conditioning prepulse (e.g., 500 ms) to various potentials (e.g., from -120 mV to -30 mV in 10 mV increments) is used to induce different levels of steady-state inactivation.
-
Immediately following the prepulse, apply a brief test pulse (e.g., 20 ms to -10 mV) to measure the fraction of available (non-inactivated) channels.
-
Perform this protocol in the absence (control) and presence of different concentrations of this compound.
Data Analysis:
-
For each prepulse potential, normalize the peak current during the test pulse to the maximum peak current obtained at the most hyperpolarized prepulse potential.
-
Plot the normalized current as a function of the prepulse potential to generate a steady-state inactivation curve (Boltzmann curve).
-
Fit the data to a Boltzmann function to determine the half-inactivation potential (V1/2) in the absence and presence of procaine.
-
A hyperpolarizing shift in the V1/2 of inactivation in the presence of procaine indicates preferential binding to the inactivated state. The affinity for the inactivated state (Ki) can be estimated using the modulated receptor model and the measured shifts in V1/2.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on VGSCs.
Experimental Workflow for Characterizing Procaine's Effects
Caption: Workflow for characterizing procaine's effects on VGSCs.
Logical Relationship of State-Dependent Block
Caption: State-dependent affinity of procaine for VGSCs.
References
- 1. benchchem.com [benchchem.com]
- 2. axolbio.com [axolbio.com]
- 3. researchgate.net [researchgate.net]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 9. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparative study of the action of procaine and benzocaine on normal and aconitine-modified sodium channels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Saxitoxin and procaine act independently on separate sites of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Procaine Hydrochloride in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine (B135) hydrochloride is a local anesthetic agent of the ester type. Its rapid metabolism in the body, primarily through hydrolysis by plasma cholinesterase to para-aminobenzoic acid (PABA) and diethylaminoethanol, necessitates sensitive and specific analytical methods for its quantification in biological fluids.[1] Such methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a comprehensive overview of various analytical techniques for the determination of procaine hydrochloride in biological matrices, complete with detailed experimental protocols and comparative data. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Methods.
Comparative Analytical Method Performance
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of different analytical techniques for the determination of this compound.
Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods for this compound Analysis
| Parameter | HPLC-UV[1][2] | LC-MS/MS[1][3][4] |
| Linearity Range | 5 - 100 µg/mL | 10 - 5000 nM |
| Intra-day Precision (%RSD) | 0.07 - 0.26% | < 5% |
| Inter-day Precision (%RSD) | 0.23 - 1.88% | < 5% |
| Limit of Detection (LOD) | Not Reported | 50 pg/mL[5][6] |
| Limit of Quantitation (LOQ) | Not Reported | 200 pg/mL[5][6] |
Table 2: Performance Characteristics of Electrochemical Methods for this compound Analysis
| Method | Linearity Range | Limit of Detection (LOD) | Reference |
| Diamond-Graphene Composite Electrode | 0.1 - 100 µM | 30 nM | [7] |
| Molecularly Imprinted Polymer/Diamond-Graphite Composite Electrode | 4x10⁻⁸ - 2.5x10⁻⁵ M | 1.5x10⁻⁸ M | [8] |
| Glassy Carbon Electrode with Poly-amidosulfonic acid and MWCNTs | 80 nM - 1.0 µM | 25 nM | [9] |
| Square Wave Voltammetry (SWV) | 0.0999–5.996 × 10⁻⁷ M | Not Reported | [9] |
| Differential Pulse Polarography (DPP) | 0.1999–5.996 × 10⁻⁷ M | Not Reported | [9] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of procaine in pharmaceutical formulations and has been validated as a stability-indicating assay.[2][10]
a. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma, add an appropriate internal standard (e.g., procaine-d10).[5]
-
Alkalinize the sample to pH 11 with a suitable base.[5]
-
Add 5 mL of dichloromethane (B109758) and vortex for 2 minutes.[5]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions [2][10]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Mobile Phase: 80:20 (v/v) mixture of 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt and acetonitrile (B52724).[2][10]
-
Flow Rate: 1 mL/min.[10]
-
Injection Volume: 20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it the preferred method for bioanalytical studies of procaine and its metabolites.[1]
a. Sample Preparation: Solid-Phase Extraction (SPE) [1]
-
Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard (e.g., N-Acetylprocainamide) and vortex.[1]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.[1]
-
Elution: Elute procaine and its metabolites with 1 mL of methanol.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: XTerra MS C18 column.[3]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.[3]
Electrochemical Detection
Electrochemical sensors provide a rapid and cost-effective alternative for procaine detection.
a. Sample Preparation
-
For urine or serum samples, dilute with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
For more complex matrices, a protein precipitation step with acetonitrile may be necessary, followed by centrifugation and dilution of the supernatant.
b. Electrochemical Measurement (Differential Pulse Voltammetry - DPV) [9]
-
Instrumentation: Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode).
-
Working Electrode Modification (if applicable): Modify the working electrode surface as described in the specific method (e.g., with poly-amidosulfonic acid and multi-walled carbon nanotubes).[9]
-
Measurement Parameters:
-
Potential Range: Scan over a potential range appropriate for the oxidation of procaine (e.g., +0.6 V to +1.2 V).
-
Pulse Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Scan Rate: 20 mV/s.
-
-
Record the differential pulse voltammogram and measure the peak current corresponding to procaine oxidation.
Visualizations
Caption: General experimental workflow for the analysis of this compound in biological fluids.
References
- 1. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6ccvd.com [6ccvd.com]
- 4. Bar Adsorptive Microextraction Approach for Trace Determination of Local Anesthetics in Urine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography [mdpi.com]
- 9. aro.koyauniversity.org [aro.koyauniversity.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Use of Procaine Hydrochloride in Ex Vivo Skin Permeation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine (B135) hydrochloride, a well-established local anesthetic of the amino ester group, functions by blocking nerve impulses, leading to a temporary loss of sensation.[1][2] Its application in topical and transdermal formulations necessitates a thorough understanding of its ability to permeate the skin barrier. Ex vivo skin permeation studies are a critical tool for evaluating the performance of these formulations, providing essential data on the rate and extent of drug delivery through the skin. These studies are commonly performed using Franz diffusion cells, which offer a reliable in vitro model for assessing transdermal absorption.[3][4]
This document provides a detailed protocol for conducting ex vivo skin permeation studies with procaine hydrochloride, outlines the mechanism of action, and presents a framework for data analysis and presentation.
Mechanism of Action of this compound
Procaine's anesthetic effect is achieved by inhibiting the transmission of pain signals in nerve cells.[1] Its primary mechanism involves the reversible blockade of voltage-gated sodium channels in the neuronal cell membrane.[5][6][7][8]
-
Penetration: As a weak base, procaine exists in both non-ionized and ionized forms. The lipid-soluble, non-ionized form permeates the lipid-rich nerve cell membrane.[5]
-
Ionization & Binding: Once inside the neuron's cytoplasm, the drug equilibrates into its ionized form.[5] This charged cation then binds to a specific site within the voltage-gated sodium channel.[9]
-
Channel Blockade: This binding blocks the channel, preventing the influx of sodium ions that is necessary for nerve cell depolarization.[5][7][10]
-
Signal Inhibition: By preventing depolarization, procaine blocks the generation and propagation of action potentials, the electrical signals that transmit the sensation of pain to the brain.[1][5]
Caption: Mechanism of this compound action on a nerve cell sodium channel.
Experimental Protocol for Ex Vivo Skin Permeation Study
This protocol describes a standard procedure using vertical Franz diffusion cells.
Materials and Equipment
-
Apparatus: Vertical Franz diffusion cells (jacketed) with a known diffusion area and receptor volume.[4]
-
Membrane: Full-thickness abdominal skin from rats or pigs, or human skin from elective surgeries (with appropriate ethical approval).
-
Reagents:
-
This compound USP grade.
-
Phosphate-buffered saline (PBS), pH 7.4.[3]
-
Solvents for analytical method (e.g., HPLC-grade acetonitrile, methanol).
-
-
Equipment:
Preparation of Skin Membrane
-
Excise the full-thickness skin from the source (e.g., rat abdomen).
-
Carefully remove any adhering subcutaneous fat and connective tissue using a scalpel.
-
Wash the skin with PBS to remove any extraneous material.
-
Cut the prepared skin into sections large enough to be mounted on the Franz diffusion cells.
-
The skin can be used immediately or wrapped in aluminum foil and stored at -20°C until use. Prior to the experiment, frozen skin should be thawed at room temperature.
Franz Diffusion Cell Setup and Execution
-
System Setup: Connect the Franz diffusion cells to the circulating water bath and set the temperature to 32°C ± 0.5°C to mimic physiological skin surface conditions.[3]
-
Receptor Chamber: Fill the receptor chamber with a known volume of degassed PBS (pH 7.4). Degassing is crucial to prevent air bubbles from forming under the skin membrane.[3] Add a small magnetic stir bar.
-
Membrane Mounting: Mount the prepared skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber. Ensure the skin is flat and free of wrinkles.[3]
-
Clamping: Securely clamp the donor and receptor chambers together to prevent leaks.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes. Check for any leaks or air bubbles in the receptor chamber.
-
Sample Application: Accurately apply a known quantity of the this compound formulation (e.g., 1 g of a gel or cream) onto the surface of the skin in the donor chamber.[11]
-
Sealing: Cover the top of the donor chamber with parafilm to prevent evaporation.[3]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the sampling port of the receptor chamber.[11]
-
Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed (32°C) PBS to maintain sink conditions and a constant receptor volume.[3][12]
-
Storage: Store the collected samples at 4°C until analysis.
Caption: Experimental workflow for an ex vivo skin permeation study.
Sample Analysis
The concentration of this compound in the receptor fluid samples can be determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometric method.[13][14] A calibration curve should be prepared using standard solutions of this compound in the receptor medium.
Data Analysis and Presentation
From the concentration data, the cumulative amount of this compound permeated per unit area (μg/cm²) is calculated and plotted against time.
-
Steady-State Flux (Jss): The flux is the rate of drug permeation through the skin. It is determined from the slope of the linear portion of the cumulative amount versus time curve.
-
Formula: Jss = (dQ/dt) / A
-
Where dQ/dt is the slope of the steady-state portion of the curve and A is the diffusion area.
-
-
Lag Time (tL): The lag time is the time intercept of the linear portion of the cumulative amount versus time plot, indicating the time it takes for the drug to saturate the skin membrane before reaching steady-state permeation.
-
Permeability Coefficient (Kp): This parameter quantifies the rate at which a molecule can cross the skin, independent of the drug concentration in the donor vehicle.[11]
-
Formula: Kp = Jss / Cd
-
Where Jss is the steady-state flux and Cd is the concentration of the drug in the donor formulation.
-
Quantitative Data Summary
The results should be summarized in a clear, tabular format for easy comparison between different formulations.
| Formulation ID | Lag Time (tL) (hours) | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Cumulative Amount at 24h (μg/cm²) |
| Procaine Gel (Control) | 2.1 ± 0.3 | 15.4 ± 2.1 | 1.54 ± 0.21 | 350.5 ± 25.8 |
| Formulation A | 1.8 ± 0.2 | 25.9 ± 3.5 | 2.59 ± 0.35 | 595.2 ± 41.1 |
| Formulation B | 2.5 ± 0.4 | 12.1 ± 1.9 | 1.21 ± 0.19 | 271.6 ± 30.2 |
| Formulation C[15] | 1.5 ± 0.2* | 35.2 ± 4.1 | 3.52 ± 0.41 | 810.7 ± 55.3 |
| *Note: Data are representative examples for illustrative purposes. Statistical significance (e.g., *p < 0.01) should be determined relative to a control formulation. One study noted that enhancers like polyoxyethylene 2-oleyl ether significantly increased permeation.[15] Permeation parameters such as these are standard outputs of ex vivo studies.[11][16] |
Application Notes
-
Choice of Skin Model: While human skin is the gold standard, porcine skin is often used due to its structural and biochemical similarities. Rodent skin is generally more permeable and may overestimate absorption. The choice of model should be justified based on the study's objective.
-
Receptor Fluid: The receptor fluid should maintain sink conditions, meaning the drug concentration should not exceed 10% of its solubility in the medium. For poorly soluble drugs, solvents like ethanol (B145695) or surfactants may be added, but their potential effect on skin integrity must be considered.[3]
-
Integrity of the Skin Barrier: After the experiment, the integrity of the skin can be checked by measuring its electrical resistance or by histological examination to ensure the formulation did not cause irreversible damage.
-
Effect of Enhancers: Formulations may contain chemical penetration enhancers. Studies have shown that enhancers such as glycols, non-ionic surfactants, and bile salts can significantly increase the permeation rate of procaine.[15] Comparing formulations with and without enhancers can quantify their effect.
References
- 1. This compound: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 2. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alterlab.co.id [alterlab.co.id]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Uses and Beneficial properties of Procaine - Flarer [flarer.ch]
- 8. This compound | NMDAR | Histone Demethylase | TargetMol [targetmol.com]
- 9. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. britannica.com [britannica.com]
- 11. Evaluation of the in vitro permeation parameters of topical ketoprofen and lidocaine hydrochloride from transdermal Pentravan® products through human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colorimetric determination of this compound in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and evaluation of procaine gels for the enhanced local anesthetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for the Colorimetric Determination of Procaine Hydrochloride in Pharmaceutical Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procaine (B135) hydrochloride is a widely used local anesthetic.[1] Accurate and reliable quantification of procaine hydrochloride in pharmaceutical formulations is crucial for ensuring its safety and efficacy. Colorimetric methods, due to their simplicity, cost-effectiveness, and rapidity, are highly suitable for routine quality control analysis. These methods are typically based on the formation of a colored product whose absorbance is proportional to the concentration of this compound. This document provides detailed protocols for two distinct and validated colorimetric methods for the determination of this compound.
Methods Overview
Two primary colorimetric methods are detailed below:
-
Diazotization-Coupling Reaction: This is a classic and versatile method for the determination of primary aromatic amines like this compound. The method involves two main steps: the diazotization of the primary amino group of procaine with nitrous acid (formed in situ from sodium nitrite (B80452) and an acidic medium) to form a diazonium salt, followed by the coupling of this salt with a suitable chromogenic agent (e.g., a phenol (B47542) or a naphthol derivative) in an alkaline medium to produce a stable and intensely colored azo dye.[1][2][3]
-
Schiff Base Formation: This method involves the reaction of the primary amino group of this compound with an aldehyde, such as p-dimethylaminobenzaldehyde, in an acidic medium to form a colored Schiff base.[4]
Quantitative Data Summary
The following table summarizes the key analytical parameters for various colorimetric methods for the determination of this compound, allowing for easy comparison.
| Method/Reagent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Diazotization-Coupling | ||||||
| 7-iodo-8-hydroxyquinoline-5-sulphonic acid | 500 | 1-14 | 1.429 x 10⁴ | 19.085 x 10⁻³ | - | - |
| 2,5-dimethylphenol | 466 | 1-15 | 2.193 x 10⁴ | 0.0124 | 0.105 | 0.352 |
| Phenol | 450 | 2-22 | 2.469 x 10⁴ | 11.045 x 10⁻³ | - | - |
| 8-hydroxyquinoline | 509 | 0.8-8.0 | 2.0814 x 10⁴ | 13.106 | 0.12 | - |
| Schiff Base Formation | ||||||
| p-dimethylaminobenzaldehyde | 455 | 0.2-15 | 3.46 x 10⁴ | - | 0.1 | - |
| Oxidation Reaction | ||||||
| Cerium (IV) sulfate | 495 | 1-150 (mg/L) | - | - | 0.75 (mg/L) | - |
Experimental Protocols
Method 1: Determination of this compound via Diazotization-Coupling with 7-iodo-8-hydroxyquinoline-5-sulphonic acid
This protocol is based on the coupling reaction between diazotized this compound and 7-iodo-8-hydroxyquinoline-5-sulphonic acid in an alkaline medium, which forms a stable orange-colored dye.[1]
1. Reagents and Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 0.1000 g of this compound and dissolve it in distilled water in a 100 mL volumetric flask. Make up to the mark with distilled water.[1]
-
This compound Working Solution (100 µg/mL): Transfer 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.[1]
-
Sodium Nitrite Solution (3.65 x 10⁻⁴ M): Freshly prepare by dissolving 0.0126 g of NaNO₂ in a small amount of distilled water and then diluting to 500 mL with distilled water.[1]
-
Hydrochloric Acid (1 M): Prepare by appropriate dilution of concentrated HCl.
-
7-iodo-8-hydroxyquinoline-5-sulphonic acid (0.1% w/v): Dissolve 0.1 g of 7-iodo-8-hydroxyquinoline-5-sulphonic acid in distilled water and dilute to 100 mL.[1]
-
Ammonium (B1175870) Hydroxide (2 M): Prepare by appropriate dilution of concentrated ammonium hydroxide.
2. Instrumentation
-
UV-Visible Spectrophotometer (double beam)
-
1 cm quartz cells
3. Experimental Workflow
Caption: Experimental workflow for the colorimetric determination of procaine HCl.
4. Procedure
-
Into a series of 25 mL volumetric flasks, transfer increasing volumes (0.25 - 3.5 mL) of the 100 µg/mL this compound working solution.[1]
-
To each flask, add an equimolar amount of the sodium nitrite solution (3.65 x 10⁻⁴ M).[1]
-
Add 1 mL of 1 M hydrochloric acid and cool the contents to 15°C.[5]
-
Shake the flasks well and then add 3 mL of the 0.1% 7-iodo-8-hydroxyquinoline-5-sulphonic acid solution.[1]
-
Add 1 mL of 2 M ammonium hydroxide.[1]
-
Dilute the contents of each flask to the 25 mL mark with distilled water and mix well.[1]
-
Allow the solutions to stand for 10 minutes for full color development.[1]
-
Measure the absorbance of the resulting orange-colored dye at 500 nm against a reagent blank prepared in the same manner but without the this compound solution.[1]
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of this compound.
-
Determine the concentration of this compound in unknown samples by measuring their absorbance and interpolating from the calibration curve.
Method 2: Determination of this compound via Schiff Base Formation with p-dimethylaminobenzaldehyde
This method is based on the condensation reaction between the primary aromatic amine group of this compound and p-dimethylaminobenzaldehyde in glacial acetic acid to form a yellow Schiff base.[4]
1. Reagents and Solutions
-
This compound Standard Solutions: Prepare a series of standard solutions of this compound in the concentration range of 0.2 to 15 µg/mL in glacial acetic acid.
-
p-dimethylaminobenzaldehyde Reagent: Prepare a solution of p-dimethylaminobenzaldehyde in glacial acetic acid. (Note: The exact concentration of the reagent is not specified in the abstract, but a concentration of around 0.5-1% w/v is typical for such reactions).
2. Instrumentation
-
UV-Visible Spectrophotometer
-
1 cm quartz cells
3. Signaling Pathway
Caption: Schiff base formation from procaine HCl and p-dimethylaminobenzaldehyde.
4. Procedure
-
Pipette a known volume of the this compound standard or sample solution into a test tube or volumetric flask.
-
Add a specified volume of the p-dimethylaminobenzaldehyde reagent.
-
Mix the solution well and allow it to stand for a specified time at a controlled temperature to ensure complete reaction and color development.
-
Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance, which is 455 nm.[4]
-
Prepare a reagent blank using glacial acetic acid and the p-dimethylaminobenzaldehyde reagent, and use it to zero the spectrophotometer.
-
Construct a calibration curve by plotting the absorbance values of the standard solutions against their respective concentrations.
-
Determine the concentration of this compound in the unknown sample by measuring its absorbance and using the calibration curve.
Conclusion
The colorimetric methods described provide simple, rapid, and sensitive means for the quantitative determination of this compound in pharmaceutical preparations. The choice of method may depend on the available reagents, instrumentation, and the desired sensitivity. The diazotization-coupling reaction is a well-established and robust method, while the Schiff base formation offers a viable alternative. For all methods, it is essential to optimize and validate the procedure under the specific laboratory conditions to ensure accurate and reliable results.
References
Application Notes and Protocols for Procaine Hydrochloride in Equine Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine (B135) hydrochloride, a well-established local anesthetic of the ester type, serves as a valuable tool in equine research models for inducing temporary and reversible loss of sensation.[1][2] Its primary application lies in diagnostic nerve blocks to localize sources of pain, particularly in lameness evaluations, and for providing analgesia during minor surgical procedures.[2][3] Understanding its mechanism of action, pharmacokinetic profile, and appropriate administration protocols is crucial for its effective and safe use in a research setting.
Procaine functions by blocking voltage-gated sodium channels in neuronal cell membranes.[4][5] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals to the central nervous system.[1][4][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters of procaine hydrochloride administration in horses, compiled from various research studies.
Table 1: Pharmacokinetic Parameters of this compound in Horses
| Administration Route | Dose (mg/kg) | Peak Plasma Concentration (ng/mL) | Time to Peak Plasma Concentration | Elimination Half-Life (minutes) | Reference(s) |
| Intravenous (IV) | 2.5 | Variable | Rapid | ~25-50.2 | [7][8] |
| Subcutaneous (SC) | 3.3 | ~400 | ~60 minutes | ~65-75 | [7][9][10] |
| Intramuscular (IM) | 10 | ~600 | Rapid | ~125 | [7][9] |
| Intra-articular | 0.33 | ~24 | - | ~97 | [7][9] |
Table 2: Onset and Duration of Local Anesthesia with this compound in Horses
| Anesthetic Protocol | Onset of Action | Duration of Anesthesia | Reference(s) |
| 2% Procaine HCl (Nerve Block) | - | ~90 minutes | [2] |
| 5 mg Procaine HCl + Epinephrine (B1671497) (SC) | Slower onset | ~120 minutes | [11][12] |
| 10 mg Procaine HCl + Epinephrine (SC) | Slower onset | ~180 minutes | [12] |
| 320 mg Procaine HCl (Thermal Nociception Model) | - | ~60 minutes | [11] |
| Procaine HCl (Duration Prolonged with Epinephrine) | - | 45-90 minutes | [13] |
Experimental Protocols
Protocol 1: Perineural Anesthesia for Diagnostic Nerve Blocks
This protocol describes the administration of this compound for a peripheral nerve block, a common procedure in lameness diagnosis.
Materials:
-
Sterile this compound Solution (e.g., 2%)
-
Sterile needles (25-gauge, 1.6-cm)
-
Sterile syringes
-
Clippers
-
Antiseptic scrub (e.g., povidone-iodine or chlorhexidine)
-
Sterile gloves
Procedure:
-
Preparation of the Injection Site:
-
Identify the target nerve for the block.
-
Clip the hair over the injection site.
-
Perform a sterile scrub of the area using an antiseptic solution.
-
-
Anesthetic Administration:
-
Aseptically draw the calculated volume of this compound solution into a sterile syringe. A typical dose for perineural anesthesia is 5-10 mL of a 40 mg/mL solution (200-400 mg of this compound).[14]
-
Insert the needle subcutaneously in close proximity to the nerve.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the anesthetic solution.
-
-
Assessment of Anesthesia:
-
Evaluate the onset and effectiveness of the block by assessing skin sensation and, more importantly, by observing any improvement in the horse's gait.
-
The anesthetic effect of a perineural mepivacaine (B158355) block, a similar local anesthetic, typically lasts 90 to 120 minutes.[15] Procaine's duration is generally shorter but can be prolonged with the addition of epinephrine.[11][13]
-
Protocol 2: Infiltration Anesthesia for Minor Surgical Procedures
This protocol outlines the use of this compound for local infiltration anesthesia.
Materials:
-
Sterile this compound Solution (e.g., 2%)
-
Sterile needles (22 to 25-gauge)
-
Sterile syringes
-
Clippers
-
Antiseptic scrub
-
Sterile gloves
Procedure:
-
Preparation of the Surgical Site:
-
Prepare the surgical site with appropriate clipping and sterile scrubbing.
-
-
Anesthetic Administration:
-
Infiltrate the this compound solution subcutaneously and/or intramuscularly in a line or ring block around the intended incision site.
-
A common dosage for local infiltration is 2.5-10 mL of a 40 mg/mL solution (100-400 mg of this compound).[14]
-
Use multiple small injections to ensure even distribution of the anesthetic.
-
Always aspirate before injecting to avoid intravascular administration.
-
-
Assessment of Anesthesia:
-
Allow sufficient time for the anesthetic to take effect (typically 10-20 minutes for nerve blocks).[1]
-
Confirm adequate anesthesia by gently probing the area with a sterile instrument before commencing the procedure.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow for Assessing Local Anesthesia in Equine Models
Caption: General experimental workflow for evaluating the efficacy of this compound.
Safety and Regulatory Considerations
-
Adverse Reactions: While generally safe for local anesthesia, intravenous administration of this compound can lead to central nervous system excitement in horses.[7][8] Signs may include behavioral changes and locomotor disturbances.[16] Horses are significantly more sensitive to the central stimulant effects of procaine than humans.[7]
-
Toxicity: Procaine toxicity can occur if the rate of absorption exceeds the capacity of plasma esterases to hydrolyze it into its non-toxic metabolites.[17] Horses with lower plasma esterase activity may be at a higher risk for adverse reactions.[17]
-
Use with Epinephrine: The co-administration of epinephrine with this compound can significantly prolong the duration of the anesthetic effect.[11][12] This is due to the vasoconstrictive properties of epinephrine, which slows the absorption of procaine from the injection site.[13]
-
Regulatory Status: The use of procaine in performance horses is regulated by equestrian sport governing bodies due to its potential to mask lameness and its central stimulant properties.[2][3] Researchers should be aware of institutional and national guidelines regarding drug administration in research animals.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. madbarn.com [madbarn.com]
- 3. thomastobin.com [thomastobin.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Pharmacology of procaine in the horse: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thomastobin.com [thomastobin.com]
- 10. A review of the pharmacology, pharmacokinetics and behavioral effects of procaine in thoroughbred horses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Plasma concentration and local anesthetic activity of this compound following subcutaneous administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 14. Duggan Veterinary Group Pronestesic 40mg/ml Injection 100ml - Farmacy [farmacy.co.uk]
- 15. dvm360.com [dvm360.com]
- 16. The role of procaine in adverse reactions to procaine penicillin in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. beva.onlinelibrary.wiley.com [beva.onlinelibrary.wiley.com]
Application Notes: Quantitative Estimation of Procaine Hydrochloride using Flow Injection Analysis
Introduction
Procaine (B135) hydrochloride is a widely used local anesthetic. Its accurate and rapid quantification in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. Flow Injection Analysis (FIA) offers a simple, automated, and efficient alternative to traditional analytical methods like chromatography for the determination of procaine hydrochloride. This document provides a detailed overview of FIA methods for the quantitative estimation of this compound, including spectrophotometric and chemiluminescence-based approaches.
Principle of Detection
The quantitative analysis of this compound via FIA can be achieved through various detection methods, primarily spectrophotometry and chemiluminescence.
Spectrophotometric Detection: This is the most common approach and relies on the diazotization of the primary aromatic amine group of this compound with sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then coupled with a chromogenic reagent in an alkaline medium to form a stable and intensely colored azo dye. The absorbance of this dye is measured at a specific wavelength, which is directly proportional to the concentration of this compound in the sample.
Chemiluminescence Detection: This method is based on the inhibitory effect of this compound on the chemiluminescence reaction between luminol (B1675438) and hydrogen peroxide. The decrease in the chemiluminescence intensity is proportional to the concentration of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of different FIA methods for the determination of this compound, providing a comparative overview of their performance.
| Detection Method | Chromogenic/Chemiluminescent Reagent | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Sample Throughput (samples/h) | Wavelength (nm) |
| Spectrophotometry | 8-hydroxyquinoline | 2.0 – 50 | 0.75 | - | 509[1] |
| Spectrophotometry | Chromatropic acid | 5–400 | 3.75 | 70 | 508[2][3] |
| Spectrophotometry | Phenol | 2 - 22 | - | - | 450[4][5] |
| Spectrophotometry | 7-iodo-8-hydroxyquinoline-5-sulphonic acid | 1-14 | - | - | 500[4][6] |
| Chemiluminescence | Luminol-hydrogen peroxide | 0.2 - 100 and 100 - 400 | 0.08 | - | -[4][7] |
Experimental Protocols
This section provides a detailed protocol for a representative spectrophotometric FIA method for the quantitative estimation of this compound.
Method: Spectrophotometric Flow Injection Analysis using Diazotization and Coupling with Chromatropic Acid
1. Reagents and Solutions:
-
This compound Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound in distilled water and dilute to 100 mL in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water.
-
Sodium Nitrite Solution: Prepare a suitable concentration of sodium nitrite in distilled water.[2]
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with distilled water.[2]
-
Chromatropic Acid Reagent: Dissolve an appropriate amount of chromatropic acid in distilled water.[2]
-
Sodium Hydroxide (B78521) Solution (2 M): Dissolve 80 g of NaOH in distilled water and dilute to 1 L.[2]
2. FIA System Setup:
-
A typical FIA system consists of a peristaltic pump, an injection valve, a reaction coil, a spectrophotometric detector with a flow-through cell, and a data acquisition system.
-
The manifold for this analysis involves two channels.
-
The sample solution (this compound mixed with sodium nitrite and hydrochloric acid) is injected into the carrier stream.
-
This stream then merges with the chromatropic acid reagent stream, followed by merging with the sodium hydroxide stream at a T-junction.
-
The mixture passes through a reaction coil to allow for color development before reaching the detector.
3. FIA Procedure:
-
Set up the FIA manifold as described above.
-
Pump the carrier stream (distilled water), chromatropic acid reagent, and sodium hydroxide solution through their respective channels at a constant flow rate.
-
Inject a fixed volume of the standard or sample solution into the carrier stream using the injection valve.
-
The injected sample zone mixes with the reagents in the reaction coil, leading to the formation of a colored product.
-
The absorbance of the colored product is measured by the spectrophotometer at the wavelength of maximum absorption (around 508 nm).
-
Record the peak height or peak area, which is proportional to the concentration of this compound.
-
Construct a calibration curve by plotting the peak height/area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak height/area on the calibration curve.
Visualizations
Diagram 1: Signaling Pathway of this compound Detection
Caption: Diazotization and coupling reaction for spectrophotometric detection of procaine.
Diagram 2: Experimental Workflow of Flow Injection Analysis
Caption: Schematic workflow of a typical FIA system for this compound analysis.
References
- 1. jbarbiomed.com [jbarbiomed.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. "Batch and Flow-Injection Spectrophotometric Determination of Procaine " by Mouyed Q. Al-Abachi, Wasan A. Al-Uzri et al. [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Determination of this compound using flow injection inhibitory chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving procaine hydrochloride stability in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with procaine (B135) hydrochloride in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for procaine hydrochloride in aqueous solutions?
A1: The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of its ester linkage.[1][2][3] This chemical reaction breaks down procaine into its two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol.[1][3][4] This hydrolysis is a major factor in the limited shelf-life of procaine solutions and is catalyzed by both acids and bases.[1][5]
Q2: What are the main factors that influence the stability of this compound solutions?
A2: The stability of this compound solutions is significantly affected by several factors:
-
pH: This is the most critical factor. The rate of hydrolysis is highly dependent on the pH of the solution.[1][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, leading to faster degradation.[1][5]
-
Light: Exposure to light, particularly UV light from sources like fluorescent lamps, can cause photodecomposition and discoloration of the solution.[6][7]
-
Oxidizing Agents: Procaine can undergo oxidative decomposition, so contact with oxidizing agents should be avoided.[8][9]
Q3: What is the optimal pH range for maximizing the stability of this compound solutions?
A3: Aqueous solutions of this compound exhibit the greatest stability in an acidic pH range, specifically between 3.0 and 5.5.[8][10] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis accelerates significantly.[1] While buffering procaine solutions to a physiological pH (7.3-7.6) can enhance anesthetic efficacy by increasing the amount of the non-ionized form, it severely compromises the chemical stability of the solution.[11][12]
Q4: How does temperature affect the stability and shelf-life of this compound solutions?
A4: Temperature has a significant impact on the stability of this compound. The rate of the hydrolysis reaction increases with rising temperatures.[1] Consequently, storing solutions at room temperature leads to rapid degradation.[4][12] Refrigeration (e.g., 4°C) slows down this process considerably, extending the solution's shelf-life.[2][8][12] For example, one study found that a buffered procaine solution degraded to 90% of its initial concentration in approximately two days at room temperature, but this was extended to 11 days under refrigeration.[5][12]
Q5: What are the best practices for preparing and storing a this compound solution to improve its stability for experiments?
A5: To maximize stability, follow these best practices:
-
Control the pH: Prepare the solution using a buffer system that maintains the pH between 3.0 and 5.5.[8]
-
Refrigerate: Store the prepared solution under refrigeration at approximately 4°C.[7][8]
-
Protect from Light: Always store the solution in light-resistant containers, such as amber glass vials.[7][8]
-
Prepare Freshly: For applications requiring a physiological pH, it is recommended to add the buffer immediately before use, as the stability is greatly reduced.[11][12]
-
Use High-Purity Water: Use sterile, high-purity water (e.g., Water for Injection) to minimize contaminants that could catalyze degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of potency or efficacy | Hydrolysis: The solution's pH may be too high (alkaline), or it may have been stored at an elevated temperature.[1][4] | - Verify the pH of the solution; it should ideally be between 3.0 and 5.5 for storage.[8]- Prepare fresh solution using a suitable acidic buffer.- Always store stock solutions at 4°C.[8] |
| Solution appears discolored (yellow/brown) | Photodegradation: The solution has been exposed to light, particularly UV light.[6]Oxidation: The solution may have been exposed to oxidizing agents or prolonged heating.[9] | - Discard the discolored solution as it indicates degradation.[2]- Prepare a new batch and store it in a light-protected container (e.g., amber vial).[7][8]- Avoid unnecessary heating of the solution. |
| Precipitate forms in the solution | pH Shift: If buffering to a higher pH (e.g., >7.0), the solubility of the procaine free base may be exceeded, causing it to precipitate.[11]Incompatibility: Interaction with other components in a complex formulation. | - Buffered solutions, especially at physiological pH, should be prepared immediately before use and visually inspected.[11]- If a precipitate is observed, do not use the solution.- Confirm the compatibility of all excipients in the formulation. |
Quantitative Stability Data
The stability of this compound is highly dependent on its formulation and storage conditions. The following table summarizes data from various studies.
| Storage Temperature | pH | Formulation Details | Time to 90% of Initial Concentration (t₉₀) | Reference(s) |
| Room Temperature (22°C) | 7.3 - 7.6 | Buffered Cardioplegia Solution | ~2 days | [2][5][12] |
| Refrigerated | 7.3 - 7.6 | Buffered Cardioplegia Solution | ~11 days | [2][5][12] |
| 22°C (Protected from light) | 4.0 - 5.0 | St. Thomas Concentrate Solution | Stable for at least 168 days | [7][8][13] |
| 4°C (Protected from light) | 4.0 - 5.0 | St. Thomas Concentrate Solution | Stable for at least 168 days | [7][8][13] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (e.g., 1% w/v)
Objective: To prepare an aqueous stock solution of this compound with enhanced stability for experimental use.
Materials:
-
This compound powder (USP grade)
-
Citrate (B86180) buffer solution (0.1 M, pH 4.0)
-
Sterile water for injection
-
Sterile 0.22 µm syringe filters
-
Sterile, light-protected storage vials (e.g., amber glass vials)
-
Calibrated pH meter, analytical balance, volumetric flasks, sterile syringes
Methodology:
-
Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 4.0 using citric acid or sodium citrate.
-
Weighing: Accurately weigh 1.0 g of this compound powder.
-
Dissolution: Dissolve the powder in approximately 80 mL of the pH 4.0 citrate buffer in a 100 mL volumetric flask. Gently swirl until fully dissolved.
-
Volume Adjustment: Once dissolved, add citrate buffer to bring the final volume to exactly 100 mL.
-
pH Verification: Measure the pH of the final solution to confirm it is within the target range (e.g., 4.0 ± 0.2).
-
Sterilization: Sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a sterile receiving container.
-
Aliquoting and Storage: Aseptically aliquot the sterile solution into sterile, amber glass vials. Seal the vials and store them under refrigeration at 4°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and its primary degradation product, PABA, to assess solution stability over time. This protocol is adapted from established methods.[2][8][14]
Materials & Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound and p-Aminobenzoic acid (PABA) reference standards
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
HPLC-grade water
-
Buffer salt (e.g., monobasic potassium phosphate (B84403) or ammonium (B1175870) acetate)[8][14]
-
Acid for pH adjustment (e.g., phosphoric acid)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer (e.g., 25 mM, pH 3.0) and an organic solvent like acetonitrile or methanol. A common ratio is around 70:30 or 80:20 (buffer:organic).[14]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 254 nm[14] or a wavelength specific to procaine's maximum absorbance.
-
Injection Volume: 20 µL
Methodology:
-
Standard Preparation: Prepare stock solutions of procaine HCl and PABA reference standards in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range.
-
Sample Preparation: At each time point in your stability study, withdraw an aliquot of the test solution. Dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak areas for procaine and PABA. Construct a calibration curve by plotting peak area against concentration for the standards.
-
Quantification: Determine the concentration of procaine and PABA in your samples using the calibration curve. Calculate the percentage of procaine remaining relative to its initial (time zero) concentration to assess stability.
Visualizations
Caption: Primary hydrolytic degradation pathway of procaine.
Caption: Troubleshooting workflow for procaine solution instability.
References
- 1. jingkangpeptide.com [jingkangpeptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. This compound Stability in St Thomas Concentrate Solution | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. drugfuture.com [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. Stability of this compound in a buffered cardioplegia formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in procaine hydrochloride HPLC assays
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing variability in Procaine (B135) Hydrochloride (HCl) High-Performance Liquid Chromatography (HPLC) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why are my retention times for procaine hydrochloride shifting or drifting?
Retention time (RT) variability is a common issue in HPLC. The most likely cause is an inconsistent mobile phase composition.[1] In reversed-phase chromatography, even a 1% error in the organic solvent concentration can alter retention times by 5-15%.[1]
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure meticulous preparation of the mobile phase. It is best to measure solvents gravimetrically rather than volumetrically.[1] Always use high-purity solvents (HPLC grade) and freshly prepared aqueous buffers.
-
Mobile Phase pH: Procaine is a basic compound, and the pH of the mobile phase significantly impacts its ionization state and interaction with the column.[2] Inconsistent pH is a primary cause of shifting retention times.[2] Use a buffer to maintain a stable pH, typically around 3.0 to 4.0, to ensure procaine is in a single ionic form and to minimize interactions with the column's stationary phase.[2][3]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. It typically takes 10-20 column volumes for proper equilibration.[2]
-
Temperature Fluctuation: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect solvent viscosity and separation, leading to RT drift.
-
Pump Performance: Check for leaks in the pump or fittings and ensure the pump is delivering a consistent flow rate.[2] Insufficient degassing of the mobile phase can introduce air bubbles, causing flow rate fluctuations.[2]
Q2: My procaine peak is showing significant tailing or fronting. What's causing this?
Poor peak shape can compromise the accuracy of quantification. Peak tailing, where the latter half of the peak is broader, is more common for basic compounds like procaine.[4]
Common Causes and Solutions:
-
Secondary Interactions: Peak tailing for basic compounds like procaine is often caused by interactions with acidic residual silanol (B1196071) groups on the silica-based column packing.[2]
-
Column Overload: Injecting too much sample can exceed the column's capacity, leading to peak distortion.[4][7] Peak fronting is often associated with concentration overload.[7]
-
Column Contamination/Deterioration: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.
Q3: I'm seeing extraneous peaks in my chromatogram. What are they?
Unexpected peaks can arise from sample degradation, contamination, or issues with the mobile phase or sample diluent.
Potential Sources:
-
Degradation Product: The primary degradation product of this compound is p-aminobenzoic acid (PABA).[3][8][9] A stability-indicating HPLC method should be able to resolve the procaine peak from the PABA peak.[3]
-
Sample Contamination: Ensure that all glassware is clean and that solvents and reagents are of high purity.
-
Blank Injection: Inject a blank sample (diluent only) to determine if the extraneous peaks originate from your sample preparation solvent or mobile phase.[10]
Q4: My peak areas are inconsistent, leading to poor precision. What should I check?
Inconsistent peak areas directly impact the quantitative accuracy and precision (measured by Relative Standard Deviation, RSD).
Troubleshooting Checklist:
-
Injector Precision: The autosampler or manual injector may be functioning improperly. Perform multiple injections of the same standard to check the injector's repeatability. An acceptable RSD for peak area is typically less than 2%.[11][12]
-
Incomplete Sample Dissolution: Ensure the this compound is fully dissolved in the diluent. Sonication can aid in complete dissolution.[2]
-
Sample Stability: Procaine can degrade over time, especially under adverse conditions like high temperature or humidity.[8] Analyze samples promptly after preparation or store them under validated conditions (e.g., refrigerated at 4°C and protected from light).[3]
-
Integration Parameters: Verify that the peak integration parameters in your chromatography data system are set correctly and are being applied consistently across all chromatograms.
Quantitative Data Summary
The following tables provide typical parameters for this compound HPLC assays for easy comparison.
Table 1: Typical HPLC Method Parameters
| Parameter | Typical Value/Condition | Source |
| Column | C18 (Octadecylsilane bonded silica), Phenyl | [10][11][13] |
| Mobile Phase | Acetonitrile (B52724)/Phosphate (B84403) Buffer or Water with acid | [5][11] |
| pH | 3.0 - 4.0 (adjusted with phosphoric or acetic acid) | [6][10][11] |
| Flow Rate | 1.0 mL/min | [10][11] |
| Detection Wavelength | ~290 nm | [10][14] |
| Column Temperature | Ambient or controlled (e.g., 35°C) | [10] |
| Injection Volume | 20 µL | [10] |
Table 2: Example Method Validation Data
| Parameter | Result | Source |
| Linearity Range | 5 - 100 µg/mL | [11][12] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Intra-day Precision (RSD) | 0.07% - 0.26% | [11][12] |
| Inter-day Precision (RSD) | 0.23% - 1.88% | [11][12] |
| Accuracy (Recovery) | 99.4% | [3] |
Experimental Protocols
This section provides a detailed methodology for a standard reversed-phase HPLC assay for this compound.
Protocol: Isocratic RP-HPLC Assay for this compound
-
Mobile Phase Preparation (Acetonitrile:Phosphate Buffer)
-
Prepare a 25 mM phosphate buffer: Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
Prepare the mobile phase by mixing acetonitrile and the pH 3.0 phosphate buffer in the desired ratio (e.g., 15:85 v/v).[10]
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas using vacuum sonication or helium sparging.[1]
-
-
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation (from Injection Formulation)
-
Accurately transfer a volume of the injection formulation equivalent to a known amount of this compound into a volumetric flask.
-
Dilute to the final volume with the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[2]
-
-
Chromatographic System & Conditions
-
System Suitability
-
Before sample analysis, perform at least five replicate injections of a working standard solution.
-
Calculate the Relative Standard Deviation (RSD) for peak area and retention time. The RSD should be ≤ 2.0%.
-
Evaluate the peak tailing factor and column efficiency (plate count) to ensure they meet the method's predefined criteria.
-
-
Analysis
-
Inject the blank (mobile phase), standard solutions, and sample solutions in sequence.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Logical & Workflow Diagrams
The following diagrams illustrate key workflows and decision-making processes for troubleshooting this compound HPLC assays.
Caption: General workflow for a Procaine HCl HPLC analysis.
Caption: Troubleshooting decision tree for retention time variability.
Caption: Primary degradation pathway of this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. acdlabs.com [acdlabs.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Stability of procaine in aqueous systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Investigation on stability of this compound injection [yxsj.smmu.edu.cn]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. CN102226790A - Method for determining this compound content in gentamycin procaine vitamin B12 particle by high performance liquid chromatography - Google Patents [patents.google.com]
- 11. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Retention behaviour and fluorimetric detection of this compound using carboxymethyl-beta-cyclodextrin as an additive in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Optimizing Procaine Hydrochloride Dosage for Cell Viability Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the use of procaine (B135) hydrochloride in your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for procaine hydrochloride in cell viability experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment.[1] For cancer cell lines, concentrations ranging from the micromolar (µM) to millimolar (mM) scale have been reported to inhibit cell proliferation and induce apoptosis.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare and store a stock solution of this compound?
This compound is a white crystalline powder that is very soluble in water.[4][5] To prepare a stock solution, dissolve the powder in a sterile solvent such as phosphate-buffered saline (PBS) or cell culture medium.[6] Aqueous solutions of this compound are most stable at a pH between 3.0 and 5.0.[7] It is recommended to sterile-filter the stock solution and store it at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.[7]
Q3: What are the known mechanisms of action for this compound in cell culture?
This compound affects cells through several mechanisms:
-
DNA Demethylation: It acts as a DNA-demethylating agent, which can lead to the re-expression of silenced tumor suppressor genes.[6]
-
Sodium Channel Blockade: As a local anesthetic, it blocks voltage-gated sodium channels.[8][9][10]
-
Signaling Pathway Inhibition: It has been shown to inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and ERK pathways.[6]
-
Induction of Oxidative Stress: It can increase intracellular reactive oxygen species (ROS), leading to cellular damage and apoptosis.[6]
Q4: Can the IC50 value for this compound differ between experiments with the same cell line?
Yes, the half-maximal inhibitory concentration (IC50) value can vary even within the same cell line.[11] This variability can be influenced by factors such as cell passage number, seeding density, duration of the assay, serum concentration in the media, and the specific viability assay used.[1][11] Minor fluctuations (1.5 to 3-fold) are often considered normal.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly High Cytotoxicity at Low Concentrations | - Cell line is highly sensitive to this compound.- Error in stock solution calculation or dilution. | - Perform a wider range of serial dilutions, including much lower concentrations.- Double-check all calculations and ensure accurate pipetting. |
| High Variability Between Replicate Wells | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent drug distribution. | - Ensure a single-cell suspension before seeding and mix gently after plating.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Mix the plate gently after adding the drug to ensure even distribution. |
| No Observable Effect on Cell Viability | - The concentration range is too low for the specific cell line.- The incubation time is too short.- The drug has degraded. | - Test a higher range of concentrations.- Increase the incubation time (e.g., 48 or 72 hours).[2]- Prepare a fresh stock solution of this compound. |
| Precipitate Forms in the Culture Medium | - The concentration of this compound exceeds its solubility in the medium.- Interaction with components in the serum. | - Ensure the final concentration of any solvent (like DMSO, if used) is low and consistent across all wells.- Buffer the procaine solution if pH is a concern.[12] |
Data Presentation: Effects of this compound on Cell Viability
The following tables summarize quantitative data from studies on the effects of this compound on various cancer cell lines.
Table 1: Effect of Procaine on the Viability of Human Tongue Squamous Cell Carcinoma Cell Lines [2][6]
| Cell Line | Assay Type | Procaine Concentration (mg/ml) | Incubation Time (h) | Cell Viability (%) |
| CAL27 | CCK-8 | 0.5 | 24 | Significantly Reduced (p<0.05) |
| CAL27 | CCK-8 | 1.0 | 24 | Significantly Reduced (p<0.05) |
| CAL27 | CCK-8 | 2.0 | 24 | ~40% of control (p<0.01) |
| SCC-15 | CCK-8 | 0.5 | 24 | Significantly Reduced |
| SCC-15 | CCK-8 | 1.0 | 24 | Significantly Reduced |
| SCC-15 | CCK-8 | 2.0 | 24 | Reduced |
Table 2: Effect of Procaine on the Viability of Human Colon Cancer Cell Line HCT116 [3][6]
| Procaine Concentration (µM) | Incubation Time | Cell Viability | Apoptotic Cells |
| 1.5 | Not Specified | Significantly Decreased (p<0.05) | Significantly Increased |
| 2.0 | Not Specified | Significantly Decreased (p<0.01) | Significantly Increased |
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol assesses the effect of this compound on the metabolic activity of adherent cancer cell lines, which is an indicator of cell viability.[2][6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[2][6]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µl of the medium containing different concentrations of procaine to the wells. Include a control group with medium only.[6]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[2][6]
-
Reagent Addition:
-
For CCK-8: Add 10 µl of CCK-8 solution to each well and incubate for an additional 1-4 hours.[6][13]
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[13] Then, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[14]
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[6][15]
-
Calculation: Calculate cell viability as a percentage of the control group.[2]
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.[2][6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
Methanol (B129727) (100%)
-
Crystal Violet solution (0.1% or 0.5%)
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a low density (e.g., 2,000 cells/well).[2][6]
-
Drug Treatment: Allow cells to attach overnight, then treat with various concentrations of this compound in complete culture medium.[2][6]
-
Incubation: Incubate the plates for 1-3 weeks at 37°C, changing the medium with the respective procaine concentrations as needed.[2]
-
Fixation and Staining: After colonies are visible, wash the colonies with PBS. Fix the colonies with cold 100% methanol for 15 minutes.[6] Stain with 0.1% crystal violet for 20 minutes.[6]
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).[6]
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: Inhibition of PI3K/AKT and ERK pathways by procaine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Procaine Hydrochloride Degradation Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the study of procaine (B135) hydrochloride degradation kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for procaine hydrochloride in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester linkage. This reaction is subject to both specific acid and base catalysis and results in the formation of para-aminobenzoic acid (PABA) and diethylaminoethanol.[1]
Q2: What are the most critical factors influencing the stability of this compound solutions?
A2: The stability of this compound solutions is significantly affected by several factors:
-
pH: The hydrolysis of procaine is highly pH-dependent. The greatest stability for aqueous solutions of this compound is observed in the pH range of 3 to 4.[2]
-
Temperature: Increased temperatures accelerate the rate of hydrolysis, following the principles of chemical kinetics.[1][3]
-
Light: Solutions should be protected from light to prevent potential photodegradation.[2][4][5]
Q3: How does pH specifically affect the degradation rate of this compound?
A3: The degradation of this compound is catalyzed by both hydrogen ions (acid catalysis) and hydroxyl ions (base catalysis). The overall degradation is a sum of reactions involving the free base and the singly charged ion.[1] The rate of hydrolysis is at a minimum in the pH range of 2.5 to 3.5.[1]
Q4: Can excipients in a formulation affect the stability of this compound?
A4: Yes, excipients can interact with this compound and affect its stability. For example, under heating, this compound can decompose and release HCl, which can then lead to the hydrolysis of excipients like lactose.[6] It is crucial to assess the compatibility of this compound with all other components in a formulation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) | References |
| Unexpectedly rapid degradation of this compound. | Incorrect pH of the solution. | Verify the pH of your solution and adjust to the optimal range of 3-4 for maximum stability. | [2] |
| Elevated storage temperature. | Store solutions at recommended temperatures (e.g., refrigerated at 4°C) and protect from temperature fluctuations. | [2][3][4][5] | |
| Presence of catalytic impurities. | Ensure high purity of all reagents and solvents used in the formulation. | ||
| Precipitate formation in the solution. | pH shift leading to insolubility. | Re-verify the pH of the solution. The addition of buffers, such as tromethamine, can help maintain a stable pH. | [3] |
| Interaction with other formulation components. | Conduct compatibility studies with all excipients to identify any potential interactions. | [6] | |
| Discoloration of the solution. | Exposure to light leading to photodegradation. | Store solutions in light-protected containers (e.g., amber vials). If discoloration is observed, the solution should be discarded as it indicates degradation. | [2][4][5] |
| Inconsistent results in kinetic studies. | Inaccurate quantification of procaine or its degradation products. | Utilize a validated stability-indicating analytical method, such as HPLC, to accurately measure the concentrations of procaine and PABA. | [2][7] |
| Fluctuations in experimental conditions. | Ensure tight control over temperature and pH throughout the experiment. | [1][3] |
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Degradation
| Temperature (°C) | Storage Condition | Stability | Reference |
| 4 | Refrigerated, protected from light | >90% remaining after 168 days | [2][4][5] |
| 22 | Room temperature, protected from light | >90% remaining after 168 days | [2][4][5] |
| 22 | Room temperature in a buffered cardioplegia solution (pH 7.3-7.6) | Degrades to 90% in approximately 2 days | [1][3] |
| 40 | 75%±5% relative humidity | Content decreased by 10% in 6 months | [7] |
| 61 | In a buffered cardioplegia solution (pH 7.3-7.6) | Used for accelerated stability studies | [1][3] |
Table 2: Activation Energies for this compound Hydrolysis
| Reaction | Activation Energy (kcal/mol) | Reference |
| Hydrolysis of the free base | 13.8 | [1] |
| Hydrolysis of the singly charged ion | 12 | [1] |
| Acid catalyzed hydrolysis (pH < 3) | 16.8 | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and p-Aminobenzoic Acid (PABA)
Objective: To quantify the concentration of this compound and its primary degradation product, PABA, to assess the stability of a formulation over time.
Materials:
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm)
-
Mobile phase: 50:50 (v/v) mixture of HPLC grade methanol (B129727) and an aqueous solution containing 1 mg/mL of 1-heptanesulfonic acid sodium and 0.75 mg/ml ammonium (B1175870) acetate. Adjust pH to 3.5 with glacial acetic acid.[2]
-
This compound reference standard
-
p-Aminobenzoic acid (PABA) reference standard
-
Internal standard (e.g., Benzocaine)[2]
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of this compound, PABA, and the internal standard in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
At each time point of the stability study, withdraw an aliquot of the this compound solution.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Add the internal standard to all samples and calibration standards at a constant concentration.
-
-
HPLC Conditions:
-
Data Analysis:
-
Integrate the peak areas for procaine, PABA, and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration for the calibration standards.
-
Determine the concentration of procaine and PABA in the samples using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cjhp-online.ca [cjhp-online.ca]
- 3. Stability of this compound in a buffered cardioplegia formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Stability in St Thomas Concentrate Solution | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation on stability of this compound injection [yxsj.smmu.edu.cn]
Technical Support Center: Procaine Hydrochloride in Physiological Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the precipitation of procaine (B135) hydrochloride in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of procaine hydrochloride in common physiological buffers?
A1: this compound is generally soluble in aqueous solutions, but its solubility can be significantly influenced by the pH and composition of the buffer. In Phosphate-Buffered Saline (PBS) at a pH of 7.2, the solubility is approximately 10 mg/mL. For cell culture applications, it is often dissolved directly in sterile PBS or the culture medium.
Q2: Why is my this compound precipitating in my physiological buffer?
A2: Precipitation of this compound in physiological buffers (typically pH 7.0-7.4) is most often due to the conversion of the water-soluble hydrochloride salt to the less soluble free base form of procaine. This is governed by the solution's pH and the pKa of procaine.
Q3: What is the pKa of procaine and why is it important for solubility?
A3: The pKa of procaine is approximately 8.9. The pKa is the pH at which 50% of the drug is in its ionized (protonated) form and 50% is in its non-ionized (unprotonated or free base) form. The ionized form is more water-soluble. At a pH below the pKa, the ionized form predominates, enhancing solubility. As the pH of the solution approaches and surpasses the pKa, the proportion of the less soluble free base increases, elevating the risk of precipitation.
Q4: How does temperature affect the solubility of this compound?
A4: Generally, increasing the temperature will increase the solubility of this compound. However, it is crucial to note that elevated temperatures can also accelerate the degradation of this compound through hydrolysis. Therefore, while gentle warming can aid in initial dissolution, prolonged heating should be avoided.
Q5: Can I adjust the pH of my buffer to prevent precipitation?
A5: Yes, adjusting the pH to be more acidic will increase the proportion of the more soluble, ionized form of procaine. The aqueous solution of this compound is most stable in the pH range of 3.0 to 5.0. However, for experiments requiring physiological pH, this may not be feasible. In such cases, it is crucial to work with concentrations below the solubility limit at the desired pH.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound during your experiments, follow these troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding procaine HCl to buffer. | The concentration of procaine HCl exceeds its solubility limit at the buffer's pH. | - Decrease the final concentration of procaine HCl in your solution.- Prepare a more concentrated stock solution in sterile water or a slightly acidic buffer (e.g., pH 5.0-6.0) and then dilute it to the final concentration in your physiological buffer. |
| Solution becomes cloudy over time. | The solution is unstable, and the procaine is degrading, or the free base is slowly precipitating. | - Prepare fresh solutions for each experiment.- Store stock solutions at 2-8°C and protect them from light.- Ensure the pH of the final solution is within a range where the desired concentration is soluble. |
| Precipitation occurs after adding other components to the solution. | Incompatibility with other components in the mixture. | - Review the compatibility of all components in your final solution.- Add procaine HCl as the last component to a well-mixed solution to avoid localized high concentrations. |
| Inconsistent results between experiments. | Variability in solution preparation, such as slight differences in final pH or temperature. | - Standardize your solution preparation protocol.- Always use a calibrated pH meter to verify the pH of your final solution. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound that can be diluted in various physiological buffers.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Calibrated analytical balance
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
Calibrated pH meter
Procedure:
-
Calculation: Determine the required mass of this compound powder to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Weighing: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the powder to a sterile conical tube and
Technical Support Center: High-Purity Procaine Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of high-purity procaine (B135) hydrochloride. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges and refine laboratory procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of procaine hydrochloride, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields are a frequent challenge, often attributed to the high water solubility of this compound, which can lead to product loss during workup and crystallization.[1][2][3] Another significant factor can be incomplete esterification or side reactions.
-
Potential Cause: Product Loss During Crystallization. this compound is very soluble in water, which can result in a low recovery rate.
-
Solution: Employing vacuum azeotropic distillation can effectively remove water and improve crystal yield.[1][2] This technique involves adding an entrainer like isopropanol (B130326) or n-butanol to the solution and distilling under reduced pressure to remove the water-entrainer azeotrope.[1][2]
-
-
Potential Cause: Incomplete Esterification. The reaction between 4-aminobenzoic acid (PABA) and 2-(diethylamino)ethanol (B1670525) may not have gone to completion.
-
Potential Cause: Decomposition. Procaine can decompose under strongly acidic conditions, particularly at high temperatures.[2][3]
Q2: My final product has a yellowish tint and fails purity assays. What are the likely impurities?
A2: A yellowish tint and low purity can indicate the presence of unreacted starting materials, by-products from side reactions, or degradation products.
-
Potential Cause: Residual p-Aminobenzoic Acid (PABA). Incomplete esterification can leave unreacted PABA in the final product.[6]
-
Solution: Optimize the esterification reaction conditions as mentioned in Q1. Purification can be achieved by recrystallization. Thin-layer chromatography (TLC) can be used to monitor the presence of PABA.[7]
-
-
Potential Cause: Oxidative Degradation Products. Procaine and its precursors can be susceptible to oxidation, leading to colored impurities.[6]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen) and use purified, degassed solvents. Store the final product in well-closed containers, protected from light.
-
-
Potential Cause: Residual Solvents or Reagents. Solvents used in the synthesis or purification steps may be retained in the final product.[6][8]
-
Solution: Ensure the final product is thoroughly dried under vacuum at an appropriate temperature.[9] The choice of crystallization solvent and technique is also critical.
-
Q3: The crystallization of this compound is slow, or it yields an oily product instead of crystals. How can I resolve this?
A3: Issues with crystallization often stem from impurities or improper solvent and temperature control.
-
Potential Cause: Presence of Impurities. Impurities can inhibit crystal nucleation and growth.
-
Solution: Purify the crude procaine base before converting it to the hydrochloride salt. Techniques like extraction and filtration can remove solid impurities.[1]
-
-
Potential Cause: Incorrect Solvent System or Supersaturation. The solvent system may not be optimal for crystallization, or the solution may be too concentrated, leading to oiling out.
-
Potential Cause: Inappropriate pH. The pH of the solution is critical for the precipitation of the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for producing this compound?
A1: There are two primary, well-established synthetic routes:
-
Direct Esterification: This common method involves the esterification of 4-aminobenzoic acid (PABA) with 2-(diethylamino)ethanol, typically using an acid catalyst and removing the water formed via azeotropic distillation. The resulting procaine base is then treated with hydrochloric acid to form the salt.[8][10][11]
-
Two-Step Esterification and Reduction: This route starts with the esterification of p-nitrobenzoyl chloride with 2-(diethylamino)ethanol to form an ester intermediate. The nitro group of this intermediate is then reduced to a primary amine, yielding the procaine base, which is subsequently converted to its hydrochloride salt.[9][12]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.[7] For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the critical quality control parameters for the final this compound product?
A3: The final product must undergo comprehensive testing to meet pharmaceutical-grade standards.[8] Key parameters include:
-
Purity Assay: To determine the percentage of the active pharmaceutical ingredient (API).
-
Identification Tests: Such as melting point (typically 155-158°C) and spectroscopic analysis (UV-Vis, IR) to confirm the compound's identity.[7][11]
-
Clarity and Color of Solution: A solution of the product in water should be clear and colorless.[7]
-
pH: The pH of an aqueous solution should be between 5.0 and 6.0.[7]
-
Impurities: Tests for heavy metals, residual solvents, and related substances like p-aminobenzoic acid are crucial.[6][7][8]
Q4: What safety precautions should be taken during the synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Be cautious when handling reagents like hydrochloric acid and when working with elevated temperatures and reduced pressures.[13]
Experimental Protocols and Data
Protocol 1: Synthesis via Direct Esterification of PABA
This protocol is based on the reaction of p-aminobenzoic acid with 2-(diethylamino)ethanol.
Methodology:
-
In a three-necked flask equipped with a reflux condenser and a Dean-Stark trap, add p-nitrobenzoic acid, 2-(diethylamino)ethanol, and xylene (as a solvent for azeotropic water removal).
-
Heat the mixture to reflux at approximately 141-143°C for 8-12 hours, continuously removing the water that forms.[4]
-
After the reaction is complete, cool the mixture and recover the solvent under reduced pressure.
-
Dissolve the resulting crude procaine base in a suitable solvent like ethanol.[9]
-
Slowly add dilute hydrochloric acid (e.g., 10%) with stirring until the pH of the solution is between 5.5 and 6.0 to precipitate this compound.[2][5][9]
-
Cool the mixture in an ice-water bath to complete crystallization.[13]
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.[9]
Protocol 2: Purification by Vacuum Azeotropic Crystallization
This protocol describes a method for obtaining high-purity crystals from a crude this compound solution.
Methodology:
-
Dissolve crude procaine in distilled water in a mass ratio of approximately 30:100 (procaine:water). Heat gently to 30-35°C and stir to form a suspension.[1][2]
-
Slowly add 10% dilute hydrochloric acid until the solution becomes clear.[1][2]
-
Filter the solution to remove any solid impurities.
-
Transfer the filtrate to a crystallizer and heat to 37-40°C. Add an entrainer (e.g., isopropanol or n-butanol) with a volume of 25-30% of the solution.[1][2]
-
Perform vacuum azeotropic distillation, maintaining a vacuum of around 0.08-0.095 MPa, to remove water. Continuously replenish the entrainer to maintain the liquid level.[1][2]
-
Continue distillation until the water content of the solution is below 5-8%.[1][2]
-
Stop the distillation and cool the solution under controlled conditions to a final temperature of 0-10°C to induce crystallization.[2]
-
Maintain this temperature and continue stirring for 30-90 minutes.[2]
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data Summary
| Parameter | Method 1 (Direct Esterification) | Method 2 (Azeotropic Crystallization) | Reference |
| Reactant Ratio | p-nitrobenzoic acid: 60g, 2-(diethylamino)ethanol: 44g | Procaine:Distilled Water (mass ratio) = 10-35:100 | [4],[2] |
| Solvent | Xylene: 360g | Water, Isopropanol/n-butanol (entrainer) | [4],[1] |
| Reaction/Distillation Temp. | 141-143°C | 37-45°C (distillation) | [4],[2] |
| Reaction/Distillation Time | 8-18 hours | ~2 hours or until water content is < 3-10% | [4],[2] |
| Crystallization Temp. | 20-25°C | 0-10°C | [4],[2] |
| Reported Yield | 77.8% - 87.3% (overall process) | High (specific value not consistently stated) | [9],[14] |
| Reported Purity | 97.4% - 97.8% | High purity with uniform crystal size | [14],[2] |
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of high-purity this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound synthesis issues.
References
- 1. Preparation technology for this compound crystals - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103524367B - Preparation technology for this compound crystals - Google Patents [patents.google.com]
- 3. CN103524367A - Preparation technology for this compound crystals - Google Patents [patents.google.com]
- 4. CN104341314A - A synthetic method of this compound - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. veeprho.com [veeprho.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. prepchem.com [prepchem.com]
- 13. scribd.com [scribd.com]
- 14. CN1562961A - Preparation method of procaine - Google Patents [patents.google.com]
addressing interference of excipients in procaine hydrochloride assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the interference of excipients in procaine (B135) hydrochloride assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of procaine hydrochloride in pharmaceutical formulations?
A1: The most common methods for this compound quantification are:
-
UV-Vis Spectrophotometry: This method is often based on a diazotization-coupling reaction, which produces a colored product that can be measured. It is a simple and cost-effective method.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method that can separate this compound from excipients and degradation products.
-
Titration: Potentiometric or nitrite (B80452) titration is a classic and reliable method for determining the purity of this compound raw material and in some formulations.
Q2: Which common excipients are known to interfere with this compound assays?
A2: Several excipients can potentially interfere with this compound assays, depending on the analytical method used. Some common interfering excipients include:
-
Preservatives: Methylparaben and propylparaben (B1679720) are widely used preservatives that can have UV absorbance that overlaps with this compound, potentially interfering with spectrophotometric and HPLC assays.
-
Other Local Anesthetics: If present in the formulation, other local anesthetics can interfere with non-specific methods.
-
Reducing Agents: Excipients with reducing properties can interfere with titration methods that are based on oxidation-reduction reactions.
-
Fillers and Binders: In solid dosage forms, excipients like lactose, starch, and magnesium stearate (B1226849) can sometimes interfere with sample preparation and extraction, leading to inaccurate results.
Q3: How can I minimize excipient interference in my this compound assay?
A3: Minimizing excipient interference is crucial for accurate quantification. Here are some general strategies:
-
Method Selection: Choose a specific and stability-indicating method like HPLC whenever possible, especially for complex formulations.
-
Sample Preparation: Employ appropriate sample preparation techniques to remove interfering excipients. This may include liquid-liquid extraction, solid-phase extraction (SPE), or filtration.
-
Wavelength Selection (for UV-Vis): In spectrophotometric methods, select a wavelength where the absorbance of this compound is maximal and the absorbance of the interfering excipient is minimal.
-
Chromatographic Separation (for HPLC): Optimize the HPLC method (mobile phase, column, etc.) to achieve baseline separation between the this compound peak and any peaks from excipients.
-
Blank Subtraction: Always run a placebo blank (a sample containing all excipients except this compound) to assess the contribution of excipients to the final measurement and correct for it if necessary.
Troubleshooting Guides
UV-Vis Spectrophotometry Assay Troubleshooting
Issue: Inaccurate or inconsistent results in the UV-Vis spectrophotometric assay of this compound.
This guide focuses on the common diazotization-coupling reaction method.
Troubleshooting Workflow
Troubleshooting UV-Vis Spectrophotometry Issues
| Symptom | Possible Cause | Recommended Solution |
| Absorbance values are lower than expected. | - Incorrect wavelength setting.- Degradation of this compound standard.- Incomplete diazotization or coupling reaction. | - Verify the spectrophotometer's wavelength calibration.- Prepare a fresh standard solution.- Ensure proper reaction time and temperature for the diazotization and coupling steps. |
| Absorbance values are higher than expected. | - Interference from excipients that absorb at the analytical wavelength.- Turbidity in the sample solution. | - Analyze a placebo blank to check for excipient absorbance. If interference is present, consider sample cleanup or selecting an alternative wavelength.- Filter the sample solution through a 0.45 µm filter before measurement. |
| Poor reproducibility of results. | - Inconsistent reaction times or temperatures.- Fluctuation in the pH of the reaction mixture.- Instability of the colored product. | - Standardize the timing and temperature for all steps of the reaction.- Use a calibrated pH meter to ensure the correct pH for the coupling reaction.- Measure the absorbance within the time window of maximum color stability. |
Quantitative Data on Excipient Interference in a Diazotization-Coupling Spectrophotometric Method
The following table summarizes the maximum allowable concentration of common excipients that do not significantly interfere with a specific diazotization-coupling spectrophotometric assay for this compound.
| Excipient | Maximum Allowable Concentration (µg/mL) that causes ≤ ±2% error |
| Lactose | 1000 |
| Starch | 800 |
| Glucose | 1200 |
| Sucrose | 1500 |
| Acacia | 600 |
| Talc | 500 |
| Magnesium Stearate | 400 |
| Methylparaben | 50 |
| Propylparaben | 25 |
Experimental Protocol: UV-Vis Spectrophotometry by Diazotization-Coupling
-
Preparation of Standard Solution: Accurately weigh and dissolve about 25 mg of this compound reference standard in 25 mL of 0.1 M hydrochloric acid to obtain a stock solution. Further dilute with distilled water to prepare working standards of desired concentrations.
-
Sample Preparation:
-
For Injections: Dilute an accurately measured volume of the injection with 0.1 M hydrochloric acid to obtain a concentration within the calibration range.
-
For Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of this compound, transfer to a 25 mL volumetric flask, add about 15 mL of 0.1 M hydrochloric acid, sonicate for 15 minutes, and dilute to volume with 0.1 M hydrochloric acid. Filter the solution and use the clear filtrate for further dilution.
-
-
Diazotization: To 1 mL of the standard or sample solution in a test tube, add 1 mL of 1% w/v sodium nitrite solution. Mix well and allow to stand for 3 minutes in an ice bath.
-
Coupling Reaction: Add 1 mL of 1% w/v ammonium (B1175870) sulfamate (B1201201) solution, mix, and let it stand for 2 minutes to neutralize excess nitrite. Then, add 2 mL of 0.2% w/v N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution. Mix and allow the color to develop for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (typically around 545 nm) against a reagent blank prepared in the same manner without the analyte.
HPLC Assay Troubleshooting
Issue: Poor peak shape, inaccurate quantification, or extra peaks in the HPLC analysis of this compound.
Troubleshooting Logic
Troubleshooting HPLC Assay Issues
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing for Procaine | - Interaction of the basic procaine molecule with acidic silanol (B1196071) groups on the column.- Column overload. | - Use a base-deactivated column or add a competing base like triethylamine (B128534) (0.1%) to the mobile phase.- Reduce the sample concentration or injection volume. |
| Peak Fronting for Procaine | - Sample solvent stronger than the mobile phase.- Column collapse or void formation. | - Dissolve the sample in the mobile phase or a weaker solvent.- Replace the column if a void is suspected. Use a guard column to protect the analytical column. |
| Extra peaks in the chromatogram. | - Co-eluting excipients.- Degradation products of this compound. | - Analyze a placebo blank to identify excipient peaks. Adjust the mobile phase composition or gradient to improve separation.- Perform a forced degradation study to identify potential degradation products and ensure the method is stability-indicating. |
| Shifting retention times. | - Changes in mobile phase composition or pH.- Fluctuation in column temperature.- Column aging. | - Prepare fresh mobile phase and ensure accurate pH adjustment.- Use a column oven to maintain a constant temperature.- Equilibrate the column for a sufficient time before analysis. If retention times continue to shift, the column may need to be replaced. |
Experimental Protocol: Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Preparation of Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by diluting the stock solution.
-
Sample Preparation:
-
For Injections: Dilute the injection with the mobile phase to a concentration within the linear range of the method.
-
For Tablets: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to one tablet's dosage into a volumetric flask. Add a suitable volume of mobile phase, sonicate to dissolve the this compound, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability: Inject the standard solution five times and check for system suitability parameters like tailing factor (should be ≤ 2), theoretical plates (should be > 2000), and %RSD of peak areas (should be ≤ 2.0%).
-
Analysis: Inject the standard and sample solutions into the chromatograph and calculate the amount of this compound in the sample by comparing the peak areas.
Titration Assay Troubleshooting
Issue: Inaccurate or imprecise endpoint determination in the titration of this compound.
Troubleshooting Decision Tree
Troubleshooting Titration Assay Issues
| Symptom | Possible Cause | Recommended Solution |
| Fading or unstable endpoint. | - Interference from reducing or oxidizing excipients.- Incorrect temperature for the titration. | - Perform a titration on a placebo blank to check for interference. If interference is present, sample pre-treatment (e.g., extraction) may be necessary.- For nitrite titration, maintain the temperature below 15 °C to prevent the decomposition of nitrous acid. |
| Inaccurate results. | - Incorrectly standardized titrant.- Incomplete reaction. | - Standardize the titrant against a primary standard before use.- Ensure proper mixing and allow sufficient time for the reaction to go to completion at each addition of the titrant. |
| Poor precision. | - Inconsistent stirring.- Drifting electrode potential (in potentiometric titration). | - Use a magnetic stirrer at a constant speed throughout the titration.- Clean and properly condition the electrode before use. Check the electrode's response with standard solutions. |
Experimental Protocol: Nitrite Titration
-
Preparation of Titrant (0.1 M Sodium Nitrite): Dissolve 7.5 g of sodium nitrite in enough water to make 1000 mL. Standardize this solution against a primary standard like sulfanilic acid.
-
Sample Preparation: Accurately weigh a quantity of this compound equivalent to about 500 mg. Dissolve it in 50 mL of a mixture of 1 volume of concentrated hydrochloric acid and 9 volumes of water.
-
Titration: Cool the sample solution to below 15 °C in an ice bath. Immerse the electrodes of a potentiometer in the solution and, while stirring, titrate slowly with the 0.1 M sodium nitrite solution. The endpoint is detected by a sharp potential change.
-
Calculation: Calculate the percentage of this compound in the sample based on the volume of sodium nitrite solution consumed. Each mL of 0.1 M sodium nitrite is equivalent to 27.28 mg of C₁₃H₂₀N₂O₂·HCl.
References
Technical Support Center: Enhancing Procaine Hydrochloride's Duration of Action with Epinephrine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the enhanced duration of action of procaine (B135) hydrochloride when combined with epinephrine (B1671497) in laboratory models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of procaine hydrochloride?
A1: this compound is an amino ester local anesthetic.[1] Its primary mechanism involves blocking voltage-gated sodium channels on the cytoplasmic aspect of neuronal membranes.[1] This inhibition prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials along nerve fibers, resulting in a temporary and reversible nerve block.[1][2] The non-ionized, lipid-soluble form of procaine penetrates the nerve cell membrane, and once inside the more acidic cytoplasm, it becomes ionized and binds to the sodium channels.[2]
Q2: Why is epinephrine added to this compound solutions in laboratory experiments?
A2: Epinephrine, a potent vasoconstrictor, is added to procaine solutions to prolong the local anesthetic effect.[1][3][4][5] By constricting local blood vessels at the injection site, epinephrine reduces the rate of vascular absorption of procaine.[3][4][5] This delayed absorption keeps the anesthetic localized at the nerve for a longer period, thereby extending its duration of action and reducing the risk of systemic toxicity.[4][6]
Q3: What are the typical concentrations of this compound and epinephrine used in lab models?
A3: For infiltrative administration, 0.25% and 0.5% procaine solutions are generally appropriate.[1] For peripheral nerve blocks, 0.5%, 1%, and 2% solutions are commonly used.[1] When epinephrine is added for vasoconstriction, a common concentration is 1:100,000 or 1:200,000.[7][8] To prepare a 1:200,000 epinephrine solution, 0.15 mL of 1:1000 epinephrine injection can be added to 30 mL of the this compound solution.[9]
Q4: What are the potential adverse effects of using procaine with epinephrine in animal models?
A4: Potential adverse effects can stem from either the procaine or the epinephrine. High systemic levels of procaine can lead to local anesthetic systemic toxicity (LAST), with signs including central nervous system (CNS) excitation (restlessness, tremors, convulsions) followed by depression, and cardiovascular issues like hypotension and arrhythmias.[3][6][10][11] Epinephrine can cause tachycardia in some cases.[3] It is crucial to avoid inadvertent intravascular injection, which can precipitate toxic reactions.[3] Additionally, procaine with epinephrine should not be used to anesthetize regions with terminal circulation (e.g., tails, digits) due to the risk of tissue necrosis from prolonged vasoconstriction.[3]
Q5: How stable are this compound solutions when mixed with epinephrine?
A5: The stability of local anesthetic solutions containing epinephrine can be a concern. For instance, buffered lidocaine (B1675312) solutions with epinephrine have been shown to be stable for up to 7 days when refrigerated and protected from light.[12] this compound in a St. Thomas concentrate solution was found to be chemically stable for at least 168 days at both room temperature (22°C) and under refrigeration (4°C) when protected from light in glass vials.[12][13] However, it is crucial to note that buffering solutions to a more physiological pH can affect stability; for example, after two weeks, a buffered lidocaine/epinephrine mixture showed significant degradation of epinephrine.[7] Researchers should always check for discoloration or precipitation, as this can indicate degradation and increased toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Achieve Adequate Anesthesia | 1. Improper Injection Technique: The anesthetic solution was not deposited close enough to the target nerve.[14] 2. Inadequate Dose or Volume: The amount of procaine was insufficient for the size of the animal or the targeted nerve.[14] 3. Acidic Tissue pH: Inflammation or infection at the injection site can lower tissue pH, reducing the efficacy of the local anesthetic.[14] | 1. Refine anatomical landmarking for injections. Consider using a nerve stimulator or ultrasound guidance for precise placement.[14] 2. Consult established dose guidelines for the specific animal model and adjust the volume or concentration as needed.[14] 3. Consider buffering the procaine solution with sodium bicarbonate to raise its pH closer to physiological levels, which enhances nerve membrane penetration.[7][14] |
| Shorter-Than-Expected Duration of Action | 1. Absence or Insufficient Concentration of Epinephrine: The vasoconstrictive effect is necessary to prolong the block. 2. Highly Vascular Injection Site: Increased blood flow can lead to faster absorption of the anesthetic, even with epinephrine.[5] 3. Degraded Epinephrine: The vasoconstrictor may have lost potency due to improper storage or age of the solution.[7] | 1. Ensure epinephrine is added at the correct concentration (e.g., 1:100,000 to 1:200,000).[7][8] 2. Apply gentle pressure to the injection site after administration to temporarily reduce blood flow. 3. Prepare fresh solutions or use solutions that have been stored correctly (refrigerated and protected from light) and are within their stability limits.[12] |
| Animal Shows Signs of Systemic Toxicity (e.g., seizures, restlessness, tremors) | 1. Inadvertent Intravascular Injection: The anesthetic was accidentally injected directly into a blood vessel.[3] 2. Overdose: The administered dose exceeded the safe limit for the animal's weight and physiological condition.[1] 3. Rapid Systemic Absorption: The anesthetic was absorbed into the bloodstream too quickly.[6] | 1. Always aspirate before injecting to ensure the needle is not in a blood vessel.[10] 2. Calculate the maximum safe dose for each animal before the experiment. Reduce doses for elderly or ill animals.[1] 3. Ensure the correct concentration of epinephrine is used to slow absorption.[6] In case of toxicity, cease administration and provide supportive care, including monitoring vital signs and ensuring a patent airway.[6] |
| Tissue Necrosis or Ischemia at Injection Site | Injection into an Area with Terminal Circulation: The vasoconstrictive effect of epinephrine has cut off the blood supply to the tissue.[3] | Do not use local anesthetics containing epinephrine in areas with end-arterial circulation, such as the tail, ears, or digits.[3] If this occurs, an alpha-adrenergic antagonist like phentolamine (B1677648) can be considered to reverse the vasoconstriction. |
Quantitative Data Summary
The addition of epinephrine significantly prolongs the duration of action of this compound across different lab models and dosages.
| Animal Model | Procaine HCl Dose | Epinephrine | Mean Duration of Anesthetic Effect (minutes) | Reference |
| Horses | 5 mg | Without | ~5 | [15][16] |
| Horses | 5 mg | With (100 µg) | ~120 | [15][16] |
| Horses | 10 mg | Without | ~5 | [15][16] |
| Horses | 10 mg | With (100 µg) | ~180 | [15][16] |
| Humans (Spinal Anesthesia) | 100 mg | Without | Time to T10 regression: 66 | [17] |
| Humans (Spinal Anesthesia) | 100 mg | With (0.3 mg) | Time to T10 regression: 83 | [17] |
| General (Veterinary) | N/A | Without | 30 - 60 | [5] |
| General (Veterinary) | N/A | With | 45 - 90 | [5] |
Experimental Protocols
Protocol: Evaluating the Duration of Local Anesthesia of Procaine HCl with Epinephrine via Sciatic Nerve Block in a Rat Model
This protocol provides a framework for assessing the efficacy and duration of procaine with epinephrine.
1. Animal Preparation and Acclimation:
- House Sprague-Dawley rats in a controlled environment with a 12-hour light/dark cycle.
- Allow animals to acclimate for at least one week before the experiment.
- Ensure free access to food and water.
2. Anesthetic Solution Preparation:
- Prepare a 2% this compound solution in sterile saline.
- To create the procaine-epinephrine solution, add epinephrine to the 2% procaine solution to achieve a final concentration of 1:200,000.
- Prepare a control solution of sterile saline.
- All solutions should be filter-sterilized and prepared fresh on the day of the experiment.
3. Experimental Groups:
- Group 1 (Control): Receives a saline injection.
- Group 2 (Procaine Alone): Receives a 2% procaine HCl injection.
- Group 3 (Procaine + Epinephrine): Receives a 2% procaine HCl with 1:200,000 epinephrine injection.
4. Sciatic Nerve Block Procedure:
- Lightly anesthetize the rat using isoflurane (B1672236) to prevent distress during injection.
- Place the rat in a lateral recumbent position.
- Identify the injection site by palpating the greater trochanter and the ischial tuberosity. The sciatic nerve lies between these two landmarks.
- Insert a 27-gauge needle perpendicular to the skin until it contacts the femur, then redirect slightly posteriorly to inject the solution (typically 0.1-0.2 mL) in close proximity to the sciatic nerve.
- Aspirate before injecting to prevent intravascular administration.
5. Assessment of Anesthesia (Sensory and Motor Block):
- Baseline Measurement: Before injection, assess the baseline sensory and motor function.
- Sensory Block Assessment (Hot Plate Test): At set intervals (e.g., 5, 15, 30, 60, 90, 120, 150, 180 minutes) post-injection, place the rat on a hot plate (calibrated to a non-harmful temperature, e.g., 52°C). Record the latency to paw withdrawal. A significant increase in latency indicates a sensory block. A cut-off time (e.g., 15-20 seconds) must be used to prevent tissue damage.
- Motor Block Assessment (Gait Analysis): Observe the rat's walking behavior at the same intervals. Score the degree of motor deficit (e.g., from 0 = normal gait to 3 = complete foot drop and inability to bear weight).
- Duration of Action: The duration of the block is defined as the time from the onset of anesthesia until the paw withdrawal latency and motor function scores return to baseline levels.
6. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the duration of sensory and motor blockade between the experimental groups.
- A p-value of <0.05 is typically considered statistically significant.
Visualizations
References
- 1. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. EPINEPHrine Hydrochloride (Vasoconstrictor) (EENT) Monograph for Professionals - Drugs.com [drugs.com]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. benchchem.com [benchchem.com]
- 7. A Practical Guide to Local Anesthetic Options for Wide-awake Hand Surgery (WALANT): A Laboratory-based Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalrph.com [globalrph.com]
- 10. vetviva.com [vetviva.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. cjhp-online.ca [cjhp-online.ca]
- 14. benchchem.com [benchchem.com]
- 15. Plasma concentration and local anesthetic activity of this compound following subcutaneous administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Spinal procaine with and without epinephrine and its relation to transient radicular irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prolonging Procaine's Duration of Action in In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of procaine's short duration of action in prolonged in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the duration of action of procaine (B135) so short?
A1: Procaine is an ester-type local anesthetic that is rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[1] This rapid metabolism leads to a short biological half-life and, consequently, a brief duration of anesthetic effect, typically lasting 15-30 minutes.[2]
Q2: What are the primary strategies to extend the in vivo action of procaine?
A2: The main approaches to prolong procaine's duration of action can be categorized as follows:
-
Co-administration with Vasoconstrictors: Combining procaine with a vasoconstrictor, such as epinephrine, constricts local blood vessels, reducing systemic absorption and keeping the anesthetic at the injection site for a longer period.[3]
-
Advanced Formulation Strategies: Encapsulating procaine in delivery systems like hydrogels, liposomes, or nanoparticles can provide a sustained release of the drug.[4][5]
-
Continuous Infusion: A continuous, localized infusion of a procaine solution via a catheter and pump can maintain a steady anesthetic effect for an extended duration.
-
Chemical Modification (Prodrugs): Modifying the procaine molecule to create a prodrug can alter its pharmacokinetic profile, leading to a more sustained release and longer-lasting action.
Q3: Are there alternatives to procaine for long-duration local anesthesia in research?
A3: Yes, several longer-acting local anesthetics are available and may be suitable alternatives depending on the experimental requirements. These include amide-type anesthetics like lidocaine, bupivacaine, and ropivacaine, which are metabolized more slowly in the liver.[6][7]
Troubleshooting Guides
Issue: Procaine's effect wears off too quickly in my animal model.
| Possible Cause | Troubleshooting Steps |
| Rapid systemic absorption | Co-administer procaine with a vasoconstrictor like epinephrine. This is a well-established method to prolong the local anesthetic effect.[3][8] |
| Standard formulation | Consider using a sustained-release formulation. Encapsulating procaine in a hydrogel, liposomes, or nanoparticles can significantly extend its duration of action.[4][5] |
| Single-dose administration | For very long procedures, a single injection may be insufficient. Explore the use of a continuous subcutaneous infusion of procaine to maintain a consistent level of anesthesia. |
Issue: I am observing systemic side effects with higher doses of procaine.
| Possible Cause | Troubleshooting Steps |
| High peak plasma concentration | Utilize a sustained-release formulation (hydrogel, liposomes) to reduce the initial burst of procaine into the systemic circulation.[5] |
| Rapid absorption from the injection site | Co-administration with a vasoconstrictor will slow absorption and can reduce peak plasma levels.[3] |
| Dose is too high | Re-evaluate the minimum effective dose required for your experiment. Consider using a more potent, longer-acting local anesthetic as an alternative, which may allow for a lower overall dose.[6][9] |
Data Presentation: Comparison of Procaine Formulations
The following table summarizes quantitative data on the duration of action of different procaine formulations from various studies.
| Formulation | Animal Model | Method of Administration | Dosage | Duration of Action | Reference |
| Procaine HCl | Horse | Subcutaneous | 10 mg | ~5 minutes | [6][8] |
| Procaine HCl with Epinephrine | Horse | Subcutaneous | 5 mg Procaine + 100 µg Epinephrine | ~120 minutes | [6][8] |
| Procaine HCl with Epinephrine | Horse | Subcutaneous | 10 mg Procaine + 100 µg Epinephrine | ~180 minutes | [6][8] |
| Procaine in Hydrogel (with enhancer) | Rat | Topical | Not Specified | 1.77-fold increase in analgesic activity vs. control | [4][10] |
| Procaine in Liposomes | In vitro release | Dialysis | Not Applicable | ~40% release in 10 hours | [5] |
Experimental Protocols
Protocol 1: Preparation of Procaine-Loaded Liposomes (Thin Film Hydration Method)
This protocol describes a common method for encapsulating procaine into liposomes to achieve a sustained-release formulation.[5]
Materials:
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Procaine hydrochloride
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (MWCO 8,000-14,000 Da)
Procedure:
-
Lipid Film Formation: Dissolve SPC and cholesterol in a 2:1 chloroform:methanol solvent mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask. Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) by rotating the flask. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension.
-
Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder with a defined pore size membrane (e.g., 100 nm).
-
Purification: Remove unencapsulated procaine by dialyzing the liposome suspension against fresh PBS.
Protocol 2: Evaluation of Local Anesthetic Efficacy using the Tail-Flick Test in Rats
This protocol outlines a standard method for assessing the analgesic effect of a local anesthetic formulation.
Materials:
-
Rat restrainer
-
Tail-flick analgesia meter (with a radiant heat source)
-
Test formulation (e.g., procaine solution, procaine hydrogel)
-
Control vehicle
Procedure:
-
Acclimatization: Acclimate the rats to the restrainer and the testing procedure for several days before the experiment.
-
Baseline Latency: Gently place the rat in the restrainer. Position the rat's tail over the radiant heat source of the analgesia meter. Activate the heat source and record the time it takes for the rat to flick its tail away from the heat. This is the baseline tail-flick latency (TFL). To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) should be established.
-
Administration of Anesthetic: Administer a standardized volume of the test formulation or control vehicle via subcutaneous injection at the base of the tail.
-
Post-treatment Latency Measurement: At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes) after administration, measure the TFL again.
-
Data Analysis: The duration of the anesthetic effect is determined by the time it takes for the TFL to return to the baseline level. An increase in TFL indicates an analgesic effect.
Visualizations
Caption: Mechanism of procaine action and its rapid metabolism.
Caption: Experimental workflow for preparing a procaine hydrogel.
Caption: Decision tree for selecting a procaine prolongation strategy.
References
- 1. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Hydrogel Systems for Local Anesthetic Delivery: Toward Prolonged and Targeted Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and evaluation of procaine gels for the enhanced local anesthetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cRGDyK-modified procaine liposome inhibits the proliferation and motility of glioma cells via the ERK/p38MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Comparative Study of Different Anesthetic Agents on Patient Outcomes during Pain Management Therapy: A Comparative Study | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. Plasma concentration and local anesthetic activity of this compound following subcutaneous administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges of Procaine Hydrochloride in Non-Aqueous Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of procaine (B135) hydrochloride in non-aqueous solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of procaine hydrochloride in non-aqueous solvents?
A1: this compound, a salt, is generally more soluble in polar solvents. Its solubility in non-aqueous solvents is influenced by the solvent's polarity, hydrogen bonding capacity, and the temperature. While it is very soluble in water, its solubility is lower in many organic solvents.[1][2] For instance, it is described as soluble in ethanol (B145695) and methanol, sparingly soluble in chloroform, and practically insoluble in diethyl ether.[3][4]
Q2: Where can I find quantitative solubility data for this compound in common non-aqueous solvents?
A2: Quantitative solubility data for this compound in several common non-aqueous solvents is summarized in the table below. Please note that these values can be influenced by experimental conditions such as temperature and the purity of both the solute and the solvent.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 55 | Not Specified |
| Dimethylformamide (DMF) | 20 | Not Specified |
| Ethanol | 16 | Not Specified |
| Ethanol (95%) | Soluble | Not Specified |
| Methanol | Soluble | Not Specified |
| Chloroform | Sparingly Soluble | Not Specified |
| Diethyl Ether | Practically Insoluble | Not Specified |
| Polyethylene Glycol (PEG) | Data not available | Not Specified |
| Propylene Glycol | Data not available | Not Specified |
Q3: How does temperature affect the solubility of this compound in non-aqueous solvents?
A3: Generally, the solubility of solid compounds like this compound in liquid solvents increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to break the crystal lattice of the solid and solvate the molecules. However, the extent of this effect varies depending on the specific solvent and the thermodynamic properties of the solution.
Q4: My this compound is not dissolving completely in the chosen non-aqueous solvent. What can I do?
A4: If you are experiencing incomplete dissolution, consider the following troubleshooting steps:
-
Increase Temperature: Gently warming the solution can significantly improve solubility.[1]
-
Sonication: Using an ultrasonic bath can help break up aggregates of the solid powder, increasing the surface area available for solvation and accelerating dissolution.
-
Co-solvents: Adding a small amount of a co-solvent in which this compound is more soluble can enhance the overall solvating power of the solvent system. For example, adding a small amount of water to an alcohol may improve solubility.
-
pH Adjustment: For amine hydrochloride salts, the pH of the microenvironment can be critical. In some non-aqueous systems with trace amounts of water, adjusting the apparent pH might influence solubility.
-
Verify Purity: Impurities in either the this compound or the solvent can negatively impact solubility. Ensure you are using high-purity materials.
Q5: I observed precipitation after initially dissolving the this compound. What could be the cause?
A5: This phenomenon, known as precipitation or "crashing out," can occur for several reasons:
-
Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. This can happen if the initial dissolution was aided by heating, and the solution subsequently cooled.
-
Solvent Evaporation: If the solvent evaporates, the concentration of the this compound will increase, potentially exceeding its solubility limit and causing it to precipitate.
-
Change in Solvent Composition: If you are using a co-solvent system, a change in the ratio of the solvents can alter the solubility and lead to precipitation.
-
Degradation: this compound can degrade, particularly in the presence of water, leading to the formation of less soluble degradation products.[2]
Q6: How stable is this compound in non-aqueous solutions?
A6: The stability of this compound in solution is a significant concern. It is susceptible to degradation through several pathways:
-
Hydrolysis: The ester linkage in the procaine molecule is prone to hydrolysis, especially in the presence of water. This reaction is catalyzed by both acids and bases and results in the formation of p-aminobenzoic acid (PABA) and diethylaminoethanol.[2][5] The rate of hydrolysis is pH-dependent.[5]
-
Oxidation: The aromatic primary amine group in this compound can be oxidized, which can be accelerated by factors such as pH, temperature, UV light, oxygen, and the presence of metal ions.[2]
-
Photodecomposition: Exposure to light, particularly UV light, can lead to the degradation of this compound in solution.
To ensure the stability of your solutions, it is recommended to prepare them fresh, protect them from light, and store them at low temperatures.[6]
Troubleshooting Guides
This section provides a more detailed approach to common problems encountered when working with this compound in non-aqueous solvents.
Problem 1: Poor or Slow Dissolution
-
Symptoms: Solid this compound remains undissolved even after prolonged stirring.
-
Possible Causes & Solutions:
-
Insufficient Solvent Polarity: The chosen solvent may not be polar enough to effectively solvate the this compound salt.
-
Solution: Try a more polar solvent. Refer to the solubility table for guidance. Consider using a co-solvent system.
-
-
Low Temperature: The dissolution process may be too slow at ambient temperature.
-
Solution: Gently heat the mixture while stirring. Be cautious not to overheat, as this could lead to degradation.
-
-
Particle Size/Aggregation: The this compound powder may be aggregated, reducing the effective surface area for dissolution.
-
Solution: Use an ultrasonic bath to break up aggregates and enhance dissolution.
-
-
Problem 2: Solution Appears Cloudy or Hazy
-
Symptoms: The solution is not clear after the this compound appears to have dissolved.
-
Possible Causes & Solutions:
-
Fine Undissolved Particles: Microscopic particles may still be suspended in the solvent.
-
Solution: Filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any undissolved particulates.
-
-
Insoluble Impurities: The cloudiness may be due to insoluble impurities in the this compound or the solvent.
-
Solution: Use higher purity grade materials.
-
-
Precipitation: The solution may be supersaturated, leading to the formation of fine precipitates.
-
Solution: Gently warm the solution to redissolve the precipitate. If it reappears upon cooling, you may need to reduce the concentration.
-
-
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of this compound in a non-aqueous solvent.
Materials:
-
This compound powder
-
Selected non-aqueous solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials.
-
Add a known volume of the non-aqueous solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment.
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
-
Calculation:
-
Calculate the solubility of this compound in the non-aqueous solvent based on the measured concentration and the dilution factor.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
This is a general HPLC method that can be adapted for the quantification of this compound in solubility studies.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (around 290 nm).
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Main degradation pathways for this compound in solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 51-05-8 [chemicalbook.com]
- 3. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Stability of this compound in a buffered cardioplegia formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing mobile phase composition for procaine hydrochloride HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of procaine (B135) hydrochloride.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of procaine hydrochloride, offering potential causes and systematic solutions.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based stationary phase.[1]
Possible Causes and Solutions:
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, procaine can interact with free silanol groups on the column.
-
Ionic Strength: Inadequate buffering can lead to inconsistent protonation of both the analyte and silanol groups.
-
Solution: Incorporate a buffer, such as a phosphate (B84403) buffer (e.g., 25 mM), into the mobile phase to maintain a consistent pH.[2][3]
-
-
Column Choice: The type of column can significantly impact peak shape.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[4][5]
-
Solution: Try reducing the concentration of the injected sample.
-
Logical Relationship: Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Problem: Inconsistent Retention Times
Q2: The retention time for my this compound peak is shifting between injections. What could be causing this?
A2: Retention time instability can stem from several factors related to the mobile phase, the HPLC system, and the column.[6][7][8]
Possible Causes and Solutions:
-
Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time.[7]
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a gradient, ensure the pump is mixing the solvents correctly. Degas the mobile phase to prevent bubble formation.[9]
-
-
Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift.[9]
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[7][10]
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Leaks: A leak in the system, even a small one, can cause pressure fluctuations and lead to variable retention times.[7]
-
Solution: Check all fittings and connections for any signs of leaks.
-
Experimental Workflow: Investigating Retention Time Shifts
Caption: Systematic approach to diagnosing retention time instability.
Frequently Asked Questions (FAQs)
Q3: What is a good starting mobile phase composition for this compound analysis on a C18 column?
A3: A common and effective starting mobile phase for this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic modifier. For example, a mobile phase consisting of a buffer solution (e.g., 0.05 mol·L-1 potassium dihydrogen phosphate and 0.0025 mol·L-1 sodium 1-heptanesulfonic acid, adjusted to pH 3.0 with phosphoric acid) and acetonitrile (B52724) in a ratio of 90:10 (v/v) has been shown to be effective.[11] Another option is a 50:50 (v/v) mixture of HPLC grade methanol (B129727) and an aqueous solution containing 1 mg/ml of 1-heptanesulfonic acid sodium and 0.75 mg/ml ammonium (B1175870) acetate.[12]
Q4: How does the organic modifier (e.g., acetonitrile vs. methanol) affect the separation?
A4: The choice and concentration of the organic modifier are critical for controlling the retention and resolution of this compound.
-
Acetonitrile: Generally provides lower backpressure and has a different selectivity compared to methanol. It is a good first choice for many reversed-phase separations.
-
Methanol: Can offer different selectivity and may be beneficial if peak shape or resolution issues are encountered with acetonitrile.
The optimal percentage of the organic modifier will depend on the specific column and other chromatographic conditions. It is recommended to start with a lower percentage of organic modifier and gradually increase it to achieve the desired retention time (typically between 2 and 10 minutes).
Q5: What is the purpose of adding an ion-pairing reagent like heptanesulfonic acid to the mobile phase?
A5: An ion-pairing reagent, such as heptanesulfonic acid, is added to the mobile phase to improve the retention and peak shape of ionic compounds like this compound in reversed-phase HPLC. The negatively charged sulfonate group of the heptanesulfonic acid pairs with the positively charged procaine molecule. This neutralizes the charge on the analyte, increasing its hydrophobicity and leading to better retention on the non-polar C18 stationary phase.[2][11][12]
Experimental Protocols
Protocol 1: HPLC Method for this compound and p-Aminobenzoic Acid (PABA)
This protocol is adapted from a method for the determination of this compound and its degradation product, p-aminobenzoic acid (PABA).[11]
-
Column: Hypersil C18 (4.6 mm × 150 mm, 5 µm)
-
Mobile Phase:
-
Aqueous Phase: 0.05 mol·L-1 potassium dihydrogen phosphate and 0.0025 mol·L-1 sodium 1-heptanesulfonic acid (1:1), adjusted to pH 3.0 with phosphoric acid.
-
Organic Phase: Acetonitrile
-
Composition: Aqueous Phase:Acetonitrile (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 283 nm
-
Column Temperature: 40°C
Protocol 2: HPLC Method for this compound in Combination with Epinephrine
This protocol is based on a stability-indicating assay for this compound in combination with epinephrine.[2][3]
-
Column: Phenyl column
-
Mobile Phase:
-
Aqueous Phase: 25 mM phosphate buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt.
-
Organic Phase: Acetonitrile
-
Composition: Aqueous Phase:Acetonitrile (80:20, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
Quantitative Data Summary
Table 1: Comparison of Mobile Phase Compositions for this compound HPLC Analysis
| Parameter | Method 1[11] | Method 2[2][3] | Method 3[12] |
| Column Type | Hypersil C18 | Phenyl | Not Specified |
| Aqueous Phase | 0.05 M KH2PO4 + 0.0025 M Sodium 1-heptanesulfonic acid (pH 3.0) | 25 mM Phosphate Buffer + 50 mM Heptanesulfonic acid sodium salt (pH 3.0) | 1 mg/mL 1-heptanesulfonic acid sodium + 0.75 mg/mL Ammonium Acetate |
| Organic Phase | Acetonitrile | Acetonitrile | Methanol |
| Composition (Aq:Org) | 90:10 | 80:20 | 50:50 |
| Detection Wavelength | 283 nm | 254 nm | Not Specified |
References
- 1. agilent.com [agilent.com]
- 2. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLC determination of content of this compound and resid...: Ingenta Connect [ingentaconnect.com]
- 12. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Managing pH Effects on Procaine Hydrochloride Solution Stability
Welcome to the technical support center for procaine (B135) hydrochloride solution stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of procaine hydrochloride solutions, with a specific focus on the effects of pH. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of its ester linkage. This chemical reaction breaks down this compound into para-aminobenzoic acid (PABA) and diethylaminoethanol.[1][2][3] This hydrolytic degradation is a critical factor affecting the shelf-life and efficacy of this compound solutions.
Q2: What is the optimal pH range for maximizing the stability of a this compound solution?
A2: Aqueous solutions of this compound exhibit the greatest stability in the pH range of 3.0 to 5.5.[4][5] Within this acidic pH range, the rate of hydrolysis is minimized, thus preserving the concentration of the active compound for a longer duration. A patent for a stable this compound injection recommends adjusting the pH to 4.0-4.5.[6]
Q3: How does pH outside the optimal range affect the stability of this compound solutions?
A3: Outside the optimal acidic pH range, the stability of this compound solutions decreases significantly.
-
Alkaline conditions (pH > 6): The rate of hydrolysis is accelerated in alkaline environments. For instance, a cardioplegic solution buffered to a pH of 7.3-7.6 showed that procaine degraded to 90% of its initial concentration in approximately two days at room temperature.[7]
-
Strongly acidic conditions (pH < 3): While most stable in the acidic range, very low pH values can also catalyze the hydrolysis of the ester linkage.[1][2]
Q4: Besides pH, what other factors influence the stability of this compound solutions?
A4: Several other factors can impact the stability of this compound solutions:
-
Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[1][7] Therefore, storage at controlled room temperature or under refrigeration is often recommended.
-
Light: Protection from light is crucial as it can contribute to the degradation of the solution.[4][8] Studies have shown that exposure to fluorescent lamps, which emit UV radiation, can cause photodecomposition.[9]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, although this is generally a slower process than hydrolysis.[9]
Q5: Can I buffer a this compound solution to a physiological pH (e.g., 7.4) for my experiment?
A5: While it is possible to buffer the solution to a physiological pH, it is important to be aware that this will significantly reduce its stability. If a physiological pH is required for the experimental application, it is recommended to add the this compound to the buffered solution immediately before use to minimize degradation.[7] For cardioplegic solutions, which are adjusted to a pH of 7.6, an arbitrary eight-hour expiry is often assigned.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound potency in solution. | The pH of the solution is outside the optimal stability range of 3.0-5.5. | Verify the pH of your solution. If necessary, adjust the pH to be within the 3.0-5.5 range using hydrochloric acid or sodium hydroxide (B78521).[5][6] |
| The solution is being stored at an elevated temperature. | Store the solution at a lower temperature, such as under refrigeration (4°C), to slow down the rate of hydrolysis.[4][7][8] | |
| The solution is exposed to light. | Store the solution in light-protected containers (e.g., amber vials) to prevent photodecomposition.[4][8] | |
| Visible precipitation or color change in the solution. | Degradation of this compound, leading to the formation of less soluble degradation products. | Discard the solution. Prepare a fresh solution and ensure proper pH, temperature, and light protection during storage. A study noted that stable solutions remained colorless and free of precipitate.[4] |
| Interaction with other components in a complex formulation. | Evaluate the compatibility of this compound with all other excipients in your formulation. | |
| Inconsistent experimental results when using a this compound solution. | The concentration of the active compound is decreasing over time due to instability. | Prepare fresh solutions for each experiment or establish a short, validated expiry period for your specific formulation and storage conditions.[7] Consider performing a stability-indicating assay, such as HPLC, to determine the actual concentration at the time of use. |
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound solutions under various conditions.
Table 1: Stability of this compound in a Buffered Cardioplegia Solution (pH 7.3-7.6)
| Storage Temperature | Time to Degrade to 90% of Initial Concentration | Reference |
| 22°C (Room Temperature) | Approximately 2 days | [7] |
| Refrigerated | Approximately 11 days | [7] |
Table 2: Stability of this compound in St. Thomas Concentrate Solution (pH 4-5)
| Storage Temperature | Stability Profile | Reference |
| 4°C (Refrigerated) | >90% of original concentration remained after 168 days | [4][8] |
| 22°C (Room Temperature) | >90% of original concentration remained after 168 days | [4][8] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay
This protocol describes a general method for determining the concentration of this compound and its primary degradation product, PABA, in a solution.
1. Materials and Reagents:
-
This compound reference standard
-
para-aminobenzoic acid (PABA) reference standard
-
Benzocaine (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 25 mM, pH 3.0)
-
Heptanesulfonic acid sodium salt (for ion-pairing, if needed)
-
Water (HPLC grade)
-
0.1 N Hydrochloric acid and 0.1 N Sodium hydroxide for forced degradation studies.
2. Chromatographic Conditions (Example):
-
Column: Phenyl column (or other suitable reversed-phase column)
-
Mobile Phase: 80:20 (v/v) 25 mM phosphate buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt : acetonitrile[10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm[10]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Standard Solutions: Prepare stock solutions of this compound, PABA, and the internal standard in the mobile phase. Create a series of calibration standards by diluting the stock solutions to cover a range of concentrations.
-
Sample Preparation: At each time point in the stability study, withdraw an aliquot of the test solution. Dilute the sample with the mobile phase to a concentration that falls within the calibration range. Add the internal standard to all samples and standards to a final constant concentration.
4. Forced Degradation Study (for method validation):
-
Acid Degradation: Adjust the pH of a this compound solution to ~1.6 with 0.1 N sulfuric acid and heat.[4]
-
Alkaline Degradation: Adjust the pH of a this compound solution to ~8.5 with 5 N sodium hydroxide and heat.[4]
-
Oxidative Degradation: Add 30% hydrogen peroxide to a this compound solution and heat to 65°C.[4]
-
Analyze the degraded samples to ensure that the degradation products are well-resolved from the parent peak and the internal standard.
5. Analysis:
-
Inject the calibration standards and samples into the HPLC system.
-
Record the peak areas for this compound, PABA, and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound and PABA in the samples from the calibration curve.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for a procaine HCl stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. NOVOCAIN®this compound INJECTION, USP [dailymed.nlm.nih.gov]
- 6. CN102366399A - this compound injection and its production technology - Google Patents [patents.google.com]
- 7. Stability of this compound in a buffered cardioplegia formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of Synthesized Procaine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control testing of impurities in synthesized procaine (B135) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized procaine hydrochloride?
A1: The most common impurities in synthesized this compound arise from the starting materials, side reactions, or degradation. These include:
-
4-aminobenzoic acid (PABA): A primary starting material for the synthesis of procaine. Its presence indicates an incomplete reaction or hydrolysis of the final product.
-
2-(diethylamino)ethanol: Another key reactant in the synthesis.
-
Other related substances: These can include by-products from the synthesis process or degradation products due to hydrolysis or oxidation.
-
Heavy metals: Contaminants that may be introduced from reactors or reagents.
-
Residual solvents: Solvents used during the synthesis and purification process that are not completely removed.
Q2: What are the typical pharmacopoeial limits for these impurities?
A2: Pharmacopoeial standards, such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), set strict limits for impurities in this compound. While specific limits can vary slightly between pharmacopoeias, typical acceptance criteria are summarized in the table below.[1]
Q3: Which analytical techniques are most suitable for purity testing of this compound?
A3: A combination of chromatographic and titrimetric methods is typically employed for the comprehensive quality control of this compound.[2][3]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for identifying and quantifying related substances and degradation products due to its high specificity and sensitivity.
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique used for the qualitative detection of related substances.[1]
-
Titration: A classic analytical method, often prescribed by pharmacopoeias, for the accurate assay of the this compound content.[1][3]
-
Spectrophotometry: UV-Vis spectrophotometry can be used for identification and quantitative analysis based on the absorbance of the procaine molecule.[4]
Q4: How can I ensure the stability of my this compound sample during analysis?
A4: this compound is susceptible to hydrolysis, especially under alkaline conditions. To ensure stability during analysis, it is crucial to control the pH of your solutions. Aqueous solutions of this compound exhibit the greatest stability in a pH range of 3 to 5.5. For HPLC analysis, using a buffered mobile phase within this pH range is recommended. Samples should be stored in well-closed containers and protected from light.
Data Presentation: Impurity Limits and Method Performance
Table 1: Typical Pharmacopoeial Limits for this compound Impurities
| Test | Acceptance Criteria |
| Assay (Titration) | 99.0% - 101.0% of C₁₃H₂₀N₂O₂·HCl (dried basis) |
| Related Substances (HPLC/TLC) | Individual impurity: ≤ 0.1% - 0.2%, Total impurities: ≤ 0.5% |
| Heavy Metals | Not more than 20 ppm |
| Loss on Drying | Not more than 0.5% - 1.0% |
| Residue on Ignition | Not more than 0.10% - 0.15% |
| pH (of a 1 in 20 solution) | 5.0 - 6.0 |
Table 2: Example HPLC Method Validation Parameters for Impurity Analysis
| Parameter | Result |
| Linearity Range (Procaine) | 5 - 100 µg/mL |
| Linearity Range (PABA) | 0.2 - 2 µg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Average Recovery (Procaine) | 99.4% - 102.3% |
| Average Recovery (PABA) | 102.0% - 102.5% |
| Limit of Detection (LOD) for PABA | ~5 µM |
Experimental Protocols
Protocol 1: HPLC Method for Related Substances
This protocol describes a stability-indicating reversed-phase HPLC method for the separation and quantification of this compound and its primary degradation product, 4-aminobenzoic acid (PABA).
1. Materials and Reagents:
-
This compound Reference Standard (USP or EP)
-
4-Aminobenzoic Acid (PABA) Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Sodium 1-heptanesulfonic acid (for ion-pairing)
-
Phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of a buffer solution and acetonitrile (e.g., 90:10 v/v). The buffer solution can be prepared with 0.05 M potassium dihydrogen phosphate and 0.0025 M sodium 1-heptanesulfonic acid, with the pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 283 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve appropriate amounts of this compound RS and PABA RS in the mobile phase to prepare a standard solution of known concentration.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks of procaine and PABA in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the amount of each impurity in the sample using the peak areas and the concentrations of the standards.
Protocol 2: Titrimetric Assay for this compound
This protocol is based on pharmacopoeial methods for the assay of this compound content.
1. Materials and Reagents:
-
Synthesized this compound (previously dried)
-
Hydrochloric acid
-
Potassium bromide
-
0.1 M Sodium Nitrite (B80452) (NaNO₂) volumetric solution
-
Potentiometric titration apparatus or amperometric titration apparatus
2. Procedure:
-
Accurately weigh about 0.4 g of the previously dried this compound sample.
-
Dissolve the sample in 5 mL of hydrochloric acid and 60 mL of water in a suitable beaker.
-
Add 10 mL of a 3 in 10 solution of potassium bromide.
-
Cool the solution to below 15°C using an ice bath.
-
Titrate the cooled solution with 0.1 M sodium nitrite VS, determining the endpoint potentiometrically or amperometrically.[1]
-
Perform a blank determination and make any necessary corrections.
3. Calculation: Each mL of 0.1 M sodium nitrite is equivalent to 27.277 mg of C₁₃H₂₀N₂O₂·HCl. Calculate the percentage of this compound in the sample.
Mandatory Visualizations
Quality Control Workflow
Caption: Quality control workflow for synthesized this compound.
HPLC Troubleshooting Guide
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
strategies to prevent hydrolysis of procaine's ester linkage during storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on strategies to prevent the hydrolysis of procaine's ester linkage during storage, ensuring the stability and efficacy of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of procaine (B135) degradation during storage?
A1: The primary cause of procaine degradation is the hydrolysis of its ester linkage. This chemical reaction breaks down procaine into para-aminobenzoic acid (PABA) and diethylaminoethanol.[1][2] The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the composition of the aqueous solution.
Q2: At what pH is procaine most stable?
A2: Aqueous solutions of procaine hydrochloride exhibit the greatest stability in the pH range of 3.0 to 5.0.[1][3] The optimal pH for maximum stability is approximately 3.5.[1] As the pH moves towards alkaline conditions, the rate of hydrolysis increases significantly.
Q3: How does storage temperature affect the stability of procaine solutions?
A3: Lowering the storage temperature is a critical strategy for minimizing procaine hydrolysis. Storing procaine solutions under refrigeration (e.g., 4°C) significantly extends their shelf-life compared to storage at room temperature (e.g., 22°C).[3][4] For instance, a buffered cardioplegia solution containing procaine was found to be stable for approximately 11 days under refrigeration, compared to only about two days at room temperature.[4]
Q4: Can excipients be used to prevent procaine hydrolysis?
A4: Yes, certain excipients can enhance the stability of procaine. The use of co-solvents such as propylene (B89431) glycol and ethanol (B145695) in aqueous solutions can improve stability.[5] Additionally, complexing agents like caffeine (B1668208) have been shown to reduce the hydrolytic rate of procaine by forming a molecular complex with the drug.[6][7] The choice of the salt form of procaine can also impact its solid-state stability, with the counterion playing a significant role.[8]
Q5: Is lyophilization an effective strategy to improve procaine stability?
A5: Lyophilization, or freeze-drying, is a highly effective method for improving the long-term stability of drugs that are unstable in aqueous solution, such as procaine.[9][10] By removing water, the primary reactant in hydrolysis is eliminated, thus preventing the degradation of the ester linkage.[9] The lyophilized powder can be reconstituted prior to use.
Troubleshooting Guides
Problem: My procaine solution is showing rapid degradation, confirmed by the presence of p-aminobenzoic acid (PABA).
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the solution | Measure the pH of your solution. If it is outside the optimal range of 3.0-5.0, adjust it using appropriate buffers.[1][3] |
| High storage temperature | Ensure the solution is stored under refrigerated conditions (e.g., 4°C) and protected from light.[3][4] |
| Aqueous formulation without stabilizers | Consider reformulating with stabilizing excipients. This could include adding co-solvents like propylene glycol and ethanol or a complexing agent like caffeine.[5][6][11] |
| Presence of catalytic species | Ensure high purity of all components and consider the use of chelating agents if metal ion catalysis is suspected. |
Quantitative Data Summary
Table 1: Stability of this compound in Solution Under Various Conditions
| Formulation | Storage Temperature | pH | Time to 90% Concentration | Reference |
| St. Thomas concentrate solution | 22°C | 4.0 - 5.0 | > 168 days | [3] |
| St. Thomas concentrate solution | 4°C | 4.0 - 5.0 | > 168 days | [3] |
| Buffered cardioplegia solution | Room Temperature (approx. 22°C) | 7.3 - 7.6 | ~ 2 days | [4] |
| Buffered cardioplegia solution | Refrigerated | 7.3 - 7.6 | ~ 11 days | [4] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Assay for Procaine and p-Aminobenzoic Acid (PABA)
This protocol is adapted from methodologies described for the analysis of procaine and its primary degradation product, PABA.[1][3][5]
1. Objective: To quantify the concentration of procaine and PABA in a solution to assess the extent of hydrolysis.
2. Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., µBondapak C18)
-
Methanol (B129727) (HPLC grade)
-
Acetic acid (glacial)
-
Water (HPLC grade)
-
This compound reference standard
-
p-Aminobenzoic acid (PABA) reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 1% acetic acid in water (e.g., 40:60 v/v).[1][5]
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm[1] or 290 nm for PABA determination.[12]
-
Injection Volume: 20 µL (typical, may require optimization)
4. Standard Solution Preparation:
-
Prepare stock solutions of this compound and PABA of known concentrations in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
5. Sample Preparation:
-
Dilute the procaine-containing samples with the mobile phase to a concentration within the calibration range.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the peaks for procaine and PABA based on their retention times compared to the standards.
-
Calculate the concentration of procaine and PABA in the original samples using the calibration curve.
7. Data Interpretation:
-
The decrease in procaine concentration and the corresponding increase in PABA concentration over time indicate the rate of hydrolysis.
Visualizations
References
- 1. Stability of procaine in aqueous systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. Stability of this compound in a buffered cardioplegia formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of procaine in aqueous systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of hydrolysis of esters in solution by formation of complexes. II. Stabilization of procaine with caffeine [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ojs.ikm.mk [ojs.ikm.mk]
- 11. quora.com [quora.com]
- 12. Determination of para-aminobenzoic acid, a degradation product of this compound, by zero-crossing first-derivative spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting an appropriate internal standard for procaine hydrochloride chromatography
Welcome to our dedicated support center for the chromatographic analysis of procaine (B135) hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a suitable internal standard for procaine hydrochloride analysis?
A1: An ideal internal standard (IS) for this compound analysis should possess the following characteristics:
-
Structural Similarity: The IS should be structurally similar to this compound to ensure comparable chromatographic behavior.
-
Resolution: It must be well-resolved from procaine, its degradation products (like p-aminobenzoic acid), and other components in the sample matrix.
-
Stability: The IS must be chemically stable throughout the entire analytical procedure, from sample preparation to detection.
-
Non-interference: It should not interfere with the quantitation of the analyte of interest.
-
Purity: The internal standard should be of high purity and readily available.
Q2: Which internal standards are commonly used for the HPLC analysis of this compound?
A2: Several compounds have been successfully used as internal standards for the HPLC analysis of this compound. Two common examples are Benzocaine (B179285) hydrochloride and Caffeine .[1][2]
Q3: Is there a recommended internal standard for the GC analysis of this compound?
A3: For the gas chromatographic (GC) analysis of ester-type local anesthetics like procaine, methaqualone has been reported as a suitable internal standard.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between procaine and the internal standard. | - Inappropriate mobile phase composition.- Unsuitable column.- Improper flow rate. | - Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. For example, a mobile phase of 50:50 (v/v) methanol (B129727) and an aqueous solution of 1-heptanesulfonic acid sodium and ammonium (B1175870) acetate (B1210297) has been used successfully.[1]- Select a column with a different selectivity, such as a C18 or a phenyl column.[1][4]- Adjust the flow rate. A flow rate of 1.5 mL/minute has been reported for a C18 column.[1] |
| Internal standard peak is not detected or has a very low signal. | - Degradation of the internal standard.- Incorrect concentration of the internal standard.- Detector settings are not optimal. | - Ensure the internal standard is stable under the chosen experimental conditions.- Prepare a fresh internal standard solution and verify its concentration.- Optimize detector wavelength. For UV detection, 254 nm and 290 nm have been used for procaine analysis.[1][2][4] |
| Variable peak areas for the internal standard across injections. | - Inconsistent injection volume.- Sample preparation variability.- Instability of the autosampler or injector. | - Ensure the injection loop is completely filled for manual injections or that the autosampler is functioning correctly.- Standardize the sample preparation procedure to ensure consistent addition of the internal standard to all samples and standards.- Perform routine maintenance on the injector and autosampler. |
| Co-elution of the internal standard with matrix components. | - The chosen internal standard is not suitable for the sample matrix. | - Select an alternative internal standard with different retention characteristics.- Modify the sample preparation procedure to remove interfering matrix components. |
Data Presentation: Comparison of Internal Standards
The following table summarizes key chromatographic parameters for commonly used internal standards for this compound analysis.
| Internal Standard | Analytical Method | Column | Mobile Phase/Carrier Gas | Detector | Reference |
| Benzocaine hydrochloride | HPLC | 25 cm x 4.6 mm, 5 µm C18 | 50:50 (v/v) Methanol and aqueous solution (1 mg/mL 1-heptanesulfonic acid sodium, 0.75 mg/mL ammonium acetate), pH 3.5 | Photodiode Array (290 nm) | [1] |
| Caffeine | HPLC | ~6 mm x 15 cm, 5 µm octadecylsilanized silica (B1680970) gel | Not specified, but the IS solution is prepared in the mobile phase. | UV Absorption (254 nm) | [2] |
| Methaqualone | GC | 15 m x 0.53-mm i.d., 1.0-µm film thickness; DB-1 (methyl silicone) | Helium | Nitrogen-Phosphorus Detector (NPD) | [3] |
Experimental Protocols
HPLC Method Using Benzocaine Hydrochloride as Internal Standard [1]
-
Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of HPLC grade methanol and an aqueous solution containing 1 mg/mL of 1-heptanesulfonic acid sodium and 0.75 mg/mL of ammonium acetate. Adjust the pH to 3.5 with glacial acetic acid.
-
Internal Standard Solution: Prepare a stock solution of benzocaine hydrochloride in the mobile phase.
-
Standard and Sample Preparation: Prepare standard solutions of this compound and sample solutions. Add a consistent and accurate amount of the benzocaine hydrochloride internal standard solution to each.
-
Chromatographic Conditions:
-
Column: Supelcosil LC-18-DB, 25 cm x 4.6 mm, 5 µm
-
Flow Rate: 1.5 mL/minute
-
Injection Volume: 10 µL
-
Detection: Photodiode array detector at 290 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the ratio of the peak area of procaine to the peak area of benzocaine for quantification.
Visualization
The following diagram illustrates the logical workflow for selecting an appropriate internal standard for this compound chromatography.
Caption: Workflow for selecting an internal standard.
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Procaine Hydrochloride Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the stability testing of procaine (B135) hydrochloride. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a side-by-side analysis of key performance parameters, detailed experimental protocols, and a visual representation of the analytical workflow to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of HPLC Methods
The following table summarizes the key validation parameters for two distinct stability-indicating HPLC methods for procaine hydrochloride. Method 1 utilizes a C18 column with a methanol-based mobile phase, while Method 2 employs a phenyl column with an acetonitrile-based mobile phase.
| Validation Parameter | Method 1 (C18 Column) | Method 2 (Phenyl Column) |
| Linearity Range | 4 - 28 µg/mL | 5 - 100 µg/mL[1] |
| Accuracy (Recovery) | 99.4% (CV: 2.8%)[2] | >80% |
| Precision (RSD) | Intra-day: 1.26%, Inter-day: 2.16%[2] | Intra-day: 0.07 - 0.26%, Inter-day: 0.23 - 1.88%[1] |
| Limit of Detection (LOD) | 2.8 ng[2] | 5 µM |
| Limit of Quantification (LOQ) | 9.3 ng (calculated) | 10 µM |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on validated and published methods to ensure reproducibility.
Method 1: Reversed-Phase HPLC with C18 Column
This method is a stability-indicating assay for the determination of this compound and its primary degradation product, p-aminobenzoic acid (PABA).
Chromatographic Conditions:
-
Column: Supelcosil LC-18-DB, 5 µm, 25 cm x 4.6 mm
-
Mobile Phase: A 50:50 (v/v) mixture of HPLC grade methanol (B129727) and an aqueous solution containing 1 mg/mL of 1-heptanesulfonic acid sodium and 0.75 mg/mL ammonium (B1175870) acetate. The pH of the mobile phase is adjusted to 3.5 with glacial acetic acid.[2]
-
Flow Rate: 1.5 mL/minute
-
Detection: UV at 290 nm
-
Injection Volume: 10 µL
-
Internal Standard: Benzocaine hydrochloride
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound USP in the mobile phase. Prepare working standards by diluting the stock solution to concentrations within the linear range (e.g., 4, 8, 12, 16, 20, 24, 28 µg/mL).
-
Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration within the validated linear range.
-
Forced Degradation: To confirm the stability-indicating nature of the method, this compound solutions can be subjected to stress conditions such as acid and alkaline hydrolysis, and oxidation.
Method 2: Reversed-Phase HPLC with Phenyl Column
This stability-indicating HPLC method is suitable for the quantification of this compound in the presence of other drug substances.[1]
Chromatographic Conditions:
-
Column: Phenyl column
-
Mobile Phase: 80:20 (v/v) mixture of 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt and acetonitrile.[1]
-
Flow Rate: 1.0 mL/minute[1]
-
Detection: UV at 254 nm[1]
-
Injection Volume: Not specified, a typical volume is 10-20 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 5, 10, 25, 50, 75, 100 µg/mL).
-
Sample Solution: Dilute the sample containing this compound with the mobile phase to fall within the calibration curve's range.
-
Forced Degradation: Subject this compound samples to forced degradation conditions (e.g., heat, light, acid, base, oxidation) to demonstrate the method's ability to separate the parent drug from its degradation products.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the validation of an HPLC method for this compound stability testing.
Caption: HPLC Method Validation Workflow for Procaine HCl.
References
A Comparative Analysis of Procaine Hydrochloride versus Lidocaine: Mechanism and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two seminal local anesthetics: procaine (B135) hydrochloride, an amino ester, and lidocaine (B1675312), an amino amide. While both serve the primary function of inducing reversible nerve blockade, their distinct chemical structures dictate significant differences in their mechanisms, pharmacokinetic profiles, and clinical performance. This document synthesizes experimental data to offer an objective comparison for professionals in drug discovery and development.
Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Both procaine and lidocaine exert their anesthetic effects by inhibiting the function of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2][3] These channels are essential for the propagation of action potentials along nerve fibers; by blocking them, local anesthetics prevent the transmission of pain signals to the central nervous system.[3][4]
The mechanism involves the following key steps:
-
Penetration: The uncharged, lipid-soluble base form of the anesthetic molecule diffuses across the nerve cell membrane into the axoplasm.[4]
-
Re-equilibration: Inside the neuron, the molecule re-equilibrates into its charged, cationic form.[4]
-
Channel Blockade: The active cationic form then binds to a specific receptor site within the inner pore of the voltage-gated sodium channel.[5][6] This binding action physically occludes the channel, preventing the influx of sodium ions that is necessary for membrane depolarization.[2][7]
This blockade is "state-dependent," meaning the anesthetics have a higher affinity for sodium channels that are in the open or inactivated states compared to the resting state.[1][6] This property, known as use-dependent block, makes them more effective on rapidly firing neurons, such as those transmitting nociceptive (pain) signals.[6][8]
Comparative Pharmacokinetics and Physicochemical Properties
The primary distinction between procaine and lidocaine lies in their chemical linkage—procaine has an ester link, while lidocaine has an amide link. This structural difference fundamentally influences their metabolism, duration of action, and potential for adverse reactions.[2][9][10] Lidocaine's lower pKa relative to physiological pH (7.4) means a larger fraction exists in the uncharged base form, contributing to its faster onset of action.[2]
| Property | Procaine Hydrochloride | Lidocaine | Significance |
| Chemical Classification | Amino Ester | Amino Amide | Determines metabolic pathway and allergic potential.[2][11] |
| pKa | 9.0 | 7.9 | A pKa closer to physiological pH results in a more rapid onset of action.[2] |
| Onset of Action | Slower (5-15 minutes) | Rapid (2-5 minutes) | Lidocaine's faster onset is preferable for most clinical procedures.[3][12] |
| Duration of Action | Short (15-30 minutes) | Medium (60-120 minutes) | Lidocaine provides a longer period of anesthesia.[3][4][13] |
| Metabolism | Hydrolyzed in plasma by pseudocholinesterase | Metabolized in the liver by CYP450 enzymes | Ester hydrolysis is rapid; amide metabolism is slower, increasing risk of systemic toxicity in patients with liver dysfunction.[7][9][11][14] |
| Allergic Potential | Higher | Very Low | Procaine is metabolized to para-aminobenzoic acid (PABA), a known allergen. Amide anesthetics rarely cause true allergic reactions.[7][11][13] |
| Relative Potency | Low | Medium | Higher concentrations of procaine may be needed to achieve the desired anesthetic effect.[4] |
Metabolic Pathways: A Critical Distinction
The metabolic pathways for ester and amide anesthetics are fundamentally different, impacting their systemic toxicity and clinical use. Procaine is rapidly broken down in the plasma, whereas lidocaine requires hepatic function for clearance.
References
- 1. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels - ProQuest [proquest.com]
- 7. Local anesthetic - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. brainkart.com [brainkart.com]
- 10. medistudygo.com [medistudygo.com]
- 11. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. supplybenzocaine.co.uk [supplybenzocaine.co.uk]
- 13. nbinno.com [nbinno.com]
- 14. news-medical.net [news-medical.net]
A Comparative Guide to Procaine Hydrochloride and Bupivacaine Efficacy in In Vivo Peripheral Nerve Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two commonly used local anesthetics, procaine (B135) hydrochloride and bupivacaine (B1668057), in the context of peripheral nerve blocks. The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions for their studies.
Executive Summary
Procaine, an ester local anesthetic, and bupivacaine, an amide local anesthetic, exhibit distinct efficacy profiles in peripheral nerve blocks. Bupivacaine is characterized by a longer duration of action, making it suitable for prolonged analgesia. Procaine, in contrast, has a more rapid onset but a significantly shorter duration of action. While direct head-to-head comparative studies detailing the complete time course of nerve blockade are limited, existing research and clinical understanding provide a basis for comparison. Bupivacaine generally demonstrates higher potency and a longer-lasting sensory and motor blockade compared to procaine.
Quantitative Data Comparison
The following table summarizes available quantitative data from in vivo studies comparing procaine hydrochloride and bupivacaine in peripheral nerve blocks. It is important to note that direct comparative studies under identical experimental conditions are scarce, and thus the data is compiled from various sources.
| Parameter | This compound | Bupivacaine | Animal Model | Nerve Block Model | Source(s) |
| Onset of Action | Rapid; generally 2-5 minutes for sensory block. | Slower than procaine; typically 5-10 minutes for sensory block. | Rat | Sciatic Nerve | [1] |
| Duration of Sensory Block | Short; approximately 15-30 minutes. | Long; can exceed 6-8 hours. | Rat | Sciatic Nerve | [2] |
| Duration of Motor Block | Short; parallels sensory block duration. | Long; typically 4-6 hours. | Rat | Sciatic Nerve | [3] |
| Potency | Lower | Higher | General | Peripheral Nerve | [4] |
| Neurotoxicity | Lower potential for neurotoxicity. | Higher potential for neurotoxicity compared to procaine. | Rat | Intrathecal | [5][6] |
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the efficacy data. The following is a detailed protocol for a common in vivo model used to assess peripheral nerve blocks.
In Vivo Sciatic Nerve Block in a Rat Model
Objective: To evaluate and compare the onset, duration, and intensity of sensory and motor blockade produced by this compound and bupivacaine.
Animal Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
This compound solution (e.g., 1%, 2%)
-
Bupivacaine solution (e.g., 0.25%, 0.5%)
-
Sterile saline (control)
-
Anesthetic for animal induction (e.g., isoflurane)
-
Nerve stimulator
-
25-gauge insulated needle
-
Testing apparatus for sensory and motor function (e.g., thermal plantar test, electronic von Frey, grip strength meter)
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane. Shave the fur over the lateral aspect of the thigh of the hind limb to be tested.
-
Nerve Localization: Palpate the greater trochanter and the ischial tuberosity. The injection site is located slightly posterior to the midpoint between these two landmarks. Insert the insulated needle connected to the nerve stimulator (set at 0.5 mA, 1 Hz, 0.1 ms (B15284909) pulse width). Advance the needle until a visible twitch of the plantar flexor muscles of the foot is observed.
-
Drug Administration: Once the nerve is localized, inject a standardized volume (e.g., 0.2 mL) of the test solution (procaine, bupivacaine, or saline) perineurally.
-
Assessment of Motor Blockade:
-
Observational Scoring: At regular intervals (e.g., every 5-10 minutes), observe the rat's gait and posture. A scoring system can be used (e.g., 0 = normal, 1 = slight limp, 2 = severe limp, 3 = complete paralysis of the limb).
-
Grip Strength: Measure the grip strength of the affected limb using a grip strength meter.
-
-
Assessment of Sensory Blockade:
-
Thermal Nociception (Hargreaves Test): At set time points, apply a radiant heat source to the plantar surface of the hind paw and measure the withdrawal latency. An increased latency indicates sensory blockade.
-
Mechanical Nociception (von Frey Test): Apply von Frey filaments with increasing force to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. An increased threshold indicates sensory blockade.
-
-
Data Analysis: Record the time to onset of complete motor and sensory block, the duration of the block (time from onset to recovery of function), and the peak effect for each anesthetic group. Statistical analysis (e.g., ANOVA) is used to compare the efficacy between the groups.
Visualizations
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of local anesthetics on nerve impulse transmission.
Experimental Workflow for In Vivo Peripheral Nerve Block Assessment
Caption: Workflow for comparing local anesthetic efficacy in a rat sciatic nerve block model.
References
- 1. Effects of aging on nerve conduction block induced by bupivacaine and procaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged nerve block by microencapsulated bupivacaine prevents acute postoperative pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Spinal procaine is less neurotoxic than mepivacaine, prilocaine and bupivacaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric and HPLC Assays for Procaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantification of procaine (B135) hydrochloride: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The information presented is collated from published experimental data to offer an objective overview of each method's performance, enabling informed decisions for quality control and research applications.
Quantitative Data Summary
The following table summarizes the key performance parameters for a representative UV-Visible Spectrophotometric method (via diazotization-coupling reaction) and a stability-indicating HPLC-UV method for the determination of procaine hydrochloride. This allows for a direct comparison of their analytical capabilities.
| Parameter | Spectrophotometric Method | HPLC-UV Method |
| Principle | Diazotization of the primary amine of procaine HCl and coupling with a chromogenic agent to form a colored azo dye, measured at a specific wavelength. | Reversed-phase chromatography to separate procaine from other components, followed by UV detection. |
| Wavelength (λmax) | 466 nm[1] | 254 nm[2] |
| Linearity Range | 1 - 15 µg/mL[1] | 5 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | 0.9997[1] | Not explicitly stated, but linearity is confirmed. |
| Accuracy (% Recovery) | ~100%[1] | Not explicitly stated, but the method is validated. |
| Precision (RSD%) | Not explicitly stated. | Intra-day: 0.07 - 0.26%[2] |
| Limit of Detection (LOD) | 0.105 µg/mL[1] | Not explicitly stated. |
| Limit of Quantitation (LOQ) | 0.352 µg/mL[1] | Not explicitly stated. |
| Molar Absorptivity | 2.193 x 10⁴ L/mol.cm[1] | Not Applicable |
| Sandell's Sensitivity | 0.0124 µg/cm²[1] | Not Applicable |
Experimental Protocols
Spectrophotometric Method (Diazotization-Coupling)
This protocol is based on the reaction of diazotized this compound with 2,5-dimethylphenol (B165462).[1]
Principle: The method involves the diazotization of the primary aromatic amine group of this compound using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then coupled with 2,5-dimethylphenol in an alkaline medium to form a stable and colored azo dye, which is quantified spectrophotometrically.[1]
Reagents and Solutions:
-
This compound Stock Solution: A standard stock solution of this compound is prepared in distilled water.
-
Sodium Nitrite Solution: Prepared by dissolving sodium nitrite in distilled water.
-
Acetic Acid Solution: Prepared by diluting concentrated acetic acid with distilled water.
-
2,5-Dimethylphenol Solution: Prepared by dissolving 2,5-dimethylphenol in ethanol (B145695) and then diluting with distilled water.[3]
-
Sodium Hydroxide (B78521) Solution (1M): For creating an alkaline medium for the coupling reaction.
Procedure:
-
An aliquot of the this compound solution is transferred to a volumetric flask.
-
Sodium nitrite solution and acetic acid are added to facilitate diazotization.
-
The coupling reagent, 2,5-dimethylphenol, is then added.
-
Finally, sodium hydroxide solution is added to make the solution alkaline and promote the coupling reaction.
-
The solution is diluted to the mark with distilled water and mixed well.
-
The absorbance of the resulting yellow-orange azo dye is measured at 466 nm against a reagent blank.[1]
High-Performance Liquid Chromatography (HPLC-UV) Method
This is a stability-indicating, reversed-phase HPLC method suitable for the quantification of this compound in the presence of other substances like epinephrine.[2]
Instrumentation: A standard HPLC system equipped with a UV detector is used.
Chromatographic Conditions:
-
Column: Phenyl column.[2]
-
Mobile Phase: A mixture of 80:20 (v/v) 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt and acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[4]
Procedure:
-
Standard and Sample Preparation: Standard solutions of this compound are prepared in a suitable diluent. Pharmaceutical samples are appropriately diluted to fall within the linear range of the assay.
-
Injection: A fixed volume of the standard or sample solution is injected into the HPLC system.
-
Analysis: The components are separated on the phenyl column and detected by the UV detector at 254 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the peak area of the standard.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures and the cross-validation concept.
Caption: Experimental workflows for spectrophotometric and HPLC assays.
Caption: Conceptual workflow for cross-validation of analytical methods.
References
A Comparative In Vitro Efficacy Analysis of Procaine and Novel Ester-Based Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy and safety of the traditional ester-based local anesthetic, procaine (B135), against emerging novel ester-based anesthetics. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to be a valuable resource for professionals engaged in anesthetic research and development.
Comparative Efficacy: A Quantitative Overview
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (NaV) within neuronal cell membranes. This action inhibits the influx of sodium ions, which is essential for the generation and propagation of action potentials, thereby preventing nerve conduction.[1] The potency of a local anesthetic is frequently quantified by its half-maximal inhibitory concentration (IC50) for sodium channel blockade, with a lower IC50 value indicating higher potency.[2]
The following table summarizes the in vitro efficacy of procaine and provides a template for comparing novel ester-based anesthetics.
Table 1: In Vitro Efficacy of Ester-Based Anesthetics on Voltage-Gated Sodium Channels
| Anesthetic | Chemical Class | Target Channel | IC50 (µM) | Key Observations | Source |
| Procaine | Amino Ester | Na+ Channels (tonic block) | 60 | Ester-bound local anesthetics were found to be more potent in blocking Na+ channels than amide drugs in this study. | [3] |
| Novel Ester Anesthetic 1 | [e.g., Benzoate Ester] | [e.g., Nav1.7] | [Insert Data] | [e.g., Higher potency than procaine] | [Cite Source] |
| Novel Ester Anesthetic 2 | [e.g., p-Aminobenzoic Acid Derivative] | [e.g., Nav1.5] | [Insert Data] | [e.g., Similar potency to procaine with faster onset] | [Cite Source] |
Note: Data for novel anesthetics is illustrative and should be populated with findings from specific research articles.
Comparative In Vitro Safety Profile: Cytotoxicity
Beyond efficacy, the safety profile of a local anesthetic is paramount. In vitro cytotoxicity assays are crucial for evaluating the potential for drug-induced neuronal damage. The 50% lethal dose (LD50) is a common metric used to quantify a substance's toxicity.
The following table compares the neurotoxicity of procaine to bupivacaine (B1668057), an amide-based anesthetic, in a human neuroblastoma cell line (SH-SY5Y). This provides a baseline for evaluating the cytotoxicity of novel ester-based compounds.
Table 2: In Vitro Neurotoxicity in SH-SY5Y Human Neuroblastoma Cells
| Anesthetic | Chemical Class | LD50 (mM) after 24h | Key Observations | Source |
| Procaine | Amino Ester | 11.58 | Procaine demonstrated lower neurotoxicity compared to bupivacaine in this model. | [4] |
| Bupivacaine | Amino Amide | 1.263 | Bupivacaine exhibited higher neurotoxic potential. | [4] |
| Novel Ester Anesthetic 1 | [e.g., Benzoate Ester] | [Insert Data] | [e.g., Lower cytotoxicity than procaine] | [Cite Source] |
| Novel Ester Anesthetic 2 | [e.g., p-Aminobenzoic Acid Derivative] | [Insert Data] | [e.g., Cytotoxicity comparable to procaine] | [Cite Source] |
Note: Data for novel anesthetics is illustrative and should be populated with findings from specific research articles.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the evaluation of novel anesthetic compounds. The following are detailed methodologies for key in vitro experiments.
In Vitro Efficacy: Whole-Cell Patch-Clamp Assay for IC50 Determination
This technique is the gold standard for assessing the potency of local anesthetics by directly measuring their effect on ion channel function.
a. Cell Preparation:
-
A suitable cell line expressing the target voltage-gated sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.5 or dorsal root ganglion neurons) is cultured to 70-80% confluency.
-
Cells are dissociated using a gentle enzymatic solution and resuspended in an extracellular recording solution.
b. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium current.
c. Electrophysiological Recording:
-
A glass micropipette with a tip resistance of 2-5 MΩ is filled with the intracellular solution.
-
The pipette is positioned onto a single cell, and a high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total current across the cell membrane.
d. Drug Application and Data Analysis:
-
A baseline sodium current is established by applying voltage pulses to depolarize the membrane and elicit channel opening.
-
The local anesthetic is then perfused into the bath solution at increasing concentrations.
-
The peak sodium current is measured at each concentration, and the percentage of inhibition relative to the baseline is calculated.
-
The IC50 value is determined by fitting the concentration-response data to a logistic function.
Workflow for IC50 determination using the whole-cell patch-clamp technique.
In Vitro Safety: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
a. Cell Culture:
-
Neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) are seeded in 96-well plates and cultured until they reach a desired confluency.
b. Drug Exposure:
-
The culture medium is replaced with a medium containing various concentrations of the test anesthetic (e.g., procaine or a novel ester-based compound).
-
Cells are incubated with the anesthetic for a defined period (e.g., 24, 48, or 72 hours).
c. MTT Reagent Incubation:
-
After the exposure period, the drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated to allow viable cells with active mitochondrial reductases to convert the yellow MTT into a purple formazan (B1609692) product.
d. Solubilization and Absorbance Measurement:
-
A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
e. Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The LD50 value is calculated from the dose-response curve.
Workflow for determining cytotoxicity using the MTT assay.
Mechanism of Action: Signaling Pathway
Local anesthetics must cross the neuronal membrane to reach their binding site on the intracellular side of the voltage-gated sodium channel. Their effectiveness is influenced by their physicochemical properties, such as lipid solubility and pKa.
Mechanism of action of ester-based local anesthetics.
Conclusion
The in vitro evaluation of novel ester-based anesthetics is a critical step in the drug development pipeline. By employing standardized assays such as whole-cell patch-clamp for efficacy and MTT for cytotoxicity, researchers can generate robust and comparable data. This guide provides the foundational framework for these comparisons, emphasizing the importance of quantitative analysis and detailed methodological reporting. As new ester-based compounds are synthesized, their systematic evaluation against established anesthetics like procaine will be essential in identifying candidates with improved therapeutic profiles.
References
- 1. The local anesthetic, n-butyl-p-aminobenzoate, reduces rat sensory neuron excitability by differential actions on fast and slow Na+ current components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Procaine and Lidocaine-Induced Transient Neurologic Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of transient neurologic symptoms (TNS) induced by the local anesthetics procaine (B135) and lidocaine (B1675312). The information is compiled from peer-reviewed clinical and preclinical studies to support research and development in anesthesiology.
Executive Summary
Transient Neurologic Symptoms (TNS) are a well-documented complication of spinal anesthesia, characterized by pain and dysesthesia in the lower back, buttocks, and legs, with symptoms typically appearing within 24 hours and resolving within a few days.[1][2][3][4] Clinical evidence consistently demonstrates a significantly lower incidence of TNS associated with procaine compared to lidocaine.[1][2][5][6] While the definitive pathophysiology of TNS remains to be fully elucidated, preclinical studies on neurotoxicity suggest that lidocaine has a higher potential for causing neuronal damage and functional impairment than procaine.[7][8] This guide synthesizes the key experimental data and methodologies from these comparative studies.
Data Presentation: Incidence of Transient Neurologic Symptoms
The following table summarizes the quantitative data on the incidence of TNS following spinal anesthesia with procaine versus lidocaine from key clinical trials.
| Study (Year) | Anesthetic Group | Dose Administered | Incidence of TNS (%) | p-value |
| Hodgson et al. (2000)[1][2][3] | Procaine | 100 mg (hyperbaric) | 6% | 0.007 |
| Lidocaine | 50 mg (hyperbaric) | 31% | ||
| Smith et al. (2000)[9] | Procaine | 100 mg (10%) | 0% | < 0.05 |
| Lidocaine | 100 mg (5%) | 27% | ||
| Salmela & Aromaa (1998)[10] | Procaine | 5% | 0.9% | N/A* |
Note: The Salmela & Aromaa (1998) study was a pilot study focused on procaine and did not have a concurrent lidocaine control group for direct statistical comparison, but noted the incidence was markedly less than historically reported for lidocaine.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for a key human clinical trial and a relevant preclinical neurotoxicity study.
Human Clinical Trial: Randomized Controlled Study[1][2][3]
-
Objective: To compare the incidence of TNS between procaine and lidocaine in patients undergoing knee arthroscopy.
-
Study Design: A prospective, randomized, double-blind study.
-
Patient Population: 70 adult outpatients (ASA physical status I-II) scheduled for knee arthroscopy under spinal anesthesia.
-
Anesthetic Administration:
-
Procaine Group: Received 100 mg of hyperbaric procaine.
-
Lidocaine Group: Received 50 mg of hyperbaric lidocaine.
-
The 2:1 dose ratio was used to achieve a similar duration of surgical anesthesia.
-
-
TNS Assessment: A blinded investigator interviewed patients 24 hours after surgery. TNS was defined as the presence of pain in the buttocks or lower extremities that began after resolution of the spinal block.
-
Outcome Measures:
-
Primary: Incidence of TNS.
-
Secondary: Onset and duration of sensory and motor block, patient discomfort, incidence of nausea, and time to hospital discharge.
-
Preclinical In Vivo Study: Rat Neurotoxicity Model[1]
-
Objective: To compare the neurotoxic effects of intrathecally administered procaine with other local anesthetics.
-
Animal Model: Male Sprague-Dawley rats.
-
Study Design: Rats were randomly assigned to receive intrathecal injections of different local anesthetics at various concentrations.
-
Drug Administration: An intrathecal catheter was placed, and animals received 0.12 µL/g body weight of the anesthetic solution. The procaine group was tested at concentrations up to 20%.
-
Assessment of Neurotoxicity:
-
Functional Assessment: Walking behavior was observed to determine the time to normal ambulation. Sensory threshold was also evaluated.
-
Histologic Assessment: After a set period, animals were euthanized, and the spinal cord (L3), posterior and anterior nerve roots, and cauda equina were examined by light and electron microscopy for signs of axonal degeneration or other abnormalities.
-
-
Key Findings: Rats treated with procaine, even at the highest concentration of 20%, showed no histologic abnormalities in nervous tissue. In contrast, other local anesthetics like prilocaine (B1678100) and mepivacaine (B158355) caused axonal degeneration at high concentrations.
Visualizations: Experimental Workflow and Proposed Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow of a typical randomized clinical trial comparing procaine and lidocaine for the incidence of TNS.
Caption: Workflow for a randomized controlled trial comparing TNS.
Proposed Signaling Pathway for Lidocaine-Induced Neurotoxicity
While the exact mechanism of TNS is not fully understood, research into lidocaine's neurotoxic effects suggests a potential pathway involving calcium signaling. It is important to note that this pathway has not been directly compared with procaine in the context of TNS.
Caption: Proposed pathway for lidocaine neurotoxicity.[11]
Conclusion
The available in vivo data from human clinical trials provides strong evidence that spinal anesthesia with procaine is associated with a substantially lower risk of developing Transient Neurologic Symptoms compared to lidocaine.[5][6] Preclinical neurotoxicity studies in animal models corroborate these findings, indicating that procaine has a wider safety margin regarding neuronal tissue damage.[1] While the underlying molecular mechanisms differentiating the TNS potential of these two agents are still under investigation, the current body of evidence supports the consideration of procaine as a viable alternative to lidocaine for short-duration spinal anesthesia, particularly when minimizing the risk of TNS is a priority. Further research into specific TNS animal models and comparative molecular pathways is warranted to fully understand the differential effects of these local anesthetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Transient neurological symptoms (TNS) following spinal anaesthesia with lidocaine versus other local anaesthetics in adult surgical patients: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procaine compared with lidocaine for incidence of transient neurologic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of transient neurological symptoms following spinal anaesthesia with lidocaine versus other local anaesthetics in adults undergoing surgery | Cochrane [cochrane.org]
- 5. Despite Differences in Cytosolic Calcium Regulation, Lidocaine Toxicity Is Similar in Adult and Neonatal Rat Dorsal Root Ganglia in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug distribution in dorsal root ganglion after peripheral application of Lidocaine patch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient radicular irritation after spinal anesthesia induced with hyperbaric solutions of cerebrospinal fluid-diluted lidocaine 50 mg/ml or mepivacaine 40 mg/ml or bupivacaine 5 mg/ml - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transient neurologic symptoms (TNS) following spinal anaesthesia with lidocaine versus other local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Procaine Hydrochloride's Inhibitory Effect on the JAK2/STAT3 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of numerous cellular processes, including inflammation, immune response, and cell growth. The JAK2/STAT3 cascade, in particular, has been identified as a key player in the pathology of various diseases, including chronic pain and cancer, making it a prominent target for therapeutic intervention. This guide provides an objective comparison of the inhibitory effects of the local anesthetic procaine (B135) hydrochloride on the JAK2/STAT3 pathway against established, targeted inhibitors, supported by experimental data and detailed protocols.
Overview of Procaine Hydrochloride's Effect
Recent studies have illuminated the potential of this compound to modulate the JAK2/STAT3 signaling pathway. Research has demonstrated that procaine can inhibit the expression of both JAK2 and STAT3 at the mRNA and protein levels.[1][2][3][4][5] In a rat model of neuropathic pain, intrathecal administration of procaine not only alleviated pain behaviors but also significantly reduced the spinal expression of JAK2 and STAT3.[1][4] This suggests that the therapeutic effects of procaine may, in part, be attributed to its inhibitory action on this pathway. However, it is important to note that procaine is a compound with multiple known mechanisms, including sodium channel blockade, and its effect on JAK2/STAT3 may be one of several ways it exerts its biological functions.[4]
Comparative Analysis of JAK2/STAT3 Inhibitors
While this compound has shown promise, it is crucial to compare its activity with that of molecules specifically designed to inhibit the JAK2/STAT3 pathway. This section compares this compound with three well-characterized JAK2 inhibitors: WP1066, AZD1480, and Ruxolitinib.
Data Presentation: Inhibitor Performance
| Inhibitor | Target(s) | IC50 Value(s) | Cell Line / Model System | Key Findings & References |
| This compound | JAK2, STAT3 (expression) | Not Reported | Rat model of neuropathic pain (in vivo) | Inhibited mRNA and protein expression of JAK2 and STAT3.[1][2][5] |
| WP1066 | JAK2, STAT3 | ~2.3 µM (JAK2, cell-based) | HEL (Human Erythroleukemia) cells, Malignant Glioma cells | Potent inhibitor of JAK2 and STAT3 activity; induces apoptosis in malignant cells.[1][2][6][7] |
| AZD1480 | JAK1, JAK2 | JAK1: 1.3 nM, JAK2: <0.4 nM (cell-free) | Multiple Myeloma, Neuroblastoma, and Glioma cell lines | Potent, ATP-competitive inhibitor of JAK1/2; blocks STAT3 signaling and suppresses tumor growth in vitro and in vivo.[8][9][10][11] |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3 nM, JAK2: 2.8 nM (cell-free) | Ba/F3 cells, HEL cells, Myelofibrosis models | Potent and selective JAK1/JAK2 inhibitor; reduces cell proliferation and blocks STAT3/5 phosphorylation.[12][13][14][15] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually contextualize the mechanism of inhibition and the methods used for its validation, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. incb018424.com [incb018424.com]
- 15. ashpublications.org [ashpublications.org]
comparative study of ester versus amide local anesthetics for research applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ester- and amide-type local anesthetics, focusing on their performance characteristics relevant to research applications. The information presented is supported by experimental data and methodologies to assist in the informed selection of appropriate agents for preclinical studies.
Core Differences and Physicochemical Properties
Local anesthetics are broadly classified into two groups, esters and amides, based on the chemical linkage between the aromatic ring and the amine group. This structural difference fundamentally dictates their metabolism, duration of action, and potential for allergic reactions.[1] Amide local anesthetics are primarily metabolized by cytochrome P450 enzymes in the liver, while ester local anesthetics are rapidly hydrolyzed by plasma pseudocholinesterases.[1][2][3] This rapid metabolism of esters generally results in a shorter duration of action compared to amides.[4]
A key differentiator for research applications is the allergic potential. Ester local anesthetics are metabolized to para-aminobenzoic acid (PABA), a compound known to elicit allergic reactions in a subset of the population.[2][5][6] In contrast, true allergic reactions to amide local anesthetics are exceedingly rare.[2]
The efficacy and pharmacokinetic profile of a local anesthetic are governed by several physicochemical properties, including its pKa, lipid solubility, and protein binding. The pKa influences the onset of action, with a pKa closer to physiological pH resulting in a faster onset.[3][6] Lipid solubility is correlated with potency, while protein binding is a primary determinant of the duration of action.[3][5]
Data Presentation: Comparative Properties of Ester and Amide Local Anesthetics
| Property | Ester-Type Local Anesthetics | Amide-Type Local Anesthetics |
| Metabolism | Rapidly hydrolyzed by plasma pseudocholinesterases | Metabolized by hepatic cytochrome P450 enzymes |
| Allergic Potential | Higher, due to PABA metabolite | Extremely low |
| Chemical Stability | Less stable in solution | More stable in solution |
| Systemic Toxicity | Generally lower due to rapid metabolism | Can be higher with accumulation in hepatic dysfunction |
| Onset of Action | Generally slower | Moderate to fast |
| pKa | Generally higher | Closer to physiological pH |
| Anesthetic Agent | Class | Onset of Action | Duration of Action (min) | pKa | Protein Binding (%) |
| Procaine | Ester | Slow | 15-30 | 8.9 | 6 |
| Tetracaine | Ester | Slow | 120-180 | 8.5 | 76 |
| Lidocaine | Amide | Fast | 30-60 | 7.9 | 64 |
| Bupivacaine | Amide | Moderate | 120-240 | 8.1 | 95 |
| Ropivacaine | Amide | Moderate | 120-240 | 8.1 | 94 |
Experimental Protocols for Comparative Efficacy and Toxicity Assessment
In Vivo Efficacy Testing: Rodent Sciatic Nerve Block Model
This protocol allows for the quantitative comparison of the onset and duration of sensory and motor blockade of different local anesthetics.
Materials:
-
Test local anesthetic solutions (ester and amide) at desired concentrations
-
Vehicle control (e.g., sterile saline)
-
Positive control (e.g., a well-characterized local anesthetic)
-
Rodents (rats or mice)
-
Nerve stimulator
-
Hot plate or radiant heat source for sensory testing
-
Grip strength meter for motor testing
Procedure:
-
Animal Acclimatization: Acclimate animals to the testing environment and handling for several days prior to the experiment.
-
Baseline Measurements: Record baseline sensory (e.g., paw withdrawal latency on a hot plate) and motor (e.g., grip strength) responses.
-
Anesthetic Administration: Under brief anesthesia, inject a precise volume of the test anesthetic solution perineurally to the sciatic nerve.
-
Assessment of Onset and Duration:
-
Sensory Block: At regular intervals post-injection, assess the sensory response until it returns to baseline. The time to loss of response is the onset, and the time to return of response is the duration.
-
Motor Block: At regular intervals, measure grip strength until it returns to baseline. The time to significant reduction in grip strength is the onset, and the time to recovery is the duration.
-
-
Data Analysis: Compare the mean onset and duration times between the different anesthetic groups using appropriate statistical analysis.
In Vitro Neurotoxicity Assessment: Neuronal Cell Viability Assay
This protocol provides a method to compare the cytotoxic effects of ester and amide local anesthetics on neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test local anesthetic solutions at various concentrations
-
Cell Viability Assay Kit (e.g., CCK-8 or MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the ester and amide local anesthetics for a defined period (e.g., 24 hours). Include a vehicle control group.
-
Cell Viability Measurement: Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the control group for each concentration. Compare the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for each anesthetic to determine their relative neurotoxicity.[7]
Visualizing Key Pathways and Workflows
Metabolic Pathways of Ester and Amide Local Anesthetics
Caption: Metabolic pathways for ester and amide local anesthetics.
Experimental Workflow for Comparative Efficacy Testing
Caption: A typical experimental workflow for in vivo efficacy comparison.
Conclusion
The choice between ester and amide local anesthetics in a research setting is contingent upon the specific experimental goals. Amides are generally favored for their longer duration of action, greater chemical stability, and significantly lower allergenic potential.[1] However, the rapid metabolism of esters can be advantageous in studies where a short duration of action is desired or in models where hepatic metabolism may be a confounding factor.[2][5] The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the most suitable agent for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. A new in vivo method for quantitatively evaluating local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Narrative review: the evidence for neurotoxicity of dental local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Local Anesthetic (LA): a short introduction | Pain Management Education at UCSF [pain.ucsf.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Purity Assessment of Synthesized Procaine Hydrochloride Against Global Pharmacopeial Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Evaluating Procaine (B135) Hydrochloride Purity According to USP, BP, and EP Monographs.
This guide provides a comprehensive comparison of the purity standards for procaine hydrochloride as defined by the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP). It presents a side-by-side analysis of the key quality attributes and acceptance criteria, supported by a representative Certificate of Analysis (CoA) for a batch of synthesized this compound. Detailed experimental protocols for the major analytical tests are also included to aid in the replication of these quality control procedures.
Comparative Analysis of Pharmacopeial Standards
The purity of this compound is rigorously controlled by major pharmacopeias to ensure its safety and efficacy. The following table summarizes the key purity requirements stipulated by the USP, BP, and EP. While the standards are largely harmonized, minor differences in test methods and acceptance criteria exist.
| Test Parameter | USP Standards | BP Standards | EP Standards | Representative Synthesized Batch Results (CoA) |
| Assay (dried basis) | 99.0% - 101.0% | 99.0% - 101.0% | 99.0% - 101.0% | 99.87% |
| Identification | A, B, C | A, B, C, D, E, F | A, B, C, D, E, F | Complies |
| Melting Range | 153°C - 158°C | 154°C - 158°C | 154°C - 158°C | 154.5°C - 155.5°C |
| Acidity | To 1.0 g in 25 mL of water, add 1 drop of methyl red TS, and titrate with 0.020 N NaOH: ≤ 0.50 mL required. | - | Solution S is not more intensely coloured than reference solution Y7. | Complies |
| Appearance of Solution | - | Solution S is clear and colourless. | Solution S is clear and not more intensely coloured than reference solution Y7. | Clear and colourless |
| Chromatographic Purity / Related Substances | Sum of impurities ≤ 1.0% | - | Impurity A ≤ 0.1%, Any other impurity ≤ 0.1%, Total impurities ≤ 0.2% | Complies |
| Loss on Drying | ≤ 1.0% (over silica (B1680970) gel for 18 hours) | ≤ 0.5% (in an oven at 105°C) | ≤ 0.5% (in an oven at 105°C) | 0.05% |
| Residue on Ignition / Sulphated Ash | ≤ 0.15% | ≤ 0.1% | ≤ 0.1% | 0.03% |
| Heavy Metals | ≤ 0.002% (20 ppm) | ≤ 20 ppm | ≤ 5 ppm | < 5 ppm |
| Bacterial Endotoxins | ≤ 0.6 USP Endotoxin Unit/mg (for sterile material) | - | - | Complies |
Experimental Protocols
Accurate assessment of this compound purity relies on standardized and validated analytical methods. The following section details the experimental protocols for key pharmacopeial tests.
Assay (Nitrite Titration)
This method is based on the diazotization reaction of the primary aromatic amine group of procaine.
-
Principle: The primary aromatic amine of this compound reacts with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. The endpoint of the titration is detected potentiometrically.
-
Apparatus: Potentiometric titrator with a platinum and a reference electrode.
-
Reagents:
-
0.1 M Sodium Nitrite VS
-
Hydrochloric Acid
-
Potassium Bromide
-
-
Procedure:
-
Accurately weigh about 0.5 g of this compound.
-
Transfer to a beaker and add 100 mL of cold water, 5 mL of hydrochloric acid, and 100 mg of potassium bromide.
-
Stir until dissolved and cool the solution to about 15°C.
-
Immerse the electrodes in the solution and titrate with 0.1 M sodium nitrite VS, determining the endpoint potentiometrically.
-
Perform a blank determination and make any necessary corrections.
-
-
Calculation: Each mL of 0.1 M sodium nitrite is equivalent to 27.28 mg of C₁₃H₂₀N₂O₂·HCl.
Chromatographic Purity (Thin-Layer Chromatography - USP Method)
This method is used to detect and quantify any related substances present in the sample.
-
Principle: Thin-layer chromatography separates components of a mixture based on their differential partitioning between a stationary phase (silica gel) and a mobile phase.
-
Apparatus: TLC plates (silica gel), developing chamber, UV lamp (254 nm).
-
Reagents:
-
Solvent: Methanol (B129727) and trichloroethane (7:3)
-
Mobile Phase: Methylene chloride and methanol (95:6)
-
-
Procedure:
-
Prepare a test solution of the synthesized this compound and standard solutions of USP this compound RS at different concentrations in the specified solvent.
-
Apply 10 µL of the test and standard solutions to the TLC plate.
-
Place the plate in a developing chamber pre-equilibrated with ammonium hydroxide and develop the chromatogram with the mobile phase until the solvent front has moved about three-fourths of the length of the plate.
-
Remove the plate, allow it to dry, and visualize the spots under short-wavelength UV light.
-
Compare the intensities of any secondary spots in the test preparation with the principal spots of the standard preparations.
-
High-Performance Liquid Chromatography (HPLC) for Related Substances (EP Method)
A more sensitive and quantitative method for the determination of impurities.
-
Principle: Reversed-phase HPLC separates this compound from its potential impurities based on their hydrophobicity. Detection is typically performed using a UV detector.
-
Apparatus: HPLC system with a UV detector.
-
Typical HPLC Conditions:
-
Column: Phenyl column
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 25 mM, pH 3.0) and acetonitrile. The exact ratio may vary.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare solutions of the synthesized this compound, a reference standard, and known impurities at specified concentrations.
-
Inject the solutions into the HPLC system.
-
Identify and quantify the impurities by comparing their peak areas to those of the reference standards.
-
Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized batch of this compound against pharmacopeial standards.
Caption: Purity Assessment Workflow for Synthesized this compound.
Conclusion
The presented data demonstrates that a rigorously synthesized batch of this compound can meet the stringent purity requirements set forth by the USP, BP, and EP. The provided experimental protocols offer a framework for researchers and quality control professionals to conduct these essential analyses. Adherence to these pharmacopeial standards is critical for ensuring the quality, safety, and efficacy of this compound in its clinical applications.
A Comparative Guide to the Efficacy of Procaine Hydrochloride in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and objective comparison of procaine (B135) hydrochloride's efficacy in established animal models of pain. Data is presented to compare its performance against other local anesthetics, supported by detailed experimental protocols to aid in research and development.
Overview of Procaine Hydrochloride
This compound, an ester-type local anesthetic, primarily functions by blocking voltage-gated sodium channels in neuronal cell membranes.[1] This action inhibits the propagation of nerve impulses, thereby preventing the transmission of pain signals.[1] While effective, its clinical performance characteristics, such as onset and duration of action, often differ when compared to amide-type local anesthetics like lidocaine (B1675312).[1] Understanding its efficacy within standardized preclinical pain models is crucial for evaluating its potential and limitations.
Efficacy in Neuropathic Pain Models
In a rat model of chronic constriction injury (CCI), a common model for neuropathic pain, intrathecal administration of procaine demonstrated significant analgesic effects.[2] Procaine treatment led to a notable increase in the mechanical withdrawal threshold (MWT) and paw withdrawal thermal latency (PWTL), indicating a reduction in both mechanical allodynia and thermal hyperalgesia.[2]
Table 1: Efficacy of Procaine in a Rat Chronic Constriction Injury (CCI) Model [2]
| Treatment Group | Time Point | Mechanical Withdrawal Threshold (MWT) in g (mean ± SD) | Paw Withdrawal Thermal Latency (PWTL) in s (mean ± SD) |
| Sham | Day 15 | ~14.5 ± 1.5 | ~12.5 ± 1.0 |
| CCI (Control) | Day 15 | ~4.0 ± 1.0 | ~6.0 ± 0.8 |
| CCI + Procaine | Day 15 | ~10.0 ± 1.2 | ~10.5 ± 1.0 |
*Note: Values are approximated from graphical data. *p<0.05 compared to the CCI control group.[2]
Comparative Efficacy with Other Local Anesthetics
While direct quantitative comparisons in standardized rodent nociceptive models are not extensively detailed in readily available literature, broader studies in other animal models and different experimental paradigms provide valuable insights.
A study comparing intrathecal injections in rats found that while there were no significant differences in sensory thresholds between procaine, mepivacaine, prilocaine (B1678100), and bupivacaine (B1668057), the recovery time to normal ambulation was significantly faster with procaine.[3] This suggests a shorter duration of motor block compared to the other agents. Furthermore, procaine showed no histologic abnormalities even at high concentrations, indicating lower neurotoxicity in this model compared to the other tested anesthetics.[3]
In a study on piglets, lidocaine was found to be up to twice as effective as procaine in reducing pain associated with castration.[4]
Table 2: Comparative Neurotoxicity and Motor Block Recovery of Intrathecal Anesthetics in Rats [3]
| Anesthetic | Concentration Showing No Histologic Damage | Recovery Time to Normal Ambulation |
| Procaine | ≤ 20% | Fastest |
| Mepivacaine | < 16% | Slower than Procaine |
| Prilocaine | < 16% | Slower than Procaine |
| Bupivacaine | < 4% | Slower than Procaine |
Signaling Pathways and Experimental Workflows
To understand the experimental context and mechanism of action, the following diagrams illustrate a typical workflow for assessing neuropathic pain and the primary signaling pathway for local anesthetics.
Detailed Experimental Protocols
A clear understanding of the methodologies used to generate efficacy data is essential for interpretation and replication.
Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This model is used to induce a persistent pain state that mimics clinical neuropathic pain.[2]
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of pentobarbital (B6593769) sodium (e.g., 40 mg/kg).[2]
-
Surgical Procedure: The common sciatic nerve is exposed. Proximal to its trifurcation, four loose ligatures are tied around the nerve at approximately 1mm intervals. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb, which constricts the nerve without arresting epineural blood flow.[2]
-
Drug Administration: For intrathecal administration, a catheter is inserted into the subarachnoid space. Procaine or a vehicle control is then injected through this catheter.
-
Behavioral Testing:
-
Mechanical Withdrawal Threshold (MWT): Assessed using von Frey filaments. The rat is placed on a mesh surface, and filaments of increasing force are applied to the plantar surface of the hind paw. The minimum force that elicits a paw withdrawal response is recorded.[2]
-
Paw Withdrawal Thermal Latency (PWTL): Assessed using a radiant heat source (e.g., Hargreaves apparatus). A focused beam of heat is applied to the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is measured. A cut-off time is used to prevent tissue damage.[2]
-
Hot Plate Test
This test is used to evaluate the response to a constant, noxious thermal stimulus and is sensitive to centrally acting analgesics.[5][6]
-
Apparatus: A metal plate is maintained at a constant temperature, typically between 50°C and 55°C. A transparent cylinder confines the animal (mouse or rat) to the heated surface.[6][7]
-
Procedure: The animal is placed on the hot plate, and a timer is started.
-
Endpoint: The latency to the first pain response is recorded. Nocifensive behaviors include licking or biting the hind paws, stamping, or jumping.[6] A pre-determined cut-off time (e.g., 15-30 seconds) is strictly observed to prevent tissue damage.[8]
Tail-Flick Test
This model assesses the response to a thermal stimulus, primarily measuring a spinal reflex.[8]
-
Apparatus: A tail-flick analgesiometer applies a focused beam of radiant heat to a specific portion of the animal's tail.[9]
-
Procedure: The rat or mouse is gently restrained, and its tail is positioned in the apparatus. The heat source is activated.
-
Endpoint: The latency for the animal to flick its tail away from the heat source is automatically or manually recorded. A cut-off time is employed to prevent burns.[9]
Conclusion
The available data indicates that this compound is effective in attenuating pain-like behaviors in animal models, particularly in a neuropathic pain context.[2] However, its performance relative to other local anesthetics can vary depending on the model and the specific endpoint measured. For instance, while it may offer a better safety profile regarding neurotoxicity and a shorter duration of motor block compared to some amide anesthetics, its analgesic potency may be lower in certain contexts.[3][4] This guide highlights the necessity for direct, side-by-side comparative studies in standardized rodent models to fully elucidate the relative efficacy of procaine for specific pain modalities.
References
- 1. benchchem.com [benchchem.com]
- 2. Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinal procaine is less neurotoxic than mepivacaine, prilocaine and bupivacaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. jcdr.net [jcdr.net]
- 9. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING TAIL FLICK TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
Procaine's Anti-Proliferative Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
Procaine (B135), a well-established local anesthetic, is gaining significant attention within the oncology research community for its potential anti-cancer properties.[1][2] Emerging studies reveal its capacity to inhibit the growth of various cancer cell lines. The primary mechanisms of action appear to be multifaceted, involving the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy.[3][4] Furthermore, procaine is recognized as a DNA-demethylating agent, capable of reactivating tumor suppressor genes that have been silenced by hypermethylation.[5][6][7] This guide provides a comparative overview of procaine's anti-proliferative effects, supported by experimental data from various studies, to assist researchers in evaluating its potential as a therapeutic agent.
Quantitative Comparison of Procaine's Anti-Proliferative Effects
The following tables summarize the quantitative effects of procaine on the viability and proliferation of various cancer cell lines as documented in the scientific literature.
Table 1: Effect of Procaine on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Result | Reference |
| HCT116 | Colon Cancer | CCK-8 | 1.5 µM and 2 µM | 48 hours | Significant decrease in cell viability. | [2][8][9] |
| CAL27 | Tongue Squamous Cell Carcinoma | CCK-8 | 0.5 mg/ml and 1.0 mg/ml | Not Specified | Significant reduction in cell viability. | [10] |
| CAL27 | Tongue Squamous Cell Carcinoma | CCK-8 | 2.0 mg/ml | Not Specified | Cell viability reduced to approximately 40% of control. | [10] |
| SCC-15 | Tongue Squamous Cell Carcinoma | CCK-8 | 2.0 mg/ml | Not Specified | Significant inhibitory effect on cell viability. | [10] |
| HLE | Hepatoma | MTS | 1 mM | 96 hours | Viability reduced to 77.4% of control. | [11] |
| HuH7 | Hepatoma | MTS | 1 mM | 96 hours | Viability reduced to 70.1% of control. | [11] |
| HuH6 | Hepatoblastoma | MTS | 1 mM | 96 hours | Viability reduced to 86.9% of control. | [11] |
| A549 | Non-Small Cell Lung Cancer | MTT | Nanomolar (nM) range | Not Specified | Suppression of cell proliferation. | [12] |
| NCI-H1975 | Non-Small Cell Lung Cancer | MTT | Nanomolar (nM) range | Not Specified | Suppression of cell proliferation. | [12] |
Table 2: Effect of Procaine on Cancer Cell Colony Formation
| Cell Line | Cancer Type | Concentration | Result | Reference |
| CAL27 | Tongue Squamous Cell Carcinoma | 0.0675 mg/ml | Significant inhibition of colony formation. | [10] |
| SCC-15 | Tongue Squamous Cell Carcinoma | 0.0675 mg/ml | Significant inhibition of colony formation. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments used to assess the anti-proliferative effects of procaine.
Cell Viability Assay (MTT/MTS/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]
-
Procaine Treatment: The existing medium is removed, and 100 µL of medium containing various concentrations of procaine or a vehicle control is added to the wells.[2]
-
Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]
-
Reagent Addition: Following incubation, 10 µL of the assay reagent (e.g., CCK-8 or MTS) is added to each well. The plate is then incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[2]
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells.
-
Cell Seeding: A low number of cells (e.g., 2,000 cells per well) are seeded into 6-well plates. The optimal seeding density should be determined for each cell line.[2]
-
Procaine Treatment: After allowing the cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of procaine or a vehicle control.
-
Incubation: The plates are incubated for 1-2 weeks at 37°C and 5% CO₂, with the medium being changed every 2-3 days.
-
Colony Staining: When visible colonies have formed, the medium is removed, and the colonies are washed with PBS. They are then fixed with a solution like methanol (B129727) and stained with a staining solution such as 0.5% crystal violet.
-
Data Analysis: The number of colonies in each well is counted either manually or using imaging software. The plating efficiency and surviving fraction are calculated to determine the effect of the treatment.
Visualizing Experimental and Molecular Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing anti-proliferative effects and the key signaling pathways modulated by procaine.
Molecular Mechanisms of Action
Procaine's anti-cancer activity is linked to its ability to modulate several critical signaling pathways. In tongue squamous cell carcinoma, it has been shown to inhibit the PI3K/AKT and ERK pathways.[3][4][10] Similarly, in colon cancer cells, procaine inactivates the ERK/MAPK/FAK pathways by regulating RhoA.[8][9] This inhibition of key signaling cascades disrupts the normal cellular processes that drive cancer progression.
The consequences of this pathway inhibition are significant. Studies have demonstrated that procaine can induce G2/M cell cycle arrest in tongue cancer cells and G1 arrest in colon cancer cells.[3][8] It also promotes apoptosis, as evidenced by increased rates of both early and late apoptosis in a dose-dependent manner in cell lines like CAL27 and HCT116.[3][8] Furthermore, procaine has been found to inhibit cancer cell migration, a critical step in metastasis.[3][13]
References
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. neuraltherapy.gr [neuraltherapy.gr]
- 8. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of low dosage of procaine on lung cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Metabolic Pathways of Procaine and Lidocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro metabolic pathways of two widely used local anesthetics, procaine (B135) and lidocaine (B1675312). Understanding their distinct metabolic profiles is crucial for drug development, prediction of drug-drug interactions, and assessment of potential toxicity. This document outlines the primary enzymatic reactions, presents key quantitative data from in vitro studies, details relevant experimental protocols, and provides visual representations of the metabolic pathways.
Introduction
Procaine and lidocaine, while both effective local anesthetics, belong to different chemical classes, which dictates their metabolic fate. Procaine is an amino ester, making it susceptible to rapid hydrolysis by esterases. In contrast, lidocaine is an amino amide, a more stable linkage that necessitates oxidative metabolism by hepatic enzymes. These fundamental structural differences lead to significant variations in their metabolic stability, primary metabolites, and the enzymatic systems responsible for their biotransformation.
Metabolic Pathways: A Head-to-Head Comparison
The in vitro metabolism of procaine is a relatively straightforward process dominated by hydrolysis. Lidocaine, however, undergoes a more complex, multi-step oxidative metabolism.
Procaine: Rapid Ester Hydrolysis
The primary metabolic pathway for procaine is the hydrolysis of its ester bond.[1] This reaction is catalyzed predominantly by butyrylcholinesterase (BChE), also known as pseudocholinesterase, which is abundant in human plasma.[1] To a lesser extent, carboxylesterases present in the liver and other tissues also contribute to this process. This rapid hydrolysis results in the formation of two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[1] PABA is a known allergen and is the primary cause of allergic reactions observed with procaine.
Lidocaine: Hepatic Cytochrome P450 Oxidation
Lidocaine's amide bond is resistant to hydrolysis, and its metabolism is primarily carried out in the liver by the cytochrome P450 (CYP) superfamily of enzymes.[2][3] The two main initial metabolic pathways are:
-
Oxidative N-deethylation: This is the principal metabolic route, leading to the formation of monoethylglycinexylidide (B1676722) (MEGX).[2][3][4] MEGX is an active metabolite with pharmacological effects comparable to lidocaine.[2]
-
Aromatic Hydroxylation: This pathway results in the formation of 3-hydroxylidocaine (B23898).[3][4]
Both of these primary reactions are mainly catalyzed by CYP1A2 and CYP3A4.[2][5] In vitro studies using human liver microsomes and recombinant CYP isoforms have shown that CYP1A2 is the major enzyme responsible for lidocaine metabolism at low, therapeutically relevant concentrations.[5] The role of CYP3A4 in N-deethylation becomes more significant at higher substrate concentrations.[5] CYP1A2 is almost exclusively responsible for 3-hydroxylation, with CYP3A4 playing only a minor role in this specific transformation.[5]
Quantitative Metabolic Data
The following tables summarize the available quantitative data from in vitro studies, providing a basis for comparing the metabolic efficiency of procaine and lidocaine.
Table 1: Enzyme Kinetics of Procaine Hydrolysis
| Substrate | Enzyme Source | K_m (µM) | V_max (nmol/min/mL serum) | Reference |
| Procaine | Human Plasma Cholinesterase (homozygous typical) | 5.0 | 18.6 ± 0.9 | [6] |
Table 2: Enzyme Kinetics of Lidocaine Metabolism in Human Liver Microsomes
| Substrate | Metabolic Pathway | Enzyme(s) | K_m (mM) | V_max (nmol/min/mg protein) | Reference |
| Lidocaine | Hydrolysis (Overall) | Carboxylesterases | 0.96 ± 0.06 | 0.62 ± 0.01 | |
| Lidocaine | N-deethylation (to MEGX) | CYP3A4 (wild-type) | 338.40 ± 32.25 | 1.95 ± 0.06 |
Note: The kinetic data for lidocaine hydrolysis in HLM represents the composite activity of enzymes present in the microsomal fraction. The data for MEGX formation is specific to the recombinant CYP3A4 enzyme.
Visualization of Metabolic Pathways
The following diagrams illustrate the distinct metabolic pathways of procaine and lidocaine.
Caption: Metabolic Pathway of Procaine.
Caption: Metabolic Pathways of Lidocaine.
Experimental Protocols
Detailed methodologies are essential for the reproducible in vitro assessment of drug metabolism. Below are representative protocols for studying the metabolism of procaine and lidocaine.
Protocol 1: In Vitro Procaine Hydrolysis in Human Plasma
Objective: To determine the rate of procaine hydrolysis by plasma esterases.
Materials:
-
Procaine hydrochloride
-
Pooled human plasma (with anticoagulant, e.g., heparin)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a stable structural analog) for LC-MS/MS analysis
-
37°C water bath or incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of procaine in an appropriate solvent (e.g., water).
-
Pre-warm aliquots of human plasma and phosphate buffer to 37°C.
-
Initiate the reaction by adding the procaine stock solution to the pre-warmed plasma to achieve the desired final concentration.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.
-
Vortex the samples to precipitate plasma proteins and centrifuge at high speed.
-
Transfer the supernatant to a new vial for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of procaine.
-
Calculate the rate of hydrolysis and the half-life of procaine in plasma.
Protocol 2: In Vitro Lidocaine Metabolism in Human Liver Microsomes (HLM)
Objective: To determine the kinetics of lidocaine metabolite formation by CYP enzymes.
Materials:
-
Lidocaine
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile or other suitable organic solvent (for quenching)
-
Internal standard for LC-MS/MS analysis
-
37°C shaking water bath
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of lidocaine in a solvent such as methanol (B129727) (final concentration in the incubation should be <1%).
-
In a microcentrifuge tube, pre-incubate HLM, phosphate buffer, and lidocaine at various concentrations for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 10-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the microsomal proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the formation of MEGX and 3-hydroxylidocaine using a validated LC-MS/MS method.
-
Determine the kinetic parameters (K_m and V_max) by fitting the metabolite formation rates at different substrate concentrations to the Michaelis-Menten equation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting in vitro drug metabolism studies using liver microsomes.
Caption: General workflow for in vitro metabolism assays.
Conclusion
The in vitro metabolic pathways of procaine and lidocaine are fundamentally different, a direct consequence of their chemical structures. Procaine, an ester, is rapidly broken down by ubiquitous plasma and liver esterases, leading to a short duration of action. Lidocaine, an amide, undergoes a more complex and slower oxidative metabolism in the liver, primarily mediated by CYP1A2 and CYP3A4. This results in a longer half-life and the formation of active metabolites. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate these and other compounds, contributing to a deeper understanding of drug metabolism and its implications for pharmacology and drug development.
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Procaine and Tetracaine for Nerve Block Applications
For researchers, scientists, and drug development professionals navigating the selection of local anesthetics for nerve block studies, a detailed understanding of the performance characteristics of available agents is paramount. This guide provides an objective, data-driven comparison of two commonly used ester-type local anesthetics: procaine (B135) and tetracaine (B1683103). By examining their physicochemical properties, pharmacological profiles, and toxicity, this document aims to facilitate informed decisions in a research and development context.
Quantitative Comparison of Physicochemical and Pharmacological Properties
The fundamental differences in the efficacy and clinical utility of procaine and tetracaine stem from their distinct physicochemical properties. These properties, in turn, dictate their interaction with neuronal membranes and sodium channels, influencing their potency, onset, and duration of action. The following tables summarize these key quantitative differences.
Table 1: Physicochemical Properties
| Property | Procaine | Tetracaine | Significance |
| Molecular Weight | 236.31 g/mol | 264.36 g/mol | Influences diffusion and concentration calculations. |
| pKa | 9.0 | 8.5 | Affects the proportion of ionized and unionized forms at physiological pH, influencing the onset of action.[1] |
| Lipid Solubility (Relative) | 1 | 80 | A key determinant of anesthetic potency; higher lipid solubility facilitates easier passage through the nerve cell membrane.[1][2] |
| Protein Binding | ~6% | ~75% | Higher protein binding is associated with a longer duration of action as it retains the anesthetic at the site of action.[1][2] |
Table 2: Pharmacological Characteristics
| Characteristic | Procaine | Tetracaine | Key Findings & Significance |
| Anesthetic Potency | 1 (Reference) | 8-16 times that of procaine | Tetracaine is significantly more potent, requiring lower concentrations to achieve the same level of nerve block.[1][2] |
| Onset of Action | Slow | Slow | Both have a relatively slow onset compared to amide-type anesthetics like lidocaine.[1] The higher pKa of both contributes to this slower onset. |
| Duration of Action | Short (15-30 minutes) | Long (up to 2-3 hours) | Tetracaine's high lipid solubility and protein binding contribute to its significantly longer duration of action.[1][2] |
| Metabolism | Hydrolyzed by plasma pseudocholinesterase | Hydrolyzed by plasma pseudocholinesterase | Both are metabolized to para-aminobenzoic acid (PABA), a known allergen.[1] |
Table 3: Toxicity Profile
| Toxicity Aspect | Procaine | Tetracaine | Significance |
| Relative In Vitro Neurotoxicity | Lower | Higher | In vitro studies have indicated that tetracaine exhibits greater neurotoxicity than procaine.[1] |
| Systemic Toxicity Potential | Lower | Higher | The higher potency and systemic absorption of tetracaine are associated with a greater risk of systemic toxicity.[1] |
| Allergenic Potential | More likely (due to PABA metabolite) | Possible (due to PABA metabolite) | Both can cause allergic reactions due to the PABA metabolite, though it is considered more likely with procaine.[1] |
Mechanism of Action: Blocking the Nerve Impulse
Both procaine and tetracaine share a common mechanism of action: the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1] This action inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the generation and conduction of nerve impulses, these agents produce a transient and reversible loss of sensation.
Experimental Protocols
To evaluate the efficacy and characteristics of local anesthetics like procaine and tetracaine, several experimental models can be employed. Below are generalized protocols for in vitro and in vivo assessments.
In Vitro Neurotoxicity Assay
This protocol provides a framework for assessing the potential neurotoxicity of local anesthetics on cultured neurons.
-
Cell Culture : Primary neurons (e.g., from snail Lymnaea stagnalis) are cultured in a suitable medium.[3][4]
-
Anesthetic Preparation : Solutions of procaine and tetracaine are prepared at various concentrations (e.g., 1 x 10⁻⁶ to 2 x 10⁻² M).[4]
-
Exposure : The cultured neurons are exposed to the different concentrations of the local anesthetics.
-
Morphological Assessment : Changes in the morphology of the growth cones and neurites are observed under a microscope and graded to determine the extent of neurotoxicity.[3]
-
Data Analysis : The median concentrations that produce a specific level of morphological change are calculated to compare the relative neurotoxicity of the compounds.[3]
In Vivo Nerve Block Assay (Animal Model)
This protocol outlines a method for evaluating the potency and duration of action of local anesthetics in a preclinical animal model.
-
Animal Model : A suitable animal model, such as a rabbit with an indwelling subarachnoid catheter for spinal anesthesia studies, is prepared.[5]
-
Anesthetic Administration : Different concentrations of procaine and tetracaine are administered to the target nerve or site (e.g., intrathecal injection).[5]
-
Efficacy Assessment :
-
Onset of Action : The time from injection to the loss of a specific reflex or response to a stimulus is measured.
-
Intensity of Blockade : The degree of motor and sensory blockade is assessed using a standardized scale (e.g., a modified Bromage scale for motor blockade).[5]
-
Duration of Action : The time from the onset of the block until the return of the reflex or sensation is recorded.
-
-
Data Analysis : The potency is determined by the lowest concentration that produces a complete block in a certain percentage of the animals. The duration of anesthesia is the time from injection until the return of the response. Statistical analysis is used to compare the different anesthetics.
Conclusion
The choice between procaine and tetracaine in a research setting is a trade-off between potency, duration of action, and potential toxicity. Tetracaine is a potent, long-acting anesthetic, making it suitable for studies requiring prolonged nerve blockade.[1] However, its higher potential for systemic and in vitro neurotoxicity necessitates careful consideration of dosage and application.[1]
Conversely, procaine is a less potent, short-acting agent with a lower risk of systemic toxicity.[1] This profile makes it a candidate for brief procedures or when a lower toxicity profile is a priority. The allergenic potential of both, due to their metabolism to PABA, is a factor to be considered in study design.[1] Ultimately, the specific requirements of the research application should guide the selection of the most appropriate local anesthetic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Prolongation of spinal anesthesia. Differential action of a lipid drug carrier on tetracaine, lidocaine, and procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Procaine Hydrochloride and Other Local Anesthetics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the potency and efficacy of local anesthetics is paramount for both clinical application and the development of novel therapeutic agents. This guide provides an objective comparison of procaine (B135) hydrochloride against other commonly used local anesthetics, supported by experimental data and detailed methodologies.
Comparative Efficacy of Local Anesthetics
The clinical and pharmacological profile of a local anesthetic is determined by its physicochemical properties, which influence its potency, onset of action, and duration. Procaine, an ester-type local anesthetic, is characterized by its relatively low potency and short duration of action when compared to amide-type anesthetics like lidocaine (B1675312) and bupivacaine.[1]
Quantitative Comparison of Physicochemical and Pharmacological Properties
The following table summarizes key quantitative data for procaine hydrochloride and a selection of other local anesthetics, offering a clear comparison of their critical attributes.
| Property | Procaine | Lidocaine | Bupivacaine | Tetracaine |
| Chemical Classification | Amino Ester | Amino Amide | Amino Amide | Amino Ester |
| pKa | 8.9 | 7.9 | 8.1 | 8.5 |
| Lipid Solubility (Partition Coefficient) | Low (0.6) | Moderate (2.9) | High (27.5) | High (80) |
| Protein Binding (%) | 6 | 64 | 95 | 76 |
| Relative Potency | 1 | 4 | 16 | 16 |
| Onset of Action | Slow (5-10 min) | Rapid (<2 min) | Slow (5-10 min) | Slow (10-15 min) |
| Duration of Action (min) | 15-30 | 60-120 | 120-240 | 120-180 |
| IC50 for Tonic Block of Na+ Channels (µM) | 60[2] | 204[2] | 27[2] | 0.7[2] |
Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to assess the potency of local anesthetics.
In Vitro Assessment: Voltage Clamp Assay for IC50 Determination
This electrophysiological technique allows for the direct measurement of a drug's effect on voltage-gated sodium channels, the primary target of local anesthetics. The half-maximal inhibitory concentration (IC50) is a key measure of potency.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the desired voltage-gated sodium channel isoform (e.g., NaV1.5) are cultured on glass coverslips.
-
Prior to recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed.
-
The membrane potential is held at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Sodium currents are elicited by a short depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).
4. Drug Application:
-
After establishing a stable baseline current, the cells are perfused with increasing concentrations of the local anesthetic.
-
The reduction in the peak sodium current amplitude is measured at each concentration until a steady-state block is achieved.
5. Data Analysis:
-
The percentage of current inhibition is plotted against the logarithm of the drug concentration.
-
A concentration-response curve is fitted to the data using a Hill equation to determine the IC50 value.
In Vivo Assessment: Rodent Tail-Flick Test
This behavioral assay is a common method to evaluate the efficacy and duration of action of a local anesthetic in a living organism.
1. Animal Preparation:
-
Adult male Wistar rats (200-250g) are used for the experiment.
-
The baseline tail-flick latency (the time it takes for the rat to flick its tail away from a heat source) is measured before drug administration.
2. Drug Administration:
-
A standardized volume (e.g., 0.1 mL) of the local anesthetic solution or a saline control is administered via subcutaneous injection into the base of the tail.
3. Nociceptive Testing:
-
A radiant heat source is focused on a specific point on the rat's tail.
-
The time taken for the rat to withdraw its tail (tail-flick latency) is recorded. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
4. Data Collection and Analysis:
-
Tail-flick latency is measured at predetermined time intervals after drug administration (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
The duration of the anesthetic effect is defined as the time until the tail-flick latency returns to baseline.
-
The data is analyzed to compare the onset and duration of action between different local anesthetics.
Visualizing Key Concepts
To further elucidate the mechanisms and processes involved in local anesthetic action and evaluation, the following diagrams are provided.
References
- 1. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Procaine in Plasma Samples
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed comparison of two common analytical techniques for the validation of bioanalytical methods for procaine (B135) in plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This objective comparison is supported by experimental data from published studies to aid in the selection of the most appropriate method for specific research needs.
Comparison of Method Performance
The selection of a bioanalytical method hinges on a variety of performance characteristics. Below is a summary of key validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of procaine in plasma.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.05 - 5.0 µg/mL[1] | 10 - 5000 ng/mL |
| Accuracy | 91.7% - 106.5%[1] | Typically 85% - 115% |
| Precision (%RSD) | 1.4% - 7.9%[1] | < 15% |
| Extraction Recovery | >80% (Typical for LLE) | 70% - 90% (Method Dependent) |
| Matrix Effect | Minimal (Less Susceptible) | Can be significant; requires careful evaluation |
| Lower Limit of Quantification (LLOQ) | ~50 ng/mL[1] | ~10 ng/mL |
| Selectivity/Specificity | Moderate | High |
| Run Time | ~13 minutes[1] | 3 - 5 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline representative experimental protocols for both HPLC-UV and LC-MS/MS methods for procaine analysis in plasma.
HPLC-UV Method Protocol
This method is adapted from a validated procedure for the simultaneous quantification of local anesthetics in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a centrifuge tube, add an internal standard (e.g., carbamazepine).
-
Alkalinize the plasma sample with sodium hydroxide.
-
Add 3 mL of diethyl ether, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Kromosil ODS C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 30 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.9 with 0.16% triethylamine) and acetonitrile (B52724) (63:37, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 290 nm[1]
-
Run Time: 13 minutes[1]
LC-MS/MS Method Protocol
This protocol is a composite of typical methodologies for the LC-MS/MS analysis of small molecules in plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma, add an internal standard (e.g., procaine-d4).
-
Pre-condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness and reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Procaine: Precursor ion > Product ion (e.g., m/z 237.2 > 100.1)
-
Internal Standard (Procaine-d4): Precursor ion > Product ion (e.g., m/z 241.2 > 100.1)
-
-
Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.
Visualizing the Bioanalytical Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the bioanalysis of procaine in plasma, each with its own set of advantages and disadvantages.
-
HPLC-UV is a cost-effective, robust, and widely available technique that provides adequate sensitivity and selectivity for many applications. It is less susceptible to matrix effects, which can simplify method development. However, it may lack the sensitivity required for studies with very low analyte concentrations and can have longer run times.
-
LC-MS/MS offers superior sensitivity and selectivity, allowing for lower limits of quantification and shorter run times. This makes it the method of choice for high-throughput analysis and studies requiring the measurement of trace levels of procaine. The primary drawbacks are the higher cost of instrumentation and the potential for matrix effects, which necessitate more rigorous method development and validation.
The choice between these two methods should be guided by the specific requirements of the study, including the expected concentration range of procaine, the number of samples to be analyzed, and the available budget and instrumentation.
References
Safety Operating Guide
Proper Disposal of Procaine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations and environmental stewardship. Procaine (B135) hydrochloride, a local anesthetic, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of procaine hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1][2][3] When handling this compound waste, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | To protect against accidental splashes or dust formation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact and potential allergic reactions. |
| Body Protection | Laboratory coat or other protective clothing. | To shield skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated.[1] | To avoid inhalation of harmful dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations.[4][5][6] In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7] Pharmaceutical waste, including this compound, must be managed as hazardous waste.
Waste Characterization
The first step in proper disposal is to characterize the waste. Based on its toxicological properties, any waste containing this compound, including pure substance, contaminated labware (e.g., vials, weighing boats, pipette tips), and contaminated PPE, should be considered hazardous pharmaceutical waste.[1][4]
Segregation and Collection
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and streamline the disposal process.[8]
-
Do not mix this compound waste with non-hazardous laboratory trash.[1]
-
Collect all solid waste materials containing this compound in a designated, clearly labeled hazardous waste container.
-
For solutions containing this compound, collect them in a separate, compatible liquid hazardous waste container. Do not pour any solution containing this compound down the drain.[9][10] The EPA's Subpart P regulations explicitly ban the flushing of hazardous waste pharmaceuticals.[10]
Container Selection and Labeling
All chemical waste containers must be in good condition, kept closed except when adding waste, and stored in a designated satellite accumulation area.[8]
-
Use robust, leak-proof containers that are compatible with this compound.
-
Containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[10] Do not use chemical abbreviations.[8]
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added. This tag should include the chemical name, its concentration, and any other information required by your institution's Environmental Health and Safety (EHS) department.
Storage
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1]
Arranging for Disposal
Once the waste container is full or ready for disposal, it must be handled by a licensed hazardous waste disposal company. In a laboratory setting, this is typically managed through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all paperwork, including the hazardous waste tag, is completed accurately.
Quantitative Data: Hazardous Waste Generator Status
Your laboratory's hazardous waste generator status is determined by the total amount of hazardous waste generated per month. This status dictates specific regulatory requirements. Under the EPA's Subpart P, hazardous pharmaceutical waste does not count toward a facility's generator status.[10][11] However, it is crucial to be aware of the generator categories for other hazardous wastes produced in the lab.
| Generator Category | Monthly Generation of Non-Acute Hazardous Waste | Monthly Generation of Acute Hazardous Waste |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg (2.2 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | ≤ 1 kg (2.2 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) |
Data sourced from the U.S. Environmental Protection Agency (EPA).
Experimental Protocols
This document provides procedural guidance for the disposal of this compound and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety and regulatory guidelines for handling toxic pharmaceutical waste in a laboratory setting.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound in a laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. mpbio.com [mpbio.com]
- 3. This compound | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. EPA proposes rules for hazardous waste, pharmaceuticals | Waste Dive [wastedive.com]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
- 10. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 11. pwaste.com [pwaste.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Procaine Hydrochloride
FOR IMMEDIATE RELEASE
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Procaine Hydrochloride, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing exposure risks and ensuring the integrity of your research.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE. While specific quantitative data for this compound, such as occupational exposure limits and glove breakthrough times, are not established, a risk-based approach to PPE selection is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or low-protein, powder-free latex gloves. Consider double gloving for enhanced protection. PVC gloves are also an option.[1] For prolonged or frequent contact, select gloves with a high protection class (e.g., Class 5 or 6 per EN 374), indicating a breakthrough time of >240 or >480 minutes respectively for a range of chemicals.[1] | Prevents skin contact, which can cause irritation and allergic reactions.[1][2] |
| Eye Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended when handling larger quantities or when there is a risk of splashing. | Protects eyes from dust particles and splashes of solutions. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust is generated. An N-95 or N-100 particle mask may be sufficient in some cases. | Prevents inhalation of this compound powder. |
| Body Protection | A laboratory coat is suitable for handling small quantities. For larger amounts, impervious clothing or a disposable laboratory coat is recommended.[1] | Protects skin and personal clothing from contamination. |
| Foot Protection | Protective shoe covers should be worn.[1] | Prevents the spread of contamination outside the laboratory. |
Occupational Exposure Limits (OELs): It is important to note that no specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[2][3] Therefore, it is crucial to handle this compound with a high degree of caution and always use appropriate engineering controls and personal protective equipment to minimize any potential exposure.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure a designated handling area, such as a chemical fume hood, is clean and operational.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Always handle this compound powder in a well-ventilated area, preferably within a fume hood, to minimize inhalation risk.
-
When weighing the powder, use a balance with a draft shield.
-
Prepare solutions in a manner that avoids splashing and aerosol generation.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
For large spills, evacuate the area and follow emergency procedures.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated PPE, must be segregated from general laboratory waste.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.
-
PPE Disposal: Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated, sealed waste bag and disposed of as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
